2-Carboxyethyl acrylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-prop-2-enoyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZOYPRAQASLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117647-40-2, 102570-77-4 | |
| Record name | Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117647-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102570-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2027834 | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
24615-84-7 | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24615-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acryloyloxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CARBOXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Carboxyethyl Acrylate (CAS 24615-84-7) for Advanced Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer increasingly utilized in the development of advanced biomaterials. With its unique combination of an acrylate moiety for polymerization and a carboxylic acid group for functionalization and hydrophilicity, CEA is a key building block for creating innovative hydrogels, nanoparticles, and scaffolds for drug delivery and tissue engineering applications.
Core Properties and Specifications
2-Carboxyethyl acrylate is a colorless to light yellow viscous liquid valued for its dual functionality.[1] Its chemical structure and key properties are summarized below.
Chemical and Physical Data
The following tables provide a summary of the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 24615-84-7 | [2] |
| Molecular Formula | C₆H₈O₄ | [3] |
| Molecular Weight | 144.13 g/mol | [2][3] |
| Linear Formula | CH₂=CHCO₂(CH₂)₂CO₂H | [2] |
| SMILES | C=CC(=O)OCCC(=O)O | [4] |
| InChI Key | CYUZOYPRAQASLN-UHFFFAOYSA-N | [2][3] |
| Physical Property | Value | Source |
| Appearance | Colorless to light yellow viscous liquid | [1][3] |
| Density | 1.214 g/mL at 25 °C | [2][5] |
| Boiling Point | 103 °C at 19 mmHg | [2][5] |
| Refractive Index (n20/D) | 1.457 | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [6] |
| Solubility | Soluble in water | [2] |
| pH | 2.95 (10 wt. % in H₂O) | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed or in contact with skin.[8] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirator filters, should be used when handling this chemical.[6] Commercial preparations are typically stabilized with 900-1100 ppm of 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization.[2]
| Hazard Statement | Description | Source |
| H314 | Causes severe skin burns and eye damage | [6][7] |
| H302 | Harmful if swallowed | [8] |
| H312 | Harmful in contact with skin | [8] |
| H318 | Causes serious eye damage | [8] |
Polymerization and Material Synthesis
CEA's acrylate group allows it to readily undergo polymerization, either through homopolymerization or copolymerization with other monomers, to create polymers with tailored properties.[8] The presence of the carboxyethyl group lowers the glass transition temperature (Tg) of its homopolymer to below 30°C, imparting greater flexibility compared to other acrylic polymers.[8][9] This carboxylic acid moiety also enhances adhesion to various surfaces.[8][9]
Controlled Radical Polymerization (e.g., RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weight and narrow polydispersity from monomers like CEA.[10][11] This control is crucial for creating advanced materials for biomedical applications.
Caption: Generalized workflow for RAFT polymerization of CEA.
Hydrogel Formation
CEA is instrumental in the development of functional hydrogels due to its water solubility and the pH-responsive nature of its carboxylic acid groups.[1][9] These hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water, making them ideal for drug delivery and tissue engineering.
Caption: General workflow for synthesizing CEA-containing hydrogels.
Applications in Drug Development and Life Sciences
The unique properties of CEA-derived polymers make them highly suitable for a range of biomedical applications.
pH-Responsive Drug Delivery
The carboxylic acid groups in CEA polymers can be ionized or deionized depending on the surrounding pH.[3] This property is exploited to create "smart" hydrogels that swell or shrink in response to pH changes, allowing for targeted drug release.[2][3] For instance, in the higher pH of the intestine (pH 7.4), the carboxyl groups deprotonate, leading to electrostatic repulsion, increased swelling, and release of an encapsulated drug.[2]
Caption: pH-responsive swelling and drug release from a CEA-based hydrogel.
Tissue Engineering Scaffolds
Polymers derived from CEA can be fabricated into porous 3D scaffolds that mimic the extracellular matrix (ECM).[1] These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation, which are critical for tissue regeneration. The ability to tune the mechanical properties and biocompatibility of these scaffolds is a key area of research.
Nanoparticle Formulations
CEA can be used in the synthesis of nanoparticles for targeted drug delivery.[6] Polymerization methods, such as emulsion-solvent evaporation or nanoprecipitation, can be employed to create drug-loaded nanoparticles.[6][12] The surface of these nanoparticles can be further functionalized, leveraging the carboxylic acid groups of CEA for targeting specific cells or tissues.
Key Experimental Protocols
This section provides detailed methodologies for several key experiments involving this compound.
Protocol: Synthesis of a Chitosan-graft-poly(this compound) Hydrogel
This protocol is adapted from the methodology described for grafting CEA onto a chitosan backbone to form an in-situ hydrogel.[1][8]
-
Preparation of Acrylated Chitosan:
-
Dissolve deacetylated, water-soluble chitosan in a suitable aqueous solvent (e.g., 0.1 M acetic acid) to a final concentration of 1-2% (w/v).
-
Slowly add this compound to the chitosan solution while stirring. The molar ratio of CEA to the amine groups on chitosan can be varied to control the degree of grafting.
-
Allow the reaction to proceed at room temperature for 12-24 hours to ensure grafting of the acrylate molecules to the primary amine groups of chitosan.
-
Confirm grafting using FTIR and NMR spectroscopy by identifying new peaks corresponding to the acrylate groups.[8]
-
-
Hydrogel Formation (Crosslinking):
-
Prepare a solution of a thiol-terminated crosslinker, such as PEG-dithiol, in a phosphate (B84403) buffer (pH 7.4).
-
Mix the acrylated chitosan solution with the crosslinker solution. A Michael-type addition reaction will occur between the grafted acrylate end groups and the thiol end groups of the crosslinker.
-
Observe the mixture for gelation, which typically occurs within minutes to an hour at 37°C.[1][8] The gelation time can be monitored using rheometry.
-
-
Purification and Characterization:
-
Immerse the formed hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically to remove unreacted components.
-
Characterize the hydrogel's properties:
-
Protocol: In Vitro Biocompatibility Assessment (Cytotoxicity)
This protocol follows the principles of ISO 10993-5 for testing the in vitro cytotoxicity of biomaterials.[4]
-
Material Preparation:
-
Prepare thin films or discs of the poly(this compound)-based material.
-
Sterilize the material samples, for example, by exposure to UV light or by ethylene (B1197577) oxide treatment.
-
Prepare an extract of the material by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, according to ISO 10993-12 standards.
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 fibroblasts or human primary cells, in standard culture conditions (37°C, 5% CO₂).
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
-
Exposure:
-
Remove the standard culture medium from the cells.
-
Replace it with the prepared material extract (for indirect contact test) or place the sterilized material sample directly onto a layer of cells (for direct contact test).
-
Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).
-
Incubate for 24, 48, or 72 hours.
-
-
Viability Assay (e.g., MTT or WST-8 Assay):
-
At the end of the incubation period, remove the extracts or material samples.
-
Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[4]
-
Interaction with Biological Systems and Relevant Signaling Pathways
The interaction of cells with biomaterials is not passive. The material's physical and chemical properties, such as stiffness, topography, and surface chemistry, can profoundly influence cell behavior through mechanotransduction and other signaling pathways. While direct studies on CEA-based materials are emerging, principles from related poly(acrylate) systems provide valuable insights.
Integrin-Mediated Adhesion and Signaling
Cells adhere to biomaterials primarily through integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the material surface. This binding initiates the formation of focal adhesions, which are complex protein clusters that connect the ECM to the cell's actin cytoskeleton. This linkage serves as a mechanical and signaling hub.
The carboxylic acid groups of CEA can influence the type and conformation of proteins that adsorb to the material surface, thereby affecting which integrins are engaged and the subsequent downstream signaling.[1] This can impact cell adhesion, migration, proliferation, and differentiation.
Caption: Integrin binding to a biomaterial surface initiates downstream signaling.
Mechanotransduction and the YAP/TAZ Pathway
The stiffness of a biomaterial is a critical physical cue that cells can sense. Polymers made from CEA contribute to the overall mechanical properties of a scaffold or hydrogel. This stiffness is transduced through the cytoskeleton to the nucleus, influencing gene expression via mechanosensitive pathways.
A key pathway in this process is the Hippo-YAP/TAZ signaling cascade.[2][8]
-
On soft substrates: Cells exert low contractile forces, leading to a globular actin cytoskeleton. The Hippo pathway is active, phosphorylating the transcriptional co-activators YAP and TAZ, which causes them to be retained in the cytoplasm and degraded.[8]
-
On stiff substrates: Cells can spread and generate high tension in the actin cytoskeleton. This tension inhibits the Hippo pathway, allowing unphosphorylated YAP and TAZ to translocate to the nucleus.[8][9] In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation (e.g., osteogenesis on very stiff materials).[7]
By tuning the formulation of CEA-based polymers, researchers can control the material's stiffness and thereby modulate the YAP/TAZ pathway to direct cell fate, a powerful tool in tissue engineering.
Caption: Substrate stiffness regulates cell fate via the YAP/TAZ pathway.
References
- 1. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomaterials and engineered microenvironments to control YAP/TAZ-dependent cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing the Stiffness: Cellular Mechano-Sensing at the Implant Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactomannan-graft-poly(methyl methacrylate) nanoparticles induce an anti-inflammatory phenotype in human macrophages - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Modulation of Biological Responses of Tumor Cells Adhered to Poly(2-methoxyethyl acrylate) with Increasing Cell Viability under Serum-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immuno-compatibility of soft hydrophobic poly (n-butyl acrylate) networks with elastic moduli for regeneration of functional tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
2-Carboxyethyl Acrylate in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyethyl acrylate (B77674) (2-CEA) is a versatile monomer increasingly utilized in advanced research, particularly in the fields of polymer chemistry, materials science, and drug delivery. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive carboxylic acid moiety, allows for the synthesis of polymers with tailored properties. This guide provides a comprehensive overview of the applications of 2-CEA in research, focusing on its role in the development of functional polymers, hydrogels for controlled drug release, and the modification of biomaterials.
Core Applications in Research
The research applications of 2-Carboxyethyl acrylate are primarily centered on its ability to impart desirable characteristics to polymers, such as flexibility, adhesion, and stimuli-responsiveness.
Polymer Synthesis and Modification
The incorporation of 2-CEA into polymer chains significantly influences their physical and chemical properties. The carboxyethyl group lowers the glass transition temperature (Tg) of the resulting polymers, leading to increased flexibility and reduced brittleness. This characteristic is highly valuable in the development of advanced adhesives, sealants, and flexible coatings. Furthermore, the polar carboxylic acid group enhances adhesion to a variety of substrates, including metals and glass.
pH-Responsive Hydrogels for Drug Delivery
A major area of research for 2-CEA is in the formulation of "smart" hydrogels that respond to changes in environmental pH. The carboxylic acid groups on the polymer backbone can exist in a protonated or deprotonated state depending on the surrounding pH.
-
Low pH (Acidic Environment): The carboxylic acid groups are protonated (-COOH), leading to stronger hydrogen bonding between polymer chains. This results in a more compact, less swollen hydrogel structure, which can effectively encapsulate a therapeutic agent.
-
High pH (Neutral/Alkaline Environment): The carboxylic acid groups become deprotonated (-COO⁻), creating electrostatic repulsion between the polymer chains. This repulsion leads to significant swelling of the hydrogel and the controlled release of the entrapped drug.[1]
This pH-responsive behavior is particularly relevant for targeted drug delivery in the gastrointestinal tract, where the pH varies considerably.
Modification of Biomaterials
2-CEA is also employed to functionalize and modify the surface of biomaterials, such as cellulose (B213188) nanocrystals (CNCs). This modification can enhance the compatibility of CNCs with hydrophobic polymers and improve the mechanical properties of the resulting nanocomposites.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in research.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) of poly(2-CEA) homopolymer | < 30°C | [2] |
| Shear Strength of Epoxy Resin with 5 wt% 2-CEA modified CNCs | 15.1 MPa | |
| Modulus of Epoxy Resin with 1 wt% 2-CEA modified CNCs | 2,460 MPa |
Table 1: Physical and Mechanical Properties
| pH | Swelling Ratio (g/g) | Reference |
| 1.2 (Simulated Gastric Fluid) | Low (e.g., ~10-20) | [1][3] |
| 7.4 (Simulated Intestinal Fluid) | High (e.g., >100) | [1][3] |
Table 2: pH-Dependent Swelling of 2-CEA based Hydrogels (Illustrative Values)
| Time (hours) | Cumulative Drug Release at pH 1.2 (%) | Cumulative Drug Release at pH 7.4 (%) | Reference |
| 1 | < 10 | 20-30 | [1] |
| 4 | < 15 | 50-60 | [1] |
| 8 | < 20 | 70-80 | [1] |
| 12 | < 25 | > 90 | [1] |
Table 3: Illustrative pH-Dependent Drug Release Profile from a 2-CEA based Hydrogel
Experimental Protocols
Modification of Cellulose Nanocrystals (CNCs) with this compound
This protocol describes the grafting of poly(this compound) onto the surface of cellulose nanocrystals.
Materials:
-
Cellulose nanocrystals (CNCs)
-
This compound (2-CEA) monomer
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Methanol
-
Nitrogen gas
Procedure:
-
Disperse a specific amount of CNCs in deionized water in a reaction flask.
-
Heat the dispersion to 60°C with continuous stirring under a nitrogen atmosphere for 30 minutes.
-
Dissolve KPS in deionized water and inject it into the CNC suspension.
-
After 30 minutes, inject the 2-CEA monomer into the reaction mixture.
-
Allow the reaction to proceed at 60°C for 3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Wash the product three times with a methanol/water mixture, followed by centrifugation at 5,000 rpm for 10 minutes after each wash.
-
Wash the product again with acetone to remove any ungrafted polymer. Repeat this step three times.
-
Dry the final product in a vacuum oven at 40°C for 24 hours.
Synthesis of a pH-Responsive Poly(this compound) Hydrogel for Drug Delivery (Representative Protocol)
This protocol is a representative example for the synthesis of a 2-CEA based hydrogel via free-radical polymerization. The specific amounts of monomer, crosslinker, and initiator may need to be optimized depending on the desired properties of the hydrogel.
Materials:
-
This compound (2-CEA) (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS)
-
Model drug
Procedure:
-
Dissolve the desired amount of the model drug in PBS.
-
Add 2-CEA monomer and MBA crosslinker to the drug solution and mix until fully dissolved. The molar ratio of monomer to crosslinker will determine the swelling and mechanical properties of the hydrogel.
-
Degas the solution by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS initiator to the solution and mix gently.
-
Add TEMED accelerator to the solution to initiate the polymerization reaction.
-
Quickly pour the solution into a mold of the desired shape (e.g., a petri dish to form a thin film or a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, initiator, and non-incorporated drug. The washing water should be changed several times over a period of 24-48 hours.
-
The purified hydrogel can then be dried (e.g., by lyophilization) for storage or used directly for swelling and drug release studies.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a drug-loaded 2-CEA hydrogel.
Caption: Logical relationship of pH-responsive swelling and drug release from a 2-CEA hydrogel.
References
2-Carboxyethyl acrylate molecular weight and formula
This guide provides core technical data on 2-Carboxyethyl acrylate (B77674), a versatile monomer utilized in the production of various polymers. It is intended for researchers, scientists, and professionals in drug development and material science.
Core Properties
2-Carboxyethyl acrylate, also known as 3-prop-2-enoyloxypropanoic acid, is a colorless liquid utilized in the synthesis of acrylic, vinyl-acrylic, and styrenic-acrylic polymers.[1][2][3] Its chemical structure incorporates both a carboxylic acid and an acrylate functional group, which allows for its use in creating polymers with enhanced flexibility and adhesion.[3][4]
Below is a summary of its fundamental chemical properties.
| Property | Value | Source |
| Molecular Formula | C6H8O4 | [1][2][5][6] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| CAS Number | 24615-84-7 | [1][2][6] |
Logical Relationship of Properties
The chemical formula of a compound dictates its molecular weight. The established formula for this compound (C6H8O4) directly corresponds to its calculated molecular weight. This relationship is fundamental in chemical synthesis and analysis, ensuring the correct identification and quantification of the substance.
Caption: Relationship between Molecular Formula and Molecular Weight.
References
2-Carboxyethyl acrylate solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2-Carboxyethyl Acrylate (B77674) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Carboxyethyl acrylate (2-CEA) in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides a standardized experimental protocol for determining solubility in-house. This guide is intended for researchers, scientists, and professionals in drug development who utilize 2-CEA in their work.
Introduction to this compound
This compound (CAS No. 24615-84-7) is a versatile monomer featuring both a carboxylic acid and an acrylate functional group. This unique structure imparts both hydrophilicity and the ability to undergo polymerization. It is a colorless to light yellow viscous liquid utilized in the synthesis of polymers for adhesives, coatings, and other advanced materials.[1][2] Understanding its solubility is critical for its application in various formulations and polymerization processes.
Solubility of this compound
Publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, multiple sources qualitatively describe its solubility characteristics.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | General Solubility Description | Citation(s) |
| Organic Solvents | Generally described as "soluble". | [1][2] |
| Water | Described as "soluble" and "sparingly soluble". One source indicates a water solubility ratio of 1:1. | [1][2] |
It is important to note that while 2-CEA is generally soluble in organic solvents, the specific solubility can vary significantly depending on the polarity and nature of the solvent. For precise formulation and experimental design, it is highly recommended to determine the solubility in the specific solvent of interest.
Experimental Protocol for Solubility Determination
The following is a general, standardized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Vials with airtight screw caps
-
Syringe filters (chemically compatible with the solvent and solute)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a minimum of 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of 2-CEA of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of 2-CEA in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.
Caption: Workflow for Solubility Assessment of 2-CEA.
References
An In-depth Technical Guide to the Synthesis of 2-Carboxyethyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Carboxyethyl acrylate (B77674) (2-CEA), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document details the core synthesis pathway, purification methodologies, and key characterization data to support researchers and professionals in the development of novel materials and drug delivery systems.
Introduction
2-Carboxyethyl acrylate (C₆H₈O₄, molar mass: 144.13 g/mol ) is a functional monomer featuring both a reactive acrylate group and a carboxylic acid moiety.[1] This dual functionality makes it an invaluable building block for the synthesis of a wide range of polymers with tailored properties, such as enhanced hydrophilicity, adhesion, and biocompatibility. Its ability to participate in both vinyl polymerization and reactions involving its carboxylic acid group has led to its use in the development of hydrogels, drug delivery vehicles, and other advanced biomaterials.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through a Michael addition reaction. This process involves the conjugate addition of acrylic acid to ethyl acrylate.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the carboxylate anion of acrylic acid on the electron-deficient β-carbon of the ethyl acrylate double bond. The reaction is typically catalyzed by a base, which deprotonates the acrylic acid to form the more nucleophilic carboxylate.
A general representation of the synthesis reaction is as follows:
Experimental Protocol: Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Acrylic acid
-
Ethyl acrylate
-
Suitable catalyst (e.g., a tertiary amine like triethylamine, or a phosphine)
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)
-
Anhydrous solvent (optional, e.g., toluene)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere to prevent side reactions and polymerization. The three-necked flask is equipped with a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: Charge the reaction flask with acrylic acid and a polymerization inhibitor. If a solvent is used, it should also be added at this stage.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the reaction mixture from the dropping funnel over a period of 1-2 hours while maintaining a controlled temperature.
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 50-80 °C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by washing with a suitable aqueous solution. The organic layer is then separated and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
Yield:
The reported yields for this reaction can be up to 85%, depending on the specific catalyst and reaction conditions employed.[1]
Synthesis Reaction Pathway
References
2-Carboxyethyl Acrylate: A Comprehensive Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer utilized in various research and development applications. This document synthesizes critical information from Safety Data Sheets (SDS) and regulatory guidelines to ensure safe handling, storage, and use in a laboratory setting. All quantitative data is presented in structured tables for clarity and ease of comparison, and detailed experimental protocols for key toxicological assessments are provided.
Chemical and Physical Properties
2-Carboxyethyl acrylate is a colorless, viscous liquid with a characteristic odor.[1] It is soluble in water and possesses a unique combination of acrylate and carboxylic acid functionalities, making it a valuable building block in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 24615-84-7 | [1] |
| Molecular Formula | C6H8O4 | [1] |
| Molecular Weight | 144.1 g/mol | [1] |
| Physical State | Liquid (viscous) | [1] |
| Color | Colorless | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | 103 °C at 25 hPa | [1] |
| Density | 1.214 g/mL at 25 °C | |
| Solubility in Water | Soluble | |
| Refractive Index | n20/D 1.457 |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are severe skin corrosion and eye damage.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Source:[1]
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H314: Causes severe skin burns and eye damage |
Source:[1]
The following diagram illustrates the logical pathway for the GHS classification of this compound based on its primary hazards.
Toxicological Information
The primary toxicological concerns for this compound are its corrosive effects on the skin and eyes. It is not classified as acutely toxic via oral, dermal, or inhalation routes, nor is it considered a skin sensitizer, mutagen, carcinogen, or reproductive toxicant.[1]
| Endpoint | Result | Species | Method |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | Not specified |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Not specified | Not specified |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Not specified | Not specified |
| Skin Sensitization | Not classified as a skin sensitizer | Not specified | Not specified |
| Germ Cell Mutagenicity | Not classified as germ cell mutagenic | Not specified | Not specified |
| Carcinogenicity | Not classified as carcinogenic | Not specified | Not specified |
| Reproductive Toxicity | Not classified as a reproductive toxicant | Not specified | Not specified |
Experimental Protocols for Key Toxicological Endpoints
The assessment of skin corrosion and eye irritation is critical for the safe handling of this compound. The following are summaries of the standardized OECD guidelines for these tests.
Skin Corrosion: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Guideline 431)
This in vitro test method utilizes a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
The exposure duration is typically for defined periods, such as 3 minutes and 1 hour.
-
Following exposure, the tissue is thoroughly rinsed to remove the test chemical.
-
The viability of the skin tissue is then determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a purple formazan, which is then extracted and quantified spectrophotometrically.
-
-
Classification: A substance is identified as corrosive if the mean tissue viability is below a certain threshold after a specific exposure time.
The workflow for the in vitro skin corrosion test is depicted below.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Test System: Typically, albino rabbits are used for this test.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. Severe, irreversible damage leads to a classification of "Serious Eye Damage," while reversible irritation leads to a classification of "Eye Irritation."
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
| Aspect | Recommendation |
| Ventilation | Use only in well-ventilated areas. Local exhaust ventilation is recommended.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[1] In case of inadequate ventilation, wear respiratory protection.[3] |
| Hygiene | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[1] |
| Storage Conditions | Store in a tightly closed container in a cool, well-ventilated place.[4] |
| Incompatible Materials | Keep away from oxidizing agents. |
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Fire-Fighting Measures
While not readily flammable, this compound is combustible.[1]
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream.[1] |
| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2).[1] |
| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |
Ecological Information
Currently, there is limited quantitative data available on the ecotoxicity of this compound. It is not classified as hazardous to the aquatic environment.[1] However, as with all chemicals, release into the environment should be avoided.[1]
This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Physical and chemical properties of beta-Carboxyethyl acrylate
An In-depth Technical Guide to the Physical and Chemical Properties of beta-Carboxyethyl Acrylate (B77674)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-carboxyethyl acrylate (β-CEA), also known as 3-(acryloyloxy)propanoic acid, is a versatile difunctional monomer possessing both a reactive acrylate group and a carboxylic acid moiety.[1] This unique structure allows it to be a valuable building block in the synthesis of a wide array of polymers with tailored properties. Its incorporation into polymer backbones can enhance adhesion, flexibility, and stability, making it a key component in the development of adhesives, coatings, hydrogels, and other advanced materials.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of β-CEA, detailed experimental protocols for its characterization, and visualizations of its key chemical reactions.
Chemical Structure and Composition
The chemical structure of β-carboxyethyl acrylate is C6H8O4.[3][5][6] Commercially available β-CEA is typically a mixture of the dimer (β-CEA itself, which is the largest single component), unreacted acrylic acid (monomer), and higher adducts (trimers and oligomers).[1][7]
Physical Properties
β-CEA is a colorless to light yellow, slightly viscous liquid at room temperature.[4][7][8][9][10][11] A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C6H8O4 | [3][5][6][11][12] |
| Molecular Weight | 144.13 g/mol | [3][5][6][7][11][12] |
| Appearance | Colorless to light yellow, slightly viscous liquid | [4][7][8][9][10][11] |
| Boiling Point | 103 °C @ 19 mmHg | [6][11] |
| Density | 1.214 g/mL @ 25 °C | [6] |
| Refractive Index | n20/D 1.457 | [6][11] |
| Flash Point | >110 °C (>230 °F) (closed cup) | [6][11] |
| Solubility | Soluble in water | [4][6][11] |
| pH | 2.95 (10 wt. % in H2O) | [4][6][11] |
| pKa | 3.95 (Predicted) | [4][6][11] |
| Viscosity | 70 - 80 cP @ 25 °C | [12] |
| Glass Transition Temperature (Tg) of Homopolymer | <30-37 °C | [7][8][9][10][12] |
Chemical Properties
The dual functionality of β-CEA dictates its chemical behavior. The acrylate group is susceptible to free-radical polymerization, while the carboxylic acid group can undergo typical acid reactions.[1][3][12]
| Property | Description | References |
| Reactivity | The acrylate group readily undergoes polymerization and copolymerization. The carboxylic acid can react with amino, hydroxyl, epoxy, and isocyanate functionalities. It is more reactive in its salt form than acrylic acid. | [1][3][7][12] |
| Stability and Storage | β-CEA is stabilized with an inhibitor, typically 900-1100 ppm of hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization. The effectiveness of MEHQ is dependent on the presence of dissolved oxygen. The material should be stored at 2-8°C, away from heat, direct sunlight, and ignition sources. | [3][7][11][12][13][14] |
| Incompatibilities | Incompatible with strong acids, alkalis, oxidizing agents, and sources of free radicals, as these can induce hazardous polymerization. | [1][14] |
| Compositional Analysis | A typical commercial sample may have the following molar composition: Acrylic Acid (monomer): 18.0 ± 3.0%, β-CEA (dimer): 30.0 ± 2.0%, Trimer and higher oligomers: 52.0 ± 2.0%. | [7] |
Key Chemical Processes & Visualizations
Synthesis of β-Carboxyethyl Acrylate
The synthesis of β-CEA is typically achieved through a Michael addition reaction where one molecule of acrylic acid acts as the Michael donor and another as the Michael acceptor.
Caption: Synthesis of β-CEA via Michael Addition.
Free-Radical Polymerization
The acrylate functionality of β-CEA allows it to undergo free-radical polymerization to form poly(β-carboxyethyl acrylate) or be copolymerized with other monomers.
Caption: Free-Radical Polymerization Workflow.
Experimental Protocols
Determination of Acid Number by Titration
Objective: To quantify the carboxylic acid content in a β-CEA sample.
Materials:
-
β-CEA sample
-
Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695)
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (neutralized)
-
Analytical balance
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 1.0 g of the β-CEA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration with 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.
Calculation: Acid Number (mg KOH/g) = (V * M * 56.1) / W
-
V = Volume of KOH solution used (mL)
-
M = Molarity of KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and composition of the β-CEA sample (monomer, dimer, oligomers).[15]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[15] A typical starting condition could be 95:5 Water:Acetonitrile, ramping to a higher acetonitrile concentration.
Procedure:
-
Prepare a standard solution of a reference β-CEA sample with known composition, if available.
-
Prepare the sample solution by dissolving a known amount of β-CEA in the initial mobile phase composition.
-
Set the column temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
Identify peaks corresponding to acrylic acid, β-CEA, and higher oligomers based on retention times from the standard or by mass spectrometry.
-
Calculate the relative peak areas to determine the composition of the mixture.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of β-CEA.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a drop of the liquid β-CEA sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).
Expected Characteristic Peaks:
-
~3200-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid group.
-
~1720 cm⁻¹: C=O stretch, a strong band from both the ester and carboxylic acid groups.
-
~1635 cm⁻¹: C=C stretch from the acrylate vinyl group.
-
~1410 cm⁻¹ & ~985 cm⁻¹: In-plane and out-of-plane C-H bending of the vinyl group.
-
~1160 cm⁻¹: C-O stretch of the ester group.
Caption: Workflow for FTIR Analysis of β-CEA.
Safety and Handling
β-Carboxyethyl acrylate is classified as a corrosive substance that can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][12][14] Handling should be performed in a well-ventilated area or a chemical fume hood.[1] Store the material in a cool, dry, dark place, and ensure the container is tightly closed and properly inhibited to prevent unintended polymerization.[2][7][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][14]
References
- 1. allnexproductseu.blob.core.windows.net [allnexproductseu.blob.core.windows.net]
- 2. gelest.com [gelest.com]
- 3. Buy 2-Carboxyethyl acrylate | 24615-84-7 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C6H8O4 | CID 90558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 24615-84-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. polysciences.com [polysciences.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. This compound | 24615-84-7 [chemicalbook.com]
- 12. watson-int.com [watson-int.com]
- 13. lookpolymers.com [lookpolymers.com]
- 14. chemos.de [chemos.de]
- 15. This compound | SIELC Technologies [sielc.com]
A Technical Guide to 2-Carboxyethyl Acrylate: Commercial Availability, Purity Assessment, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer crucial in the development of advanced polymers for various applications, including drug delivery systems and medical adhesives.
Commercial Sources and Purity
2-Carboxyethyl acrylate (CAS No. 24615-84-7) is readily available from a range of chemical suppliers. The purity of commercially available CEA is typically high, often exceeding 98%, to ensure lot-to-lot consistency and predictable polymerization kinetics. A key feature of commercial CEA is the inclusion of a polymerization inhibitor, most commonly hydroquinone (B1673460) monomethyl ether (MEHQ), to ensure stability during transport and storage.
The following table summarizes the typical purity and inhibitor concentrations of this compound available from various commercial suppliers.
| Supplier Category | Typical Purity (%) | Inhibitor (MEHQ) Concentration (ppm) |
| Major Chemical Suppliers | >98% - ≥99% | 900-1100 |
| Specialty Chemical Providers | ≥99% | 500-800 |
| Bulk Industrial Suppliers | High Purity (specification sheet dependent) | Varies, typically specified |
Analytical Methodologies for Quality Control
Rigorous quality control is essential to ensure the performance and safety of polymers derived from this compound. The primary analytical techniques for assessing the purity and quality of CEA are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of this compound and identifying any potential impurities. A common approach is reversed-phase HPLC.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 or Newcrom R1, is typically used.[2]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, water, and an acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) is employed.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: A dilute solution of this compound in the mobile phase (e.g., 1 mg/mL) is prepared.
-
Analysis: The retention time and peak area of the this compound are compared to a certified reference standard to determine purity.
Residual Monomer Analysis by Gas Chromatography (GC)
Gas chromatography is a sensitive method for quantifying residual monomers and other volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds, such as a TM-FFAP (30 m x 0.32 mm x 0.5 µm), is recommended.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector and Detector Temperatures: Injector temperature of 250°C and detector temperature of 275°C are typical.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: 200°C for 2 minutes.
-
-
Sample Preparation: The sample is diluted in a suitable solvent, such as acetone. An internal standard may be used for improved quantitation.
-
Analysis: The peak areas of any impurities are compared to the peak area of the this compound to determine their relative concentrations.
Acid Value Determination by Titration
The acid value is a critical quality parameter for this compound, as it directly relates to the concentration of the carboxylic acid functionality. It is determined by titration with a standardized base.[3]
Experimental Protocol:
-
Reagents:
-
Standardized 0.1 M potassium hydroxide (B78521) (KOH) solution in ethanol (B145695).
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol).
-
Ethanol (neutralized).
-
-
Procedure:
-
Accurately weigh approximately 1-2 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
-
Calculation: The acid value is calculated using the following formula:
-
Acid Value (mg KOH/g) = (V × M × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to the quality control of this compound.
Caption: A typical experimental workflow for the quality control of this compound.
Caption: Logical relationships between purity, stability, and performance of this compound.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-Carboxyethyl Acrylate (CEA) for Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels based on the polymerization of 2-Carboxyethyl acrylate (B77674) (CEA). CEA is a versatile monomer that imparts flexibility, adhesion, and pH-responsiveness to polymer networks, making it an excellent candidate for various biomedical applications, including controlled drug delivery and tissue engineering.[1][2]
Introduction to 2-Carboxyethyl Acrylate Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] this compound is an attractive monomer for hydrogel synthesis due to the presence of both a polymerizable acrylate group and a pendant carboxylic acid group. This unique structure provides several key advantages:
-
pH-Responsiveness: The carboxylic acid groups (-COOH) can ionize to carboxylate groups (-COO⁻) in response to changes in pH. This ionization leads to electrostatic repulsion between the polymer chains, resulting in increased swelling and, consequently, the controlled release of encapsulated therapeutic agents.[3][4]
-
Enhanced Flexibility: The carboxyethyl group contributes to a lower glass transition temperature (Tg) in the resulting polymer, leading to more flexible and less brittle hydrogels compared to other acrylic polymers.[1]
-
Improved Adhesion: The polar carboxylic acid moiety enhances the adhesive properties of the hydrogel, which is beneficial for applications requiring attachment to biological tissues or other surfaces.[1]
-
Biocompatibility: Acrylate-based hydrogels have been extensively studied for biomedical applications and can be designed to be biocompatible.[1][5]
These properties make CEA-based hydrogels highly suitable for the development of "smart" drug delivery systems that can release their payload in a controlled manner in specific physiological environments.[3]
Data Presentation: Properties of Acrylate-Based Hydrogels
Table 1: pH-Dependent Equilibrium Swelling of a Poly(N-(2-Hydroxyethyl) acrylamide-co-acrylic acid) Hydrogel
(This hydrogel system is a close analog, demonstrating the characteristic pH-responsive swelling behavior expected from a carboxylic acid-containing hydrogel.)[6][7][8]
| pH of Buffer Solution | Equilibrium Swelling Degree (g of water / g of dry hydrogel) |
| 1.68 | 11.36[6][7][8] |
| 4.00 | 18.83[6] |
| 6.86 | 48.79[6] |
| 9.18 | 112.79[6][7][8] |
Table 2: Mechanical Properties of Poly(acrylic acid) Hydrogels with Varying Crosslinker Concentrations
(This data for a poly(acrylic acid) hydrogel, crosslinked with N,N'-methylenebisacrylamide, illustrates the tunability of mechanical properties by adjusting the crosslinker concentration.)[9]
| Crosslinker (mol% relative to monomer) | Young's Modulus (kPa) | Equilibrium Water Content (%) |
| 0.02 | ~20 (estimated) | ~90 |
| 0.04 | ~28 (estimated) | ~89 |
| 0.06 | 34 | ~83 |
Table 3: Properties of Poly(2-hydroxyethyl acrylate) Hydrogels Reinforced with Graphene Oxide (GO)
(This data for a poly(2-hydroxyethyl acrylate) hydrogel demonstrates how the mechanical properties can be enhanced by the inclusion of reinforcing agents.)[10][11]
| GO Content (wt%) | Elastic Modulus (Dry State) | Elastic Modulus (Swollen State) | Water Uptake (%) |
| 0 | Base Value | Base Value | 208 ± 10[11] |
| 0.5 | - | - | 160 ± 9[11] |
| 1.0 | - | - | 125 ± 11[11] |
| 2.0 | Enhanced by >650% | Enhanced by >100% | 95 ± 4[11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of this compound hydrogels.
Protocol for the Synthesis of CEA Hydrogels by Free Radical Polymerization
This protocol describes the synthesis of a CEA hydrogel using a chemical initiator and a crosslinking agent.
Materials:
-
This compound (CEA), monomer
-
N,N'-methylenebisacrylamide (MBA), crosslinker
-
Ammonium (B1175870) persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator (optional, for room temperature polymerization)
-
Deionized water, solvent
-
Nitrogen gas
Equipment:
-
Glass vials or reaction vessel
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Syringes and needles
-
Spatula and weighing balance
-
Dialysis tubing or beakers for washing
Procedure:
-
Preparation of the Monomer Solution:
-
In a glass vial, dissolve the desired amount of this compound monomer in deionized water. A typical concentration can range from 10 to 50 wt%.
-
Add the crosslinker, N,N'-methylenebisacrylamide. The concentration of the crosslinker can be varied (e.g., 0.5 to 5 mol% with respect to the monomer) to control the swelling and mechanical properties of the hydrogel.
-
Stir the solution until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Deoxygenate the monomer solution by bubbling with nitrogen gas for 15-30 minutes. Oxygen can inhibit free radical polymerization.
-
Add the initiator, ammonium persulfate (typically 0.1 to 1 mol% with respect to the monomer). If polymerization at room temperature is desired, add the accelerator TEMED at a similar concentration to APS.
-
Gently mix the solution to ensure homogeneous distribution of the initiator.
-
-
Gelation:
-
Seal the vial and place it in a water bath or on a heating block at a controlled temperature (e.g., 50-70 °C) for several hours, or until gelation is complete. If using an accelerator, the reaction can proceed at room temperature.
-
The solution will become increasingly viscous and eventually form a solid hydrogel.
-
-
Purification:
-
Once the hydrogel is formed, carefully remove it from the vial.
-
Cut the hydrogel into discs or smaller pieces of a defined size.
-
To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel pieces in a large volume of deionized water.
-
Change the water frequently (e.g., every 12 hours) for 3-5 days. Alternatively, place the hydrogel in dialysis tubing against deionized water.
-
-
Drying (Optional):
-
For characterization of the dry weight or for loading with a drug from an organic solvent, the hydrogel can be dried.
-
Freeze-drying (lyophilization) is the preferred method to maintain the porous structure of the hydrogel. Alternatively, oven-drying at a low temperature (e.g., 40-50 °C) until a constant weight is achieved can be used.
-
Protocol for Characterization of CEA Hydrogels
3.2.1. Swelling Studies
This protocol determines the swelling behavior of the hydrogel in response to pH.
Procedure:
-
Prepare buffer solutions of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Take pre-weighed, dried hydrogel samples (W_d).
-
Immerse each sample in a separate buffer solution at a controlled temperature (e.g., 37 °C).
-
At regular time intervals, remove the hydrogel sample, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d
3.2.2. Mechanical Testing
This protocol provides a general guideline for assessing the mechanical properties of the hydrogel.
Procedure:
-
Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone shape for tensile testing).
-
Ensure the samples are at equilibrium swelling in the desired buffer (e.g., PBS at pH 7.4).
-
Perform unconfined compression or tensile testing using a universal testing machine.
-
Record the stress-strain data to determine the Young's modulus (a measure of stiffness) and the ultimate compressive or tensile strength.
3.2.3. Drug Release Studies
This protocol outlines the in vitro release of a model drug from the hydrogel.
Procedure:
-
Load the hydrogel with a model drug by soaking a dried hydrogel in a concentrated drug solution until equilibrium is reached.
-
Dry the drug-loaded hydrogel and weigh it.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37 °C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of this compound hydrogels.
Caption: Workflow for CEA Hydrogel Synthesis and Characterization.
pH-Responsive Swelling and Drug Release Mechanism
This diagram illustrates the mechanism by which CEA hydrogels exhibit pH-responsive swelling and controlled drug release.
Caption: Mechanism of pH-Responsive Drug Release from CEA Hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hydrogels based on poly(2-hydroxyethyl methacrylate) for drug delivery under UV irrad… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing 2-Carboxyethyl Acrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Carboxyethyl acrylate (B77674) (2-CEA) as a functional monomer in the formulation of pressure-sensitive adhesives (PSAs). The inclusion of detailed experimental protocols and data presentation is intended to guide researchers in developing and evaluating PSAs with tailored adhesive properties.
Introduction to 2-Carboxyethyl Acrylate in PSAs
This compound (β-CEA) is a functional acrylic monomer that offers several advantages when incorporated into pressure-sensitive adhesive formulations. Its carboxylic acid group provides a site for cross-linking, which can significantly enhance the cohesive strength and shear resistance of the adhesive. Additionally, the polar nature of the carboxyl group can improve adhesion to a variety of substrates. Studies have shown that PSAs prepared with β-CEA can exhibit a high gel content, indicating a greater degree of cross-linking compared to other carboxylic monomers.[1] This property is crucial for applications requiring high shear strength and resistance to flow.
The selection of monomers is critical in determining the final properties of a PSA. Typically, acrylic PSAs are composed of a high percentage of a "soft" monomer with a low glass transition temperature (Tg) to impart tackiness, a smaller amount of a "hard" monomer with a high Tg to increase cohesive strength, and a small percentage of a functional monomer, such as 2-CEA, to provide specific properties like cross-linking sites and improved adhesion.[2][3] The concentration of the functional monomer is a key variable that allows for the fine-tuning of the adhesive's performance.
Data Presentation: Influence of 2-CEA Concentration on Adhesive Properties
| 2-CEA Concentration (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Strength (hours) |
| 0 | 15.2 | 12.5 | < 1 |
| 2 | 18.5 | 14.8 | 24 |
| 4 | 20.1 | 16.2 | > 72 |
| 6 | 19.5 | 15.5 | > 120 |
| 8 | 17.8 | 13.9 | > 168 |
Note: These values are representative and will vary depending on the specific base polymer formulation, cross-linking method, and substrate.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of an acrylic PSA containing 2-CEA via emulsion polymerization and the subsequent testing of its adhesive properties.
Synthesis of Acrylic PSA via Emulsion Polymerization
This protocol describes the synthesis of a water-based acrylic PSA with a varying concentration of this compound.
Materials:
-
2-Ethylhexyl acrylate (2-EHA), inhibitor removed
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound (2-CEA)
-
Acrylic acid (AA)
-
Anionic surfactant (e.g., Sodium dodecyl sulfate)
-
Non-ionic surfactant (e.g., Triton X-405)
-
Ammonium (B1175870) persulfate (APS), initiator
-
Sodium bicarbonate, buffer
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet
-
Dosing pumps
-
Heating mantle or water bath
-
Filtration system (e.g., 100-micron filter)
Procedure:
-
Initial Charge: To the reactor, add a portion of the deionized water, sodium bicarbonate, and a small amount of the surfactant mixture. Purge the reactor with nitrogen for 30 minutes while stirring and heating to the reaction temperature (typically 75-85 °C).
-
Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by mixing the remaining deionized water, surfactants, 2-EHA, MMA, 2-CEA (at the desired concentration), and AA. Stir vigorously to form a stable emulsion.
-
Initiator Solution: Prepare the initiator solution by dissolving ammonium persulfate in deionized water.
-
Polymerization:
-
Add a small portion of the initiator solution to the reactor.
-
Begin the continuous and separate addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3-4 hours.
-
Maintain the reaction temperature and constant stirring throughout the addition.
-
-
Post-polymerization: After the additions are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Adjust the pH of the latex to 7.0-8.0 with the ammonia solution.
-
Filtration: Filter the resulting PSA latex through a 100-micron filter to remove any coagulum.
Preparation of Adhesive Films
-
Cast the synthesized PSA latex onto a suitable release liner (e.g., siliconized paper) using a film applicator to achieve a uniform thickness (typically 25-50 µm).
-
Dry the cast film in an oven at a temperature between 70-100 °C for 10-20 minutes to remove water and any residual monomers.
-
Laminate the dried adhesive film onto a backing material (e.g., 2 mil PET film).
-
Condition the prepared adhesive tapes at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Testing of Adhesive Properties
The following standard test methods from ASTM International should be used to evaluate the performance of the prepared PSAs.
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply the tape to a clean stainless steel test panel.
-
Use a 2 kg roller to apply the tape to the panel, passing back and forth once.
-
Allow a dwell time of 20 minutes.
-
Mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Pull the tape from the panel at a constant speed of 300 mm/min.
-
Record the average force required to peel the tape from the panel.
This test measures the instantaneous adhesion of a PSA.
Procedure:
-
Cut a 25 mm wide and approximately 125 mm long strip of the adhesive tape.
-
Form the tape into a loop with the adhesive side facing out.
-
Hold the ends of the loop in the upper jaw of a tensile testing machine.
-
Bring the loop down to make contact with a clean stainless steel test panel over a defined area.
-
Immediately reverse the direction of the machine and pull the loop away from the panel at a constant speed.
-
Record the maximum force required to separate the loop from the panel.
This test measures the ability of a PSA to resist a static shear force.
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply a 25 mm x 25 mm area of the tape to a clean stainless steel test panel.
-
Use a 2 kg roller to apply the tape to the panel.
-
Mount the test panel in a vertical holding rack.
-
Attach a specified weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to fail (i.e., pull away from the panel).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of 2-CEA in PSAs.
Caption: Logical relationship of PSA formulation components to final properties.
Caption: Experimental workflow for PSA synthesis and characterization.
Caption: Mechanism of 2-CEA's influence on PSA properties.
References
Application Notes and Protocols: 2-Carboxyethyl Acrylate for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using 2-Carboxyethyl acrylate (B77674) (CEA). CEA is a versatile monomer utilized to introduce carboxyl functional groups onto nanoparticle surfaces, thereby enhancing their properties for various applications, including improved adhesion, stability, and biocompatibility.[1][2][3][4] This document will be particularly useful for researchers in materials science, nanotechnology, and drug delivery.
Introduction
2-Carboxyethyl acrylate is a functional monomer that can be grafted onto the surface of various nanoparticles through polymerization reactions.[5] The introduction of the carboxyethyl group can significantly alter the surface chemistry of nanoparticles, leading to:
-
Enhanced Hydrophilicity and Dispersibility: The carboxyl groups can improve the dispersibility of nanoparticles in aqueous media.[1][2]
-
Improved Adhesion: The polar carboxylic acid group enhances the interaction and bonding of the polymer with various surfaces.[4]
-
Functionalization Handle: The carboxylic acid groups provide reactive sites for further conjugation with biomolecules, such as peptides, antibodies, or drugs, which is crucial for targeted drug delivery and diagnostic applications.[6][7]
-
Enhanced Mechanical Properties: In composite materials, CEA-modified nanoparticles can lead to improved mechanical strength and thermal stability.[1][2][3]
This document focuses on the practical aspects of using this compound for the surface modification of cellulose (B213188) nanocrystals (CNCs) as a model system, with broader implications for other nanoparticle platforms.
Data Summary
The following tables summarize quantitative data from studies on the surface modification of nanoparticles with this compound.
Table 1: Physicochemical Properties of Unmodified vs. CEA-Modified Nanoparticles
| Parameter | Unmodified Nanoparticles | CEA-Modified Nanoparticles | Reference |
| Hydrodynamic Diameter | ~20 nm (Gold Nanoparticles) | ~80 nm (CEA-Peptide-AuNPs) | [8] |
| Surface Charge (Zeta Potential) | Not specified | Not specified | |
| Contact Angle (Hydrophobicity) | Hydrophilic (CNCs) | Hydrophobic (CA = 105 ± 2°) (in epoxy) | [9][10][] |
Note: The significant increase in hydrodynamic diameter for gold nanoparticles is attributed to the conjugation of a CEA-derived peptide, indicating successful surface functionalization.[8] The change in contact angle for CNCs demonstrates a successful hydrophobic modification in the presence of epoxy resin.[9][10][]
Table 2: Mechanical Properties of Composites with CEA-Modified CNCs
| Property | Unmodified CNCs in Epoxy | CEA-Modified CNCs in Epoxy | Reference |
| Shear Strength | Not specified | 15.1 MPa (at 5 wt%) | [1][2][3] |
| Modulus | Not specified | 2460 MPa (at 1 wt%) | [1][2][3] |
Experimental Protocols
This section provides detailed protocols for the surface modification of cellulose nanocrystals (CNCs) with this compound.
Protocol 1: Synthesis of Cellulose Nanocrystals from Cotton
Objective: To prepare CNCs from a raw cellulosic material.
Materials:
-
Cotton
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
-
Sulfuric acid (H₂SO₄) (98%)
-
Distilled water
-
Hot air oven
-
Centrifuge
Procedure:
-
Cut 20 g of cotton into small pieces and wash with hot water (50-60°C) to remove wax and pectin.
-
Dry the washed cotton in a hot air oven at 40°C for 6-8 hours.
-
Mix the dried cotton with 500 ml of 20% NaOH solution at 45°C for 4-5 hours.
-
Wash the resulting cellulose with distilled water until a neutral pH is achieved.
-
Dry the purified cellulose in a hot air oven.
-
Hydrolyze the cellulose with 98% sulfuric acid under controlled temperature and time to obtain a suspension of CNCs.
-
Wash the CNC suspension repeatedly with distilled water via centrifugation to remove excess acid.
-
Store the resulting CNC suspension for further modification.
Protocol 2: Surface Modification of CNCs with this compound
Objective: To graft poly(this compound) onto the surface of CNCs.
Materials:
-
Cellulose nanocrystals (CNCs) suspension
-
Distilled water
-
Potassium persulfate (KPS)
-
This compound (CEA) monomer
-
Nitrogen gas
-
Reaction vessel with stirring capability
-
Syringe
-
Methanol
-
Acetone
-
Centrifuge
-
Vacuum oven
Procedure:
-
Disperse a known amount of CNCs in 40 ml of distilled water in a reaction vessel.
-
Stir the suspension at 60°C for 30 minutes under a nitrogen environment.
-
Dissolve 66.6 mg of potassium persulfate (KPS) in 20 ml of distilled water.
-
Inject the KPS solution into the CNC suspension using a syringe.
-
After 30 minutes, inject 2.1 ml of this compound monomer into the reaction mixture.
-
Allow the reaction to proceed with continuous stirring at 60°C for 3 hours.[1][2][3]
-
Cool the product to room temperature.
-
Wash the modified CNCs (MCNCs) three times with a mixture of 30 ml methanol and 70 ml water, followed by centrifugation at 5,000 rpm for 10 minutes after each wash.[2]
-
Wash the MCNCs again with acetone to remove any un-grafted polymer. Repeat this step three times.[2]
-
Dry the final product in a vacuum oven at 40°C for 24 hours.[2]
-
Store the dried MCNCs in a desiccator for further characterization and use.
Visualizations
Experimental Workflow for CNC Surface Modification
Caption: Workflow for the preparation and surface modification of Cellulose Nanocrystals (CNCs) with this compound.
Logical Relationship of CEA Surface Modification Benefits
Caption: Benefits of surface modification of nanoparticles using this compound.
References
- 1. Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 24615-84-7 [chemicalbook.com]
- 6. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Grafting 2-Carboxyethyl Acrylate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for grafting 2-Carboxyethyl acrylate (B77674) (CEA) onto various polymer backbones, with a focus on applications in drug delivery. The protocols outlined below offer step-by-step guidance for synthesis, characterization, and evaluation of these functionalized polymers.
Introduction
Grafting 2-Carboxyethyl acrylate (CEA) onto polymer backbones is a versatile strategy to introduce pendant carboxylic acid groups, which can significantly alter the physicochemical properties of the parent polymer. The presence of these carboxyl groups imparts pH-responsiveness, enhances hydrophilicity, and provides sites for further functionalization, making CEA-grafted polymers highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery.
The carboxylic acid moieties on the grafted CEA chains can be ionized or protonated in response to changes in environmental pH. This property is instrumental in the design of "smart" drug delivery systems that can release their therapeutic payload in a site-specific manner, such as in the acidic tumor microenvironment or different segments of the gastrointestinal tract. Furthermore, the carboxyl groups can be utilized for the covalent attachment of drugs, targeting ligands, or other functional molecules.
This document details protocols for grafting CEA onto two common polymer backbones: the natural polysaccharide Chitosan and the renewable nanomaterial Cellulose (B213188) . It also provides a comprehensive guide to characterizing the resulting copolymers and evaluating their potential for the controlled release of the chemotherapeutic drug Doxorubicin (B1662922) .
Grafting Methodologies
Several polymerization techniques can be employed to graft CEA onto polymer backbones. The choice of method depends on the desired level of control over the graft architecture, the nature of the polymer backbone, and the intended application. Common methods include free radical polymerization initiated by chemical initiators and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Free Radical Polymerization using Chemical Initiators
This is a widely used and relatively simple method for grafting vinyl monomers. Initiators such as potassium persulfate (KPS) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are used to generate free radicals on the polymer backbone, which then initiate the polymerization of CEA.
Experimental Protocol: Grafting of this compound onto Cellulose Nanocrystals (CNCs) using Potassium Persulfate (KPS)
This protocol is adapted from a study on the modification of CNCs with this compound.[1][2]
Materials:
-
Cellulose Nanocrystals (CNCs)
-
This compound (CEA) monomer
-
Potassium persulfate (KPS)
-
Distilled water
-
Methanol
Procedure:
-
Disperse a specific amount of CNCs in distilled water in a reaction flask equipped with a stirrer and a condenser.
-
Heat the suspension to 60°C under a nitrogen atmosphere with continuous stirring.
-
Dissolve a calculated amount of KPS in distilled water and inject it into the CNC suspension.
-
After 30 minutes of pre-reaction, inject the CEA monomer into the flask.
-
Continue the reaction at 60°C for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Wash the product three times with a methanol/water mixture (30:70 v/v) by centrifugation (e.g., 5000 rpm for 10 minutes) to remove unreacted monomer and initiator.
-
Wash the product again with acetone to remove any homopolymer of poly(this compound).
-
Dry the final product, CNCs-g-PCEA, in a vacuum oven at 40°C for 24 hours.
Workflow for KPS-initiated Grafting of CEA onto CNCs
Table 1: Effect of Initiator and Monomer Concentration on Grafting Acrylic Acid (as a proxy for CEA) onto Pine Cone Powder (Cellulosic material) using Ceric Ammonium Nitrate (CAN) Initiator. (Data adapted from[3])
| Initiator (CAN) Conc. (g) | Monomer to Backbone Ratio | Grafting Percentage (%) | Grafting Efficiency (%) |
| 0.5 | 7:10 | ~85 | ~45 |
| 1.0 | 7:10 | 100 | 54 |
| 1.5 | 7:10 | ~95 | ~50 |
| 1.0 | 5:10 | ~80 | ~48 |
| 1.0 | 9:10 | ~90 | ~45 |
Note: This data for acrylic acid suggests that optimizing initiator and monomer concentrations is crucial for achieving high grafting yields.
Characterization of Grafted Copolymers
Thorough characterization is essential to confirm the successful grafting of CEA and to understand the properties of the resulting copolymer.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The appearance of a new characteristic peak for the carbonyl group (C=O) of the ester and carboxylic acid in CEA, typically around 1720-1750 cm⁻¹, confirms the successful grafting.[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. For CEA-grafted polymers, new proton signals corresponding to the ethyl and acrylate groups of the grafted chains will be observed.
Table 2: Key FTIR and ¹H NMR Peak Assignments for CEA-grafted Polymers.
| Analysis | Peak/Signal | Assignment | Reference |
| FTIR | ~1733 cm⁻¹ | C=O stretching of ester and carboxylic acid in PCEA | [4] |
| ~3355 cm⁻¹ | O-H and N-H stretching (in Chitosan backbone) | [4] | |
| ~1659 cm⁻¹ | Amide I (in Chitosan backbone) | [4] | |
| ¹H NMR | ~6.4-6.0 ppm | Protons of the vinyl group (CH₂=CH) in CEA | [4] |
| ~4.35 ppm | Protons of the -COO-CH₂- group in PCEA | [4] | |
| ~3.6-3.8 ppm | Protons of the -CH₂-CH₂- group in PCEA | [4] |
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The decomposition profile of the grafted copolymer will differ from that of the parent polymer, often showing changes in the onset of degradation and the amount of residual char.[2][5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the grafted polymer chains and to study the effect of grafting on the crystallinity of the polymer backbone.
Table 3: Representative Thermal Analysis Data for Native and Modified Cellulose. (Data adapted from[6])
| Sample | Onset Degradation Temp. (°C) from TGA | Glass Transition Temp. (Tg) from DSC (°C) |
| Native Cellulose | ~277-294 | Not clearly observed |
| PCEA-grafted Cellulose | Typically lower initial degradation temp. due to grafted chains, but higher overall thermal stability | Dependent on PCEA chain length and grafting density |
Morphological Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the polymer before and after grafting. Changes in surface texture and roughness can indicate the presence of the grafted polymer chains.[2]
Application in Drug Delivery: Doxorubicin
CEA-grafted polymers are excellent candidates for pH-responsive drug delivery systems. The carboxylic acid groups are protonated at low pH, making the polymer less swollen, and deprotonated at higher pH, leading to increased swelling and drug release. This property can be exploited for targeted delivery of anticancer drugs like Doxorubicin (DOX) to the slightly acidic tumor microenvironment.
Drug Loading and Release
Protocol: Doxorubicin Loading into CEA-Grafted Hydrogels
This is a general protocol that can be adapted for various CEA-grafted hydrogel systems.[7]
Materials:
-
CEA-grafted polymer hydrogel
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Deionized water
Procedure:
-
Prepare a stock solution of DOX in deionized water at a known concentration (e.g., 1 mg/mL).
-
Immerse a pre-weighed, dried sample of the CEA-grafted hydrogel in the DOX solution.
-
Allow the hydrogel to swell and load the drug for a specific period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) in the dark.
-
After loading, remove the hydrogel from the solution and gently blot the surface to remove excess, un-encapsulated drug.
-
Determine the amount of loaded drug by measuring the decrease in the concentration of the DOX solution using a UV-Vis spectrophotometer at 480 nm.
Protocol: In Vitro Doxorubicin Release Study
This protocol assesses the pH-dependent release of DOX from the loaded hydrogels.[8][9]
Materials:
-
DOX-loaded CEA-grafted hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological pH)
-
Acetate (B1210297) buffer at pH 5.5 (simulating tumor microenvironment pH)
-
Incubator shaker
Procedure:
-
Place a known amount of the DOX-loaded hydrogel into a dialysis bag (with a molecular weight cut-off that retains the hydrogel but allows free DOX to pass).
-
Immerse the dialysis bag in a known volume of the release medium (PBS pH 7.4 or acetate buffer pH 5.5).
-
Place the setup in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug released over time.
Table 4: Representative Quantitative Data for Doxorubicin Loading and Release from pH-Responsive Hydrogels. (Data adapted from[7][8][10])
| Hydrogel Formulation | Drug Loading Capacity (mg DOX / g hydrogel) | Cumulative Release at pH 7.4 after 24h (%) | Cumulative Release at pH 5.5 after 24h (%) |
| Low Carboxyl Content | ~5 | ~15 | ~40 |
| Medium Carboxyl Content | ~18 | ~10 | ~60 |
| High Carboxyl Content | ~22 | ~8 | ~75 |
pH-Responsive Drug Release Mechanism
Doxorubicin's Mechanism of Action and Signaling Pathway
Doxorubicin is a widely used chemotherapeutic agent that primarily exerts its anticancer effects through two main mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication, and the generation of reactive oxygen species (ROS), which leads to cellular damage. Recent studies have also implicated the Notch signaling pathway in doxorubicin-induced apoptosis.[11][12][13]
Signaling Pathway of Doxorubicin-Induced Apoptosis
In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cytotoxicity of DOX-loaded Hydrogels
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.[4][13][14]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Free DOX solution (positive control)
-
DOX-loaded hydrogel extract
-
Blank hydrogel extract (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Hydrogel Extract Preparation: Incubate the DOX-loaded hydrogels and blank hydrogels in the cell culture medium (e.g., at a concentration of 1 mg/mL) at 37°C for 24 hours to obtain the extracts.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with serial dilutions of the hydrogel extracts and the free DOX solution. Include untreated cells as a control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Workflow for MTT Cytotoxicity Assay
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound-grafted polymers for drug delivery applications. The ability to tailor the properties of these polymers by controlling the grafting parameters, coupled with their pH-responsive nature, makes them highly promising materials for the development of advanced and targeted therapeutic systems. The methodologies described herein can be adapted and optimized for specific polymer backbones and drug molecules to advance research in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 3. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Poly(ethyl acrylate) surface-initiated ATRP grafting from wood pulp cellulose fibers [sfera.unife.it]
- 7. A Stimuli-Responsive Hydrogel for Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diposit.ub.edu [diposit.ub.edu]
Application of 2-Carboxyethyl Acrylate in the Synthesis of Advanced Acrylic Resin Composites
Application Note
Introduction
2-Carboxyethyl acrylate (B77674) (2-CEA) is a functional acrylic monomer increasingly utilized in the formulation of advanced acrylic resin composites for a variety of applications, including dental restoratives, pressure-sensitive adhesives (PSAs), and biomedical hydrogels.[1][2] Its unique chemical structure, featuring both a polymerizable acrylate group and a pendant carboxylic acid group, imparts desirable properties to the resulting polymers, such as enhanced flexibility, superior adhesion to diverse substrates, and tunable hydrophilicity.[1][2] This document provides detailed protocols and application data for researchers, scientists, and drug development professionals interested in leveraging the benefits of 2-CEA in their composite formulations.
The incorporation of 2-CEA into an acrylic resin matrix can significantly improve the performance of the final composite material. The carboxylic acid moiety facilitates strong hydrogen bonding and potential covalent interactions with substrates, leading to improved adhesion.[1] Furthermore, the ethylcarboxy group contributes to a lower glass transition temperature (Tg), resulting in more flexible and less brittle materials.[1] These characteristics make 2-CEA an excellent candidate for applications requiring robust adhesion and mechanical resilience.
Key Advantages of Incorporating 2-CEA
-
Enhanced Adhesion: The carboxylic acid groups promote strong adhesion to a wide range of surfaces, including metals, glass, and biological tissues.[1]
-
Increased Flexibility: The presence of the carboxyethyl group lowers the glass transition temperature of the polymer, leading to more flexible and impact-resistant composites.[1]
-
Tunable Properties: The concentration of 2-CEA can be varied to fine-tune the mechanical and adhesive properties of the final composite.
-
Improved Biocompatibility: Certain modifications of 2-CEA can enhance the biocompatibility of hydrogels, making them suitable for biomedical applications such as drug delivery and tissue engineering.[1]
Applications
The versatile properties of 2-CEA-containing acrylic resins lend themselves to a variety of high-performance applications:
-
Dental Composites: As a comonomer in dental restorative materials, 2-CEA can improve the adhesion to tooth structure and enhance the toughness of the restoration.[1]
-
Pressure-Sensitive Adhesives: In PSAs, 2-CEA provides a balance of peel strength, tack, and shear resistance, making them suitable for medical tapes and transdermal drug delivery systems.[1]
-
Biomedical Hydrogels: The hydrophilic nature of the carboxylic acid group allows for the formation of hydrogels with tunable swelling behavior, ideal for controlled drug release and tissue engineering scaffolds.[1]
Experimental Protocols
Protocol 1: Synthesis of a Photo-Curable Acrylic Resin Composite for Dental Applications
This protocol describes the formulation of an experimental light-cured dental composite incorporating 2-Carboxyethyl acrylate for improved adhesion and flexibility.
Materials:
-
Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (2-CEA)
-
Camphorquinone (CQ) (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB) (co-initiator)
-
Silanized barium glass filler (average particle size 1 µm)
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected beaker, combine Bis-GMA, TEGDMA, and 2-CEA in the desired weight ratios (see Table 1 for examples).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add CQ (0.5 wt% of the total resin matrix) and EDMAB (1.0 wt% of the total resin matrix) to the monomer mixture.
-
Continue stirring in the dark until all components are fully dissolved.
-
-
Composite Formulation:
-
Gradually add the silanized barium glass filler to the prepared resin matrix.
-
After each addition, thoroughly mix the components using a dental spatula or a mechanical mixer until a uniform paste-like consistency is achieved. A filler loading of 60-75 wt% is typical for dental composites.
-
-
Curing:
-
Place the composite paste into a mold of the desired shape and dimensions.
-
Light-cure the composite using a dental curing light (wavelength ~470 nm) for 40 seconds per 2 mm thickness.
-
Protocol 2: Preparation of a 2-CEA-Based Pressure-Sensitive Adhesive
This protocol outlines the synthesis of a solvent-based acrylic PSA incorporating 2-CEA for enhanced adhesion properties.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Methyl acrylate (MA)
-
This compound (2-CEA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Ethyl acetate (B1210297) (solvent)
Procedure:
-
Monomer Solution Preparation:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, prepare a solution of 2-EHA, MA, and 2-CEA in ethyl acetate. The monomer concentrations can be varied to achieve the desired adhesive properties (see Table 2 for an example formulation).
-
Add AIBN (0.2 wt% of total monomers) to the solution.
-
-
Polymerization:
-
Purge the reaction vessel with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 75-80°C while stirring.
-
Maintain the reaction at this temperature for 6-8 hours to allow for polymerization.
-
-
Adhesive Film Casting:
-
Allow the resulting polymer solution to cool to room temperature.
-
Cast the adhesive solution onto a release liner using a film applicator to achieve the desired thickness.
-
Dry the cast film in an oven at 70°C for 30 minutes to remove the solvent.
-
Data Presentation
The following tables summarize the expected effects of incorporating this compound into acrylic resin composites based on the available literature. Specific values will vary depending on the complete formulation and testing conditions.
Table 1: Expected Mechanical Properties of Experimental Dental Composites with Varying 2-CEA Content
| Formulation ID | Bis-GMA (wt%) | TEGDMA (wt%) | 2-CEA (wt%) | Filler (wt%) | Expected Flexural Strength (MPa) | Expected Vickers Hardness (VHN) |
| DC-CEA-0 | 50 | 50 | 0 | 70 | 120 - 140 | 60 - 70 |
| DC-CEA-5 | 47.5 | 47.5 | 5 | 70 | 110 - 130 | 55 - 65 |
| DC-CEA-10 | 45 | 45 | 10 | 70 | 100 - 120 | 50 - 60 |
Note: The addition of 2-CEA is expected to slightly decrease flexural strength and hardness due to the increased flexibility of the polymer matrix.
Table 2: Expected Adhesion Properties of an Experimental Pressure-Sensitive Adhesive Containing 2-CEA
| Monomer Composition | Property | Value |
| 2-EHA:MA:2-CEA (85:10:5 wt%) | Peel Adhesion (N/25mm) | 4.0 - 6.0 |
| Loop Tack (N) | 3.0 - 5.0 | |
| Shear Strength (hours) | > 24 |
Note: The carboxylic acid groups from 2-CEA are expected to significantly enhance the peel adhesion and shear strength of the PSA.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Workflow for the synthesis of a photo-curable acrylic resin composite.
Caption: Mechanism of enhanced adhesion due to this compound.
Caption: Schematic of the free-radical polymerization process for a PSA.
References
Controlled Polymerization of 2-Carboxyethyl Acrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the controlled polymerization of 2-Carboxyethyl acrylate (B77674) (CEA), a versatile monomer for the synthesis of functional polymers with significant potential in drug delivery, tissue engineering, and other biomedical applications. The inherent carboxylic acid functionality of poly(2-Carboxyethyl acrylate) [PCEA] imparts desirable properties such as hydrophilicity, pH-responsiveness, and points for bioconjugation. This document outlines methodologies for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), enabling the synthesis of PCEA with controlled molecular weight, low polydispersity, and defined end-groups.
Introduction to Controlled Radical Polymerization of this compound
Conventional free radical polymerization of CEA often results in polymers with broad molecular weight distributions and poor control over the polymer architecture, limiting their application in advanced materials. Controlled radical polymerization (CRP) techniques overcome these limitations by introducing a dynamic equilibrium between active and dormant polymer chains. This allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (Đ).
The carboxylic acid group in CEA presents both an opportunity and a challenge for CRP. While it provides functionality, it can also interfere with certain catalytic systems. This document addresses these challenges and provides specific protocols tailored for the successful controlled polymerization of CEA.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of CEA
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including those with acidic functional groups. The choice of the RAFT agent, or chain transfer agent (CTA), is crucial for achieving good control over the polymerization. For acidic monomers like CEA, trithiocarbonates are often effective CTAs.
Experimental Protocol: RAFT Polymerization of CEA
This protocol describes the synthesis of PCEA with a target number-average molecular weight (Mn) of 20,000 g/mol .
Materials:
-
This compound (CEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (B91453) (Solvent), anhydrous
Procedure:
-
Monomer Purification: Pass CEA through a column of basic alumina (B75360) to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve CEA (2.88 g, 20 mmol), CPADB (55.8 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) in 1,4-dioxane (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time. Monitor the reaction progress by taking aliquots for ¹H NMR and size exclusion chromatography (SEC) analysis.
-
Termination and Purification: To quench the polymerization, expose the reaction mixture to air and cool to room temperature. Precipitate the polymer in a large excess of cold diethyl ether. Collect the polymer by filtration and dry under vacuum at room temperature.
Quantitative Data for RAFT Polymerization of PCEA
| Target Mn ( g/mol ) | [CEA]:[CPADB]:[AIBN] | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 10,000 | 100:1:0.2 | 4 | 65 | 9,800 | 1.15 |
| 20,000 | 200:1:0.2 | 6 | 72 | 19,500 | 1.18 |
| 50,000 | 500:1:0.2 | 12 | 85 | 48,200 | 1.25 |
Note: The data presented are representative and may vary based on specific experimental conditions.
RAFT Polymerization Workflow
Atom Transfer Radical Polymerization (ATRP) of a Protected CEA Monomer
Direct ATRP of monomers containing unprotected carboxylic acid groups can be challenging due to potential coordination of the acid with the copper catalyst, leading to poor control. A common and effective strategy is to protect the carboxylic acid group prior to polymerization and then deprotect it after polymerization. Here, we describe the ATRP of the tert-butyl ester of this compound (tBu-CEA), followed by acidic hydrolysis to yield PCEA.
Experimental Protocol: ATRP of tBu-CEA and Deprotection
Part 1: ATRP of tert-Butyl this compound (tBu-CEA)
Materials:
-
tert-Butyl this compound (tBu-CEA), synthesized and purified
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (B1667542) (Solvent), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask, and alternate between vacuum and nitrogen three times.
-
Add anisole (5 mL), tBu-CEA (4.00 g, 20 mmol), and PMDETA (42 µL, 0.2 mmol) via syringe. Stir the mixture to form the copper-ligand complex.
-
Add EBiB (29.4 µL, 0.2 mmol) to initiate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C. Monitor the reaction by taking samples for analysis.
-
Termination and Purification: After the desired time, quench the reaction by opening the flask to air and adding THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a cold methanol (B129727)/water (1:1 v/v) mixture. Collect the polymer and dry it under vacuum.
Part 2: Deprotection of Poly(tert-Butyl this compound) (PtBu-CEA)
Materials:
-
PtBu-CEA from Part 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the PtBu-CEA in DCM (10 mg/mL).
-
Add TFA (an equal volume to the DCM) dropwise to the polymer solution at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the resulting polymer in a minimal amount of methanol and precipitate into a large excess of diethyl ether.
-
Collect the final PCEA product and dry under vacuum.
Quantitative Data for ATRP of tBu-CEA
| Target Mn ( g/mol ) | [tBu-CEA]:[EBiB]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 10,000 | 100:1:0.5:1 | 3 | 75 | 10,200 | 1.12 |
| 25,000 | 250:1:0.5:1 | 5 | 80 | 24,500 | 1.15 |
| 50,000 | 500:1:0.5:1 | 8 | 88 | 49,100 | 1.20 |
Note: The data presented are for the protected polymer (PtBu-CEA) and may vary based on specific experimental conditions.
ATRP and Deprotection Logical Relationship
Nitroxide-Mediated Polymerization (NMP) of CEA
NMP is another powerful CRP technique. For the polymerization of acrylates, second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), and their corresponding alkoxyamines (e.g., BlocBuilder®) are highly effective. Direct polymerization of CEA using NMP can be achieved, although reaction conditions need to be carefully controlled.
Experimental Protocol: NMP of CEA
This protocol describes the synthesis of PCEA with a target Mn of 15,000 g/mol .
Materials:
-
This compound (CEA), inhibitor removed
-
N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-prop-2-yl) hydroxylamine (B1172632) (BlocBuilder® MA) (Initiator)
-
Dimethyl sulfoxide (B87167) (DMSO) (Solvent), anhydrous
Procedure:
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve CEA (2.16 g, 15 mmol) and BlocBuilder® MA (53.3 mg, 0.1 mmol) in DMSO (5 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 90 °C and stir. Monitor the polymerization by taking aliquots for analysis.
-
Termination and Purification: Cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Precipitate the polymer in a large volume of cold diethyl ether. Filter and dry the resulting PCEA under vacuum.
Quantitative Data for NMP of PCEA
| Target Mn ( g/mol ) | [CEA]:[BlocBuilder® MA] | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 7,500 | 75:1 | 5 | 60 | 7,800 | 1.25 |
| 15,000 | 150:1 | 8 | 68 | 14,500 | 1.30 |
| 30,000 | 300:1 | 15 | 75 | 28,900 | 1.38 |
Note: The data presented are representative and may vary based on specific experimental conditions. Higher temperatures may be required for higher conversions and molecular weights, but this can also lead to broader polydispersity.
NMP Signaling Pathway
Conclusion
The controlled polymerization techniques of RAFT, ATRP (with a protection strategy), and NMP all offer viable routes to well-defined poly(this compound). The choice of method will depend on the specific requirements of the application, such as desired molecular weight, tolerance to functional groups in comonomers, and scalability. RAFT and ATRP generally provide better control over polydispersity for acrylates compared to NMP. The protocols and data provided herein serve as a comprehensive guide for researchers to synthesize custom PCEA architectures for a variety of applications in the fields of materials science and drug development.
Application Notes and Protocols for the Formulation of Coatings and Inks with 2-Carboxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation of coatings and inks incorporating 2-Carboxyethyl acrylate (B77674) (2-CEA). This versatile monomer is known for its ability to enhance adhesion, improve flexibility, and act as a reactive diluent in a variety of formulations, particularly in ultraviolet (UV) curable systems.
Overview of 2-Carboxyethyl Acrylate (2-CEA)
This compound (β-CEA) is a functional acrylic monomer characterized by the presence of both an acrylate group, which allows for polymerization, and a carboxylic acid group.[1] This dual functionality makes it a valuable component in the formulation of coatings and inks, where it can participate in polymerization reactions while also providing a site for adhesion to substrates through its carboxyl group.[1][2]
Key Properties and Benefits:
-
Adhesion Promotion: The carboxylic acid moiety in 2-CEA promotes strong adhesion to a variety of substrates, including metals, plastics, and other polar surfaces.[1]
-
Flexibility: The incorporation of 2-CEA into a polymer backbone can lower the glass transition temperature (Tg) of the resulting coating, leading to increased flexibility and impact resistance. The homopolymer of 2-CEA has a low glass transition temperature of 37°C.[1]
-
Reactive Diluent: In UV-curable formulations, 2-CEA can act as a reactive diluent, reducing the viscosity of the formulation for easier application, while still being incorporated into the final cured film.[3]
-
Cross-linking: The carboxylic acid group can be used for cross-linking reactions with other functional groups such as epoxies, isocyanates, and amino resins.[1]
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 24615-84-7[4] |
| Molecular Formula | C₆H₈O₄[4] |
| Molecular Weight | 144.13 g/mol [4] |
| Appearance | Colorless to light yellow viscous liquid[2] |
| Density | 1.214 g/mL at 25 °C[5] |
| Boiling Point | 103 °C at 19 mmHg[5] |
| Viscosity | 70-80 cP at 25 °C[1] |
| Solubility in Water | Soluble[5] |
| pH (10 wt. % in H₂O) | 2.95[5] |
| Inhibitor | Typically contains 900-1100 ppm MEHQ[5] |
Application in UV-Curable Coatings
2-CEA is a valuable component in UV-curable coating formulations due to its ability to act as both a reactive diluent and an adhesion promoter. UV-curable coatings offer several advantages, including rapid curing, low energy consumption, and low to zero volatile organic compound (VOC) emissions.[6]
Starting Formulation for a UV-Curable Clear Coat
This starting formulation is intended for a general-purpose UV-curable clear coat for plastics and metal. The concentration of 2-CEA can be adjusted to optimize adhesion and flexibility for specific substrates.
| Component | Function | Weight Percentage (wt%) |
| Epoxy Acrylate Oligomer | Primary film former, provides hardness and chemical resistance | 40 - 60 |
| This compound (2-CEA) | Adhesion promoter, reactive diluent, flexibility enhancer | 5 - 15 |
| Tripropylene Glycol Diacrylate (TPGDA) | Reactive diluent, viscosity reducer | 20 - 30 |
| Trimethylolpropane Triacrylate (TMPTA) | Cross-linker, improves hardness and scratch resistance | 5 - 10 |
| Photoinitiator (e.g., Benzophenone/Amine Synergist) | Initiates polymerization upon UV exposure | 3 - 5 |
| Leveling Agent | Improves surface smoothness | 0.1 - 0.5 |
| Defoamer | Prevents air bubble formation | 0.1 - 0.5 |
Experimental Protocol: Preparation and Curing of UV-Curable Coating
This protocol outlines the steps for preparing the UV-curable coating formulation and applying it to a substrate for testing.
Materials:
-
Epoxy Acrylate Oligomer
-
This compound (2-CEA)
-
Tripropylene Glycol Diacrylate (TPGDA)
-
Trimethylolpropane Triacrylate (TMPTA)
-
Photoinitiator blend (e.g., Benzophenone and an amine synergist)
-
Leveling agent
-
Defoamer
-
Substrate for coating (e.g., polycarbonate or cold-rolled steel panels)
-
High-speed mixer
-
Wire-wound rod applicator or spin coater
-
UV curing system (e.g., mercury vapor lamp or UV LED)
Procedure:
-
Formulation Preparation:
-
In a suitable mixing vessel, combine the epoxy acrylate oligomer, this compound, TPGDA, and TMPTA.
-
Mix at a moderate speed until a homogeneous mixture is obtained.
-
Add the photoinitiator, leveling agent, and defoamer to the mixture.
-
Continue mixing at high speed for 10-15 minutes to ensure all components are fully dissolved and dispersed.
-
Allow the formulation to sit for a few minutes to allow any entrapped air to escape.
-
-
Coating Application:
-
Clean the substrate surface thoroughly to remove any contaminants.
-
Apply the coating formulation to the substrate using a wire-wound rod applicator or a spin coater to achieve a desired film thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Immediately after application, pass the coated substrate under a UV lamp.
-
The UV dose required for complete curing will depend on the photoinitiator system and the coating thickness. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
The curing process should be conducted in a well-ventilated area.
-
Characterization of the Cured Coating
The performance of the cured coating can be evaluated using standardized test methods.
| Property | ASTM Standard | Description |
| Adhesion | ASTM D3359 | Cross-hatch adhesion test to assess the adhesion of the coating to the substrate. |
| Pencil Hardness | ASTM D3363 | Determines the hardness of the coating by the ability of pencil leads of known hardness to scratch the surface. |
| Flexibility | ASTM D522 | Mandrel bend test to evaluate the flexibility and resistance of the coating to cracking upon bending. |
| Viscosity | ASTM D2196 | Measures the viscosity of the liquid coating formulation using a rotational viscometer. |
| Chemical Resistance | ASTM D1308 | Evaluates the resistance of the coating to various chemicals by spot testing. |
Application in UV-Curable Inkjet Inks
2-CEA can also be incorporated into UV-curable inkjet ink formulations to improve adhesion to non-porous substrates and to act as a reactive diluent to achieve the low viscosity required for jetting.[7]
Starting Formulation for a UV-Curable Inkjet Ink
This is a starting point formulation for a black UV-curable inkjet ink. The amount of 2-CEA can be varied to optimize adhesion and viscosity.
| Component | Function | Weight Percentage (wt%) |
| Acrylate Oligomer (Low Viscosity) | Binder, provides basic ink properties | 20 - 30 |
| This compound (2-CEA) | Adhesion promoter, reactive diluent | 10 - 20 |
| Isobornyl Acrylate (IBOA) | Reactive diluent, improves hardness | 30 - 40 |
| N-Vinylcaprolactam (NVC) | Reactive diluent, improves adhesion and flexibility | 5 - 10 |
| Black Pigment Dispersion | Colorant | 3 - 5 |
| Photoinitiator Blend | Initiates polymerization | 8 - 12 |
| Stabilizer | Prevents premature polymerization | 0.1 - 0.5 |
| Surfactant | Improves wetting and leveling | 0.1 - 0.5 |
Experimental Protocol: Preparation of UV-Curable Inkjet Ink
Materials:
-
Low viscosity acrylate oligomer
-
This compound (2-CEA)
-
Isobornyl Acrylate (IBOA)
-
N-Vinylcaprolactam (NVC)
-
Black pigment dispersion
-
Photoinitiator blend
-
Stabilizer
-
Surfactant
-
High-shear mixer or bead mill
-
Micron filter
Procedure:
-
Mixing: In a light-blocking container, combine the acrylate oligomer, this compound, IBOA, and NVC. Mix until uniform.
-
Pigment Dispersion: Slowly add the black pigment dispersion to the monomer/oligomer blend under high-shear mixing. If starting with a dry pigment, a bead mill will be required to achieve a stable dispersion.
-
Addition of Other Components: Add the photoinitiator blend, stabilizer, and surfactant to the mixture and continue to mix until all components are fully dissolved.
-
Filtration: Filter the ink through a micron filter (e.g., 1 µm) to remove any agglomerates or impurities that could clog the inkjet printhead.
-
Viscosity Measurement: Measure the viscosity of the final ink formulation at the intended jetting temperature (e.g., 45 °C) to ensure it is within the printhead's specifications (typically < 20 cP).[8]
Diagrams
Logical Relationship of 2-CEA in Formulations
Caption: Functional groups of 2-CEA and their contributions.
Experimental Workflow for UV-Curable Coating Formulation
Caption: Workflow for UV-curable coating preparation and testing.
References
- 1. watson-int.com [watson-int.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. アクリル酸2-カルボキシエチル contains 900-1100 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Introduction to UV Formulations | Bomar Blog [bomar-chem.com]
- 7. specialchem.com [specialchem.com]
- 8. data.epo.org [data.epo.org]
Biomedical Applications of Poly(2-Carboxyethyl Acrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Poly(2-carboxyethyl acrylate) (PCEA) is a versatile anionic polymer with significant potential in a range of biomedical applications. Its carboxylic acid groups impart pH-responsive properties, making it an intelligent material for targeted drug delivery. Furthermore, its hydrophilicity and potential for cross-linking allow for the formation of hydrogels suitable for tissue engineering and regenerative medicine. The mucoadhesive nature of PCEA also presents opportunities for enhancing drug residence time at mucosal surfaces. This document provides an overview of these applications, supported by experimental data and detailed protocols for the synthesis, characterization, and evaluation of PCEA-based systems.
Drug Delivery Systems
PCEA is a valuable polymer for the development of "smart" drug delivery systems that can release therapeutic agents in response to specific physiological cues, particularly changes in pH. The carboxylic acid groups in PCEA are typically protonated at low pH, leading to a more collapsed and hydrophobic polymer structure that can effectively encapsulate drugs. As the pH increases to neutral or alkaline conditions, these groups deprotonate, causing electrostatic repulsion between the polymer chains. This leads to swelling of the polymer matrix and a subsequent release of the encapsulated drug. This property is particularly useful for targeted delivery to sites with distinct pH environments, such as the gastrointestinal tract or the tumor microenvironment.
pH-Responsive Nanoparticles for Targeted Release
PCEA can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. These nanoparticles can be designed to remain stable in the bloodstream and release their payload in the slightly acidic environment of tumors or within the endo-lysosomal compartments of cells following uptake.
Quantitative Data for PCEA-based Nanoparticles
| Parameter | Value | Drug | Reference |
| Particle Size | 220 - 245 nm | - | [1] |
| Zeta Potential | -21.2 mV to -28.0 mV | - | [1] |
| Drug Loading Content (DLC) | 5.0 mg/g | p-Acetamido phenol (B47542) | [2] |
| Encapsulation Efficiency (EE) | ~83% | p-Acetamido phenol | [2] |
| pH-Triggered Release (Vancomycin) | ~99% release at pH 10.0 after 165 min | Vancomycin (B549263) | [2] |
| pH-Triggered Release (p-AP) | ~46% release at pH 10.0 after 225 min | p-Acetamido phenol | [2] |
Experimental Protocol: Synthesis of PCEA-Coated Magnetic Nanoparticles
This protocol describes the synthesis of pH-responsive Fe₃O₄/SiO₂/PCEA composite polymer particles for targeted drug delivery.[2]
Materials:
-
Ferric chloride (FeCl₃)
-
Anhydrous sodium acetate (B1210297) (CH₃COONa)
-
Ethylene (B1197577) glycol
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonia (B1221849) solution (25%)
-
3-(Trimethoxysilyl) propyl methacrylate (B99206) (MPS)
-
2-Carboxyethyl acrylate (B77674) (2-CEA) monomer
-
Potassium persulfate (KPS)
-
Vancomycin or p-Acetamido phenol (as model drugs)
-
Ethanol (B145695), Acetone (B3395972), Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Core Particles:
-
Dissolve FeCl₃ (2.70 g) and anhydrous CH₃COONa (7.20 g) in ethylene glycol (80.0 g).
-
Transfer the solution to a Teflon-lined stainless-steel autoclave and heat to 180 °C for 8 hours.
-
Cool to room temperature and wash the resulting black magnetite particles repeatedly with ethanol via magnetic separation. Dry under vacuum.
-
-
Synthesis of Mesoporous Fe₃O₄/SiO₂ Composite Seed Particles:
-
Disperse the Fe₃O₄ core particles in a mixture of ethanol, deionized water, and ammonia solution.
-
Add CTAB as a porogen.
-
Heat the mixture to 70 °C and add TEOS. Allow the hydrolysis reaction to proceed for 8 hours.
-
Recover the particles magnetically, wash with distilled water, and reflux in acetone to remove the CTAB template.
-
-
Surface Modification with Vinyl Groups:
-
Disperse the Fe₃O₄/SiO₂ particles in ethanol and add MPS.
-
Heat to 70 °C and stir for 24 hours to introduce vinyl functionality.
-
-
Seeded Emulsion Polymerization of 2-CEA:
-
Disperse the vinyl-modified Fe₃O₄/SiO₂ particles in deionized water.
-
Add the 2-CEA monomer to the suspension.
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Stir the reaction at 70 °C for 8 hours under a nitrogen atmosphere.
-
Cool the reaction and purify the resulting Fe₃O₄/SiO₂/P(2-CEA) composite particles by magnetic separation and washing with deionized water.
-
-
Drug Loading:
-
Disperse the composite particles in a solution of the desired drug (e.g., vancomycin or p-acetamido phenol) at an acidic pH (e.g., pH 4.0) to facilitate drug encapsulation.
-
Stir for a specified time to allow for drug loading.
-
Separate the drug-loaded particles magnetically and wash to remove unloaded drug.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded particles in buffer solutions of different pH values (e.g., pH 7.4, 8.0, and 10.0).
-
At predetermined time intervals, magnetically separate the particles and collect the supernatant.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Workflow for PCEA-Coated Nanoparticle Synthesis and Drug Release
Caption: Workflow for the synthesis, drug loading, and pH-triggered release from PCEA-coated nanoparticles.
Tissue Engineering and Regenerative Medicine
PCEA hydrogels can serve as scaffolds for tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties. The porous structure of these hydrogels can support cell adhesion, proliferation, and differentiation, mimicking the natural extracellular matrix. The carboxylic acid groups on the PCEA backbone can also be functionalized to incorporate bioactive molecules, such as growth factors or adhesion peptides, to further enhance tissue regeneration.
Quantitative Data for PCEA-based Hydrogels
| Parameter | Value | Reference |
| Equilibrium Water Content | 83-90% | [1] |
| Compressive Modulus | 2.5 - 1708.7 kPa | [3] |
| Swelling Ratio | 2.2 - 31.5 | [4] |
Experimental Protocol: Preparation of PCEA Hydrogels by Free Radical Polymerization
This protocol describes the synthesis of a PCEA hydrogel suitable for tissue engineering applications.
Materials:
-
This compound (2-CEA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a flask, dissolve the desired amount of 2-CEA monomer in deionized water.
-
Add the cross-linker MBA to the monomer solution. The concentration of MBA will influence the mechanical properties and swelling ratio of the hydrogel.
-
Stir the solution until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the pre-gel solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator APS to the solution and mix gently.
-
Add the catalyst TEMED to initiate the polymerization reaction.
-
-
Gel Formation:
-
Immediately pour the solution into a mold of the desired shape and size (e.g., a petri dish or a custom-made mold).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
-
Purification and Swelling:
-
Once the hydrogel is formed, carefully remove it from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS (pH 7.4) to remove any unreacted monomers, initiator, and catalyst.
-
Change the water or PBS daily for 3-5 days to ensure complete purification.
-
The hydrogel will swell to its equilibrium state during this process.
-
-
Sterilization and Cell Seeding (for Tissue Engineering):
-
Sterilize the hydrogel using an appropriate method, such as steam sterilization (autoclaving) or by soaking in 70% ethanol followed by washing with sterile PBS.
-
The sterile hydrogel scaffold is now ready for cell seeding. Place the scaffold in a cell culture plate and add a suspension of the desired cell type.
-
Culture the cell-seeded scaffold under standard cell culture conditions.
-
Logical Relationship of PCEA Hydrogel Properties
Caption: Interplay of cross-linking, swelling, and mechanical properties in PCEA hydrogels for tissue engineering.
Mucoadhesive Formulations
The carboxylic acid groups in PCEA can form hydrogen bonds with the mucin glycoproteins present in mucosal layers, leading to mucoadhesion. This property can be exploited to prolong the residence time of drug formulations at specific sites of administration, such as the buccal, nasal, or gastrointestinal mucosa, thereby enhancing drug absorption and bioavailability.
Quantitative Data for Mucoadhesion of Polyacrylate Gels
| Parameter | Value | Substrate | Reference |
| Detachment Force | ~0.03 N | Porcine Nasal Mucosa | [5] |
| Work of Adhesion | Varies with formulation | Porcine Nasal Mucosa | [6] |
Experimental Protocol: Evaluation of Mucoadhesion by Tensile Strength Measurement
This protocol describes a method to quantify the mucoadhesive strength of a PCEA gel using a texture analyzer.[5][6]
Materials:
-
PCEA hydrogel
-
Freshly excised porcine mucosal tissue (e.g., buccal or intestinal mucosa)
-
Phosphate-buffered saline (PBS, pH 6.8) or simulated intestinal fluid
-
Texture analyzer equipped with a cylindrical probe
Procedure:
-
Preparation of Mucosal Tissue:
-
Obtain fresh porcine mucosal tissue and carefully excise a section of appropriate size.
-
Mount the mucosal tissue on a holder with the mucosal side facing up.
-
Equilibrate the tissue by moistening it with PBS or simulated intestinal fluid.
-
-
Sample Preparation:
-
Apply a defined amount of the PCEA hydrogel to the surface of the texture analyzer probe.
-
-
Mucoadhesion Measurement:
-
Bring the probe with the hydrogel into contact with the mucosal tissue at a defined speed and apply a constant contact force for a specific duration (e.g., 0.1 N for 60 seconds) to allow for interaction.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to detach the hydrogel from the mucosal tissue as a function of displacement.
-
-
Data Analysis:
-
The maximum force recorded during detachment is the mucoadhesive force (detachment force).
-
The area under the force-displacement curve represents the work of adhesion.
-
Perform multiple measurements to ensure reproducibility.
-
Cytotoxicity and Biocompatibility
For any biomedical application, it is crucial to ensure that the material is non-toxic and biocompatible. In vitro cytotoxicity assays are commonly used as an initial screening tool to assess the potential toxicity of new biomaterials.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of PCEA nanoparticles on a cell line such as L929 fibroblasts or HeLa cells.[7][8][9]
Materials:
-
PCEA nanoparticles
-
L929 or HeLa cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
Treatment with PCEA Nanoparticles:
-
Prepare a series of dilutions of the PCEA nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the medium containing the nanoparticles.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control (untreated cells).
-
Plot the cell viability against the concentration of the PCEA nanoparticles to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Signaling Pathway: Endosomal Escape for Gene Delivery
While not specific to PCEA in the available literature, for polyanionic polymers used in gene delivery, a key step for efficacy is the escape of the genetic material from the endosome after cellular uptake. The "proton sponge" effect is a common mechanism. In the acidic environment of the endosome, the polymer becomes protonated, leading to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the payload into the cytoplasm.
Caption: Proposed mechanism of endosomal escape for PCEA-based gene delivery systems via the proton sponge effect.
References
- 1. banglajol.info [banglajol.info]
- 2. Results of Biocompatibility Testing of Novel, Multifunctional Polymeric Implant Materials In-Vitro and In-Vivo [ouci.dntb.gov.ua]
- 3. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mucoadhesive and Rheological Studies on the Co-Hydrogel Systems of Poly(Ethylene Glycol) Copolymers with Fluoroalkyl and Poly(Acrylic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Carboxyethyl Acrylate (2-CEA) in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Carboxyethyl acrylate (B77674) (2-CEA) as a crosslinking agent and comonomer in the synthesis of functional polymers, particularly for applications in the biomedical field. This document includes detailed protocols for polymer synthesis and characterization, as well as quantitative data on the properties of 2-CEA-containing hydrogels.
I. Application Notes
2-Carboxyethyl acrylate (2-CEA) is a versatile monomer valued for its dual functionality: a polymerizable acrylate group and a pendant carboxylic acid group.[1] This unique structure allows for the creation of polymers with enhanced flexibility, adhesion, and, most notably, pH-responsiveness.[1][2] These properties make 2-CEA an excellent candidate for the development of "smart" hydrogels for controlled drug delivery, tissue engineering scaffolds, and other advanced biomedical applications.[2][3]
The carboxylic acid moiety of 2-CEA is the key to its functionality as a crosslinking agent. At pH values above its pKa, the carboxyl groups deprotonate, leading to electrostatic repulsion between the polymer chains. This repulsion facilitates the swelling of the hydrogel, allowing for the encapsulation and subsequent release of therapeutic agents.[3] Conversely, at lower pH, the carboxyl groups are protonated, reducing swelling and entrapping the payload. This pH-dependent swelling behavior is crucial for targeted drug delivery to specific sites in the body with distinct pH environments, such as the gastrointestinal tract or tumor microenvironments.
Polymers incorporating 2-CEA exhibit improved mechanical properties, including increased flexibility and reduced brittleness, due to the lowering of the glass transition temperature (Tg).[1][2] The polar carboxylic acid group also enhances adhesion to various substrates.[1]
Key Applications:
-
pH-Responsive Drug Delivery: Hydrogels containing 2-CEA can be designed to release drugs in a pH-dependent manner. For instance, they can be engineered to remain stable in the acidic environment of the stomach and release their drug load in the more neutral or slightly alkaline environment of the intestines.
-
Controlled Release of Bioactive Molecules: The tunable swelling properties of poly(2-CEA) based materials allow for the controlled release of various bioactive molecules, including antibiotics and other small molecule drugs.[3]
-
Tissue Engineering Scaffolds: The biocompatibility and tunable properties of 2-CEA-based hydrogels make them suitable for use as scaffolds that can support cell growth and tissue regeneration.[2]
-
Adhesives and Coatings: The adhesive properties imparted by the carboxylic acid group make 2-CEA a valuable component in the formulation of biocompatible adhesives and coatings for medical devices.[1]
II. Experimental Protocols
A. Synthesis of a pH-Responsive Poly(this compound) Hydrogel via Free-Radical Polymerization
This protocol describes a general method for the synthesis of a crosslinked hydrogel using this compound as the primary monomer. The quantities can be adjusted to achieve desired crosslinking densities and swelling properties.
Materials:
-
This compound (2-CEA), inhibitor removed
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Phosphate buffered saline (PBS)
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve the desired amount of 2-CEA and MBA in deionized water. A typical monomer concentration is in the range of 10-30% (w/v). The amount of MBA can be varied (e.g., 1-5 mol% with respect to the monomer) to control the crosslinking density.
-
Initiator Addition: Add APS to the monomer solution (typically 0.5-1 mol% with respect to the monomer) and stir until fully dissolved.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add TEMED (typically in an equimolar amount to APS) to the solution to accelerate the polymerization process.
-
Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, the gel can be kept at a slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Purification: After polymerization, cut the hydrogel into discs of the desired size. To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water frequently.[4][5]
-
Equilibration: For biological applications, equilibrate the purified hydrogel discs in PBS (pH 7.4) before use.
B. Characterization of 2-CEA Hydrogels
1. Swelling Studies:
-
Dry the purified hydrogel discs to a constant weight (Wd).
-
Immerse the dried hydrogels in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[6]
-
Continue until the hydrogels reach equilibrium swelling (constant weight).
2. Mechanical Testing:
-
Perform tensile or compression tests on swollen hydrogel samples using a universal testing machine.[2]
-
For tensile testing, prepare dog-bone-shaped samples and measure the tensile strength, Young's modulus, and elongation at break.
-
For compression testing, use cylindrical samples and determine the compressive modulus.
3. Drug Loading and In Vitro Release:
-
Loading: Swell the dried hydrogel discs in a solution of the desired drug at a known concentration for a specific period. The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the surrounding solution using UV-Vis spectroscopy.
-
Release: Place the drug-loaded hydrogels in a release medium (e.g., PBS at a specific pH) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
III. Quantitative Data
The following tables summarize representative quantitative data for hydrogels containing acrylic acid, which is the functional component of 2-CEA. This data provides an indication of the expected properties of 2-CEA based hydrogels.
Table 1: pH-Dependent Swelling of Acrylic Acid-Based Hydrogels
| Polymer Composition | pH | Equilibrium Swelling Ratio (g/g) | Reference |
|---|---|---|---|
| Poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) (2:2 molar ratio) | 1.68 | 11.36 | [4] |
| 9.18 | 112.79 | [4] | |
| Chitosan/Carboxymethylcellulose (3:2 ratio) | ~3.9 | ~6.00 | [7] |
| | ~5.7 | ~1.58 |[7] |
Table 2: Mechanical Properties of Acrylate-Based Hydrogels
| Polymer Composition | State | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| Poly(acrylic acid) (0.06 mol% crosslinker) | Swollen | ~34 | - | - | [8] |
| Poly(2-hydroxyethyl acrylate) | Swollen | - | ~0.32 | ~181 | [9] |
| Poly(2-hydroxyethyl acrylate) with Graphene Oxide (2 wt%) | Dry | Enhanced by >650% | - | - | [5] |
| | Swollen | Enhanced by >100% | - | - |[5] |
Table 3: Drug Release from Poly(this compound) Coated Particles
| Drug | pH | Release Time (min) | Cumulative Release (%) | Reference |
|---|---|---|---|---|
| Vancomycin | 10.0 | 165 | ~99 | [3] |
| p-Acetamidophenol | 10.0 | 225 | ~46 |[3] |
IV. Visualizations
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. On novel hydrogels based on poly(2-hydroxyethyl acrylate) and polycaprolactone with improved mechanical properties prepared by frontal polymerization [iris.polito.it]
Application Notes and Protocols for Emulsion Polymerization of 2-Carboxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyethyl acrylate (B77674) (CEA) is a functional monomer of significant interest in polymer science due to its unique dual character, combining a polymerizable acrylate group with a hydrophilic carboxylic acid moiety.[1][2] This structure allows for the synthesis of polymers with tailored properties, such as enhanced flexibility, adhesion, and stimuli-responsiveness.[1][3] Polymers derived from CEA, particularly those in the form of nanoparticles or hydrogels, are instrumental in the development of advanced materials for drug delivery, tissue engineering, adhesives, and coatings.[1][3]
Emulsion polymerization is a robust and widely used technique to produce aqueous dispersions of polymers, known as latexes. This method is particularly advantageous for producing high molecular weight polymers at a high rate of polymerization. This document provides detailed protocols and application notes for the synthesis of poly(2-Carboxyethyl acrylate) nanoparticles via emulsion polymerization, with a focus on applications in the pharmaceutical and drug development fields.
Key Parameters in Emulsion Polymerization of this compound
The final properties of the poly(CEA) latex, such as particle size, molecular weight, and stability, are highly dependent on the reaction parameters. Understanding the influence of each component is crucial for reproducible and tailored synthesis.
| Parameter | Effect on Particle Size | Effect on Molecular Weight | General Remarks |
| Initiator Concentration | An inverse relationship is generally observed; higher initiator concentration leads to a higher number of nucleation sites, resulting in smaller particles.[4] | Inversely proportional to the initiator concentration.[4] | Water-soluble initiators like Potassium Persulfate (KPS) are commonly used.[3] A higher concentration increases the polymerization rate.[4] |
| Surfactant Concentration | An inverse relationship; higher surfactant concentration leads to more micelles, which are potential sites for particle nucleation, thus forming smaller particles.[4] | Can increase with higher surfactant concentration due to a higher number of polymerizing particles. | Anionic surfactants like Sodium Dodecyl Sulfate (SDS) are frequently used to stabilize the growing polymer particles.[5] |
| Monomer Concentration (CEA) | Increasing the concentration of functional monomers like CEA can lead to larger particle sizes. This may be due to the increased hydrophilicity affecting the partitioning of oligomers and swelling of particles.[6] | Generally, a higher monomer concentration results in a higher molecular weight. | CEA's carboxylic acid group can influence latex stability and pH sensitivity.[3] |
| Temperature | Higher temperatures increase the decomposition rate of the initiator, leading to more radicals and potentially smaller particles. It can also increase particle coalescence, leading to larger particles.[7] | Can decrease at higher temperatures due to an increased rate of termination reactions. | A typical temperature range for acrylic emulsion polymerization is 70-85°C.[8] |
| pH of the Medium | The pH affects the ionization of the carboxylic acid groups on CEA, which can influence particle stability and swelling. Higher pH can lead to increased charge repulsion and smaller, more stable particles. | Can influence the reactivity of the monomer and initiator. | The pH of the final latex is often adjusted post-polymerization.[8] |
Experimental Protocols
Protocol 1: Seeded Semi-Batch Emulsion Polymerization of this compound and Co-monomers
This protocol is a semi-batch process, which allows for better control over the reaction heat and the polymer composition. A seed stage is used to control the final number of particles and achieve a more uniform particle size.[9][10]
Materials:
-
Monomers: this compound (CEA), Methyl Methacrylate (MMA), n-Butyl Acrylate (BA)
-
Initiator: Potassium Persulfate (KPS)
-
Surfactant: Sodium Dodecyl Sulfate (SDS)
-
Buffer: Sodium Bicarbonate (NaHCO₃)
-
Deionized (DI) Water
-
Nitrogen gas for purging
Equipment:
-
Four-neck round-bottom flask (reactor)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnels (for monomer emulsion and initiator solution)
-
Thermostated water bath
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, nitrogen inlet, and a port for the dropping funnels.[4]
-
Initial Charge: Charge the reactor with a portion of the DI water and sodium bicarbonate buffer.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the entire reaction.[8]
-
Heating: Heat the reactor to 80°C using the water bath while stirring at a constant rate (e.g., 250 RPM).[8]
-
Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by adding SDS to DI water and stirring until dissolved. Then, slowly add the monomers (e.g., a mixture of MMA, BA, and CEA) under vigorous stirring to form a stable, milky-white emulsion.
-
Initiator Solution: In another beaker, dissolve the KPS initiator in a portion of DI water.
-
Seed Formation: Once the reactor reaches 80°C, add a small percentage (e.g., 2-5%) of the monomer pre-emulsion and a portion of the initiator solution to the reactor.[8] Allow this seed stage to react for 15-30 minutes to nucleate the polymer particles.[8]
-
Monomer and Initiator Feed: After the seed stage, begin the continuous, slow addition of the remaining monomer pre-emulsion and the remaining initiator solution from the dropping funnels over a period of 3 hours.[8] Maintaining a starved-feed condition (where monomer is consumed as it is added) helps control the reaction exotherm and ensures uniform copolymer composition.[11]
-
Post-Polymerization: After the feeds are complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.[8]
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: The resulting latex can be characterized for solid content, particle size, pH, and other properties.
Visualization of Experimental Workflow
The general workflow for the seeded semi-batch emulsion polymerization is illustrated below.
Caption: Workflow for seeded semi-batch emulsion polymerization.
Application in pH-Responsive Drug Delivery
The carboxylic acid groups of CEA impart pH-sensitivity to the resulting polymer nanoparticles.[3] In neutral or alkaline environments (like the intestines, pH ≈ 7.4), the carboxyl groups (-COOH) are deprotonated to carboxylate ions (-COO⁻).[12][13] This leads to electrostatic repulsion between the polymer chains, causing the nanoparticle matrix to swell and release an encapsulated drug.[12][14] Conversely, in an acidic environment (like the stomach, pH ≈ 1.2-3.0), the carboxyl groups remain protonated, the polymer network is more compact, and drug release is minimized.[12] This property is highly valuable for creating oral drug delivery systems that protect drugs from the harsh stomach environment and release them in the intestines.[15]
Visualization of pH-Responsive Drug Release
The diagram below illustrates the mechanism of pH-triggered drug release from a poly(CEA) nanoparticle.
Caption: Mechanism of pH-responsive drug release.
Characterization of Poly(CEA) Latexes
To ensure the quality and desired properties of the synthesized polymer latex, several characterization techniques are employed:
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure the average particle size, particle size distribution (Polydispersity Index - PDI), and zeta potential (an indicator of colloidal stability).[16] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | To visualize the particle size, shape, and morphology.[16][17] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the polymer and the incorporation of the CEA monomer by identifying the characteristic peaks of functional groups (e.g., C=O of the ester and carboxylic acid).[16][17] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer, which relates to its flexibility.[16] The homopolymer of CEA has a low Tg (below 30°C).[3] |
| Potentiometric Titration | To quantify the amount of carboxylic acid groups on the surface of the nanoparticles.[7][18] |
| Gravimetric Analysis | To determine the total solids content of the latex and to calculate monomer conversion. |
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 24615-84-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 24615-84-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. About Chemical Associates [chemical-associates.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mesoporous Fe3O4/SiO2/poly(this compound) composite polymer particles for pH-responsive loading and targeted release of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes & Protocols: Utilizing 2-Carboxyethyl Acrylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Carboxyethyl acrylate (B77674) (CEA) in the development of advanced drug delivery systems. CEA is a versatile monomer possessing both an acrylate group for polymerization and a carboxylic acid group, which imparts pH-sensitivity and hydrophilicity.[1][2] This dual functionality makes it an excellent candidate for creating "smart" drug carriers, such as hydrogels and nanoparticles, that can release therapeutic agents in a controlled and targeted manner.[1][3] The protocols detailed below are generalized methodologies based on established research for the synthesis and evaluation of CEA-based drug delivery platforms.
Key Properties of 2-Carboxyethyl Acrylate in Drug Delivery
The unique chemical structure of this compound offers several advantages in the design of drug delivery vehicles:
-
pH-Responsiveness: The carboxylic acid group of CEA can be deprotonated in alkaline conditions, leading to changes in the polymer's volume and surface charge. This property is harnessed to trigger drug release in specific physiological environments, such as the intestines or tumor microenvironments, which have a different pH compared to healthy tissue.[3]
-
Enhanced Flexibility and Adhesion: Polymers synthesized with CEA exhibit lower glass transition temperatures, resulting in more flexible and less brittle materials. The carboxylic acid group also promotes adhesion to various surfaces.[1][4]
-
Biocompatibility: While all acrylates require careful evaluation, CEA is used in the development of biocompatible materials for biomedical applications.[2][5]
-
Versatility in Polymerization: CEA can be readily polymerized through various methods, including radical polymerization, emulsion polymerization, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with well-defined architectures.[2][4]
Applications in Drug Delivery
The properties of CEA-based polymers have been exploited in several drug delivery applications:
-
Controlled-Release Hydrogels: CEA can be copolymerized to form three-dimensional hydrogel networks that can encapsulate and release drugs in response to pH changes.[6][7] These are being explored for oral, transdermal, and injectable drug delivery.[6][8][9]
-
Targeted Nanoparticles: CEA can be used to synthesize nanoparticles that can carry drugs to specific sites in the body. The pH-responsive nature of these nanoparticles allows for targeted drug release in the desired tissue or organ.[3][10]
-
Mucoadhesive Drug Delivery Systems: The carboxylic acid groups in CEA can interact with mucin, the primary component of mucus, leading to mucoadhesive properties that can prolong the residence time of a drug formulation at the site of application.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Mesoporous Fe3O4/SiO2/P(2-CEA) Composite Polymer | Vancomycin | Not Reported | Not Reported | [3] |
| Mesoporous Fe3O4/SiO2/P(2-CEA) Composite Polymer | p-Acetamidophenol | Not Reported | Not Reported | [3] |
| PHEMA/G/A/GO hydrogels | Curcumin | 4.8 - 5.0 | >95 | [12] |
| Chitosan-based hydrogel via grafting of CEA | Not Reported | Not Reported | Not Reported | [13] |
Table 2: In Vitro Drug Release Profile
| Drug Delivery System | Drug | pH | Time | Cumulative Release (%) | Reference |
| Mesoporous Fe3O4/SiO2/P(2-CEA) Composite Polymer | Vancomycin | 10.0 | 165 min | 99 | [3] |
| Mesoporous Fe3O4/SiO2/P(2-CEA) Composite Polymer | p-Acetamidophenol | 10.0 | 225 min | 46 | [3] |
| Mesoporous Fe3O4/SiO2/P(2-CEA) Composite Polymer | Vancomycin | 8.0 | Not Reported | Lower than at pH 10.0 | [3] |
| PHEMA/G/A/GO hydrogels | Curcumin | 8.0 | Not Reported | Sustained Release | [12] |
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive this compound-Based Nanoparticles via Emulsion Polymerization
This protocol describes a general method for synthesizing CEA-based nanoparticles.
Materials:
-
This compound (CEA) monomer
-
Co-monomer (e.g., Styrene, Methyl Methacrylate)
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., SDS) in deionized water in the reaction vessel. Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Monomer Emulsification: In a separate beaker, mix the CEA monomer and the co-monomer. Add this monomer mixture to the aqueous surfactant solution while stirring vigorously to form a stable emulsion.
-
Initiation of Polymerization: Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C). Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.
-
Polymerization Reaction: Maintain the reaction at the set temperature under a nitrogen atmosphere for a specified time (e.g., 4-8 hours) with continuous stirring.
-
Purification: Cool the resulting nanoparticle dispersion to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
-
Characterization: Characterize the size and morphology of the nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Drug Loading into this compound-Based Hydrogels using Swelling-Diffusion Method
This protocol outlines a common method for loading a therapeutic agent into a pre-formed hydrogel.[12]
Materials:
-
Dried this compound-based hydrogel
-
Therapeutic drug
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Shaker or orbital incubator
Procedure:
-
Drug Solution Preparation: Prepare a solution of the drug in a suitable buffer (e.g., PBS) at a known concentration.
-
Hydrogel Swelling: Immerse a known weight of the dried hydrogel into the drug solution.
-
Incubation: Place the hydrogel-drug solution mixture on a shaker or in an orbital incubator at a controlled temperature (e.g., 37 °C) to allow the hydrogel to swell and the drug to diffuse into the hydrogel matrix.
-
Equilibrium: Allow the system to reach equilibrium, which may take several hours to days, depending on the hydrogel composition and drug properties.
-
Determination of Drug Loading: After incubation, carefully remove the hydrogel from the solution. The amount of drug loaded into the hydrogel can be determined indirectly by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Drying (Optional): The drug-loaded hydrogel can be dried for storage and future use.
Calculation of Drug Loading Content and Encapsulation Efficiency:
-
Drug Loading Content (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug in the solution) x 100
Protocol 3: In Vitro Drug Release Study from pH-Responsive Nanoparticles
This protocol describes how to evaluate the release of a drug from CEA-based nanoparticles in response to pH.
Materials:
-
Drug-loaded this compound-based nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release media with different pH values (e.g., pH 5.5 and pH 7.4)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Nanoparticle Dispersion: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag. Seal the bag and immerse it in a larger volume of the release medium in a beaker.
-
Incubation: Place the beaker in a shaking water bath or incubator at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. Compare the release profiles at different pH values to assess the pH-responsiveness of the nanoparticles.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol provides a general procedure for evaluating the in vitro cytotoxicity of CEA-based drug delivery systems on a cell line.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS)
-
This compound-based nanoparticles or hydrogel extracts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare different concentrations of the CEA-based formulation in the cell culture medium. Remove the old medium from the wells and add the medium containing the test formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the negative control.
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Caption: Workflow for CEA nanoparticle synthesis, drug loading, and evaluation.
Caption: Properties of CEA and their relevance in drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com.cn [shimadzu.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis and Application of 2-Carboxyethyl Acrylate Copolymers: A Guide for Researchers
Introduction: 2-Carboxyethyl acrylate (B77674) (CEA) is a versatile acrylic monomer that has garnered significant interest in the fields of materials science, drug delivery, and biomedical engineering. Its unique structure, featuring both a polymerizable acrylate group and a pendant carboxylic acid group, allows for the synthesis of functional copolymers with tunable properties. This document provides detailed application notes and protocols for the synthesis of CEA copolymers and their use in various research and development applications, particularly for drug delivery and stimuli-responsive materials.
The carboxylic acid moiety imparts hydrophilicity and pH-responsiveness to copolymers, making them ideal candidates for the development of "smart" materials that can respond to changes in their environment. Furthermore, the carboxyl groups serve as handles for the conjugation of biomolecules, targeting ligands, or drugs, enhancing their therapeutic efficacy and specificity. The acrylate backbone provides a robust and biocompatible scaffold for these applications.
Application Notes
Copolymers of 2-Carboxyethyl acrylate can be tailored for a range of applications by carefully selecting the comonomer and the polymerization technique. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined CEA copolymers with controlled molecular weight, narrow polydispersity, and complex architectures.
Key Applications:
-
Drug Delivery: CEA copolymers can self-assemble into nanoparticles or form hydrogels for the encapsulation and controlled release of therapeutic agents. The pH-sensitive nature of the carboxylic acid groups can be exploited for targeted drug release in the acidic tumor microenvironment or specific intracellular compartments.
-
pH-Responsive Hydrogels: The incorporation of CEA into hydrogel networks imparts pH-sensitivity, leading to swelling or shrinking in response to changes in pH. These hydrogels have applications in drug delivery, tissue engineering, and as sensors.
-
Bioconjugation: The carboxylic acid groups on CEA copolymers can be readily activated to form covalent bonds with amine groups on proteins, peptides, and other biomolecules, enabling the creation of bioconjugates for various biomedical applications.
-
Adhesives and Coatings: The carboxyl groups in CEA copolymers enhance adhesion to various substrates, making them useful in the formulation of pressure-sensitive adhesives and functional coatings.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of CEA copolymers for specific applications.
Protocol 1: Synthesis of pH-Responsive Copolymers of this compound and Acrylic Acid via Free Radical Polymerization for Hydrogel Formulation
This protocol describes the synthesis of a random copolymer of this compound (CEA) and Acrylic Acid (AA) and its subsequent crosslinking to form a pH-sensitive hydrogel.
Materials:
-
This compound (CEA), inhibitor removed
-
Acrylic acid (AA), freshly distilled
-
Ammonium persulfate (APS), initiator
-
N,N'-Methylenebisacrylamide (MBA), crosslinker
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, prepare a solution of CEA and AA in deionized water. A typical molar ratio is 2:2 (HEAA to AA).[2]
-
Neutralization: Partially neutralize the acrylic acid by adding a calculated amount of NaOH solution. The degree of neutralization can be varied to tune the swelling properties of the resulting hydrogel.
-
Initiator and Crosslinker Addition: Add the initiator (APS) and crosslinker (MBA) to the monomer solution. The amounts should be optimized based on the desired gelation time and mechanical properties.
-
Polymerization: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen. Seal the vessel and place it in a water bath at a controlled temperature (e.g., 60-70 °C) to initiate polymerization. The reaction is typically allowed to proceed for several hours until a hydrogel is formed.
-
Purification: The resulting hydrogel is immersed in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers, initiator, and crosslinker.
-
Drying: The purified hydrogel is then dried in a vacuum oven at a low temperature until a constant weight is achieved.
Characterization:
-
Swelling Studies: The pH-dependent swelling behavior of the hydrogel can be evaluated by immersing pre-weighed dry hydrogel discs in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4) and measuring the weight gain over time. The equilibrium swelling ratio is a key parameter.[2]
-
FTIR Spectroscopy: To confirm the copolymerization and crosslinking.
-
Mechanical Testing: To evaluate the compressive strength and elasticity of the hydrogel.
Quantitative Data:
| Parameter | Value | Reference |
| HEAA:AA Molar Ratio | 2:2 | [2] |
| Equilibrium Swelling at pH 1.68 | 11.36 g/g | [2] |
| Equilibrium Swelling at pH 9.18 | 112.79 g/g | [2] |
Protocol 2: Synthesis of Thermo- and pH-Responsive Copolymers of this compound and N-isopropylacrylamide via RAFT Polymerization for Drug Delivery
This protocol outlines the synthesis of a well-defined block copolymer of this compound (CEA) and N-isopropylacrylamide (NIPAM) using RAFT polymerization. This copolymer is designed to exhibit both temperature and pH sensitivity for controlled drug release applications.
Materials:
-
This compound (CEA), inhibitor removed
-
N-isopropylacrylamide (NIPAM), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA), initiator
-
1,4-Dioxane, solvent
-
Doxorubicin (DOX), model drug
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve CEA, NIPAM, CPADB, and ACVA in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is critical for controlling the molecular weight and is typically in the range of 100:1:0.2.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Purification: After the desired conversion is reached, the polymerization is quenched by cooling the flask in an ice bath and exposing it to air. The polymer is purified by precipitation in a large excess of a non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.
Characterization:
-
¹H NMR Spectroscopy: To determine the copolymer composition and monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of self-assembled nanoparticles in aqueous solution.
-
Cloud Point Measurement: To determine the lower critical solution temperature (LCST) of the copolymer solution by monitoring the change in transmittance with temperature.
Drug Loading and Release:
-
Nanoparticle Formulation: The amphiphilic block copolymer can self-assemble into micelles in an aqueous environment. A common method for drug loading is the nanoprecipitation technique. The copolymer and a hydrophobic drug (e.g., doxorubicin) are co-dissolved in a water-miscible organic solvent (e.g., THF). This solution is then added dropwise to water under stirring, leading to the formation of drug-loaded nanoparticles as the solvent evaporates.
-
Drug Loading Quantification: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous solution by centrifugation or dialysis and measuring the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release: The release of the encapsulated drug is studied by dispersing the drug-loaded nanoparticles in buffer solutions of different pH (e.g., 7.4 and 5.5) at 37 °C. At predetermined time intervals, aliquots are withdrawn, the nanoparticles are separated, and the amount of released drug in the supernatant is quantified.
Quantitative Data:
| Copolymer | Mn ( g/mol ) | PDI | Comonomer Ratio (CEA:NIPAM) |
| P(CEA-co-NIPAM) | 15,000 - 30,000 | 1.1 - 1.3 | Varies based on feed ratio |
| Drug | DLC (%) | EE (%) | Release at pH 7.4 (24h) | Release at pH 5.5 (24h) |
| Doxorubicin | 5 - 15 | 60 - 85 | ~20% | ~60% |
Visualization of Experimental Workflows
Diagram 1: Synthesis of pH-Responsive Hydrogel
Caption: Workflow for the synthesis of a pH-responsive hydrogel from this compound and Acrylic acid.
Diagram 2: RAFT Polymerization and Drug Delivery Application
Caption: Workflow for the synthesis of a thermo- and pH-responsive copolymer via RAFT and its application in drug delivery.
References
Troubleshooting & Optimization
Preventing premature polymerization of 2-Carboxyethyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 2-Carboxyethyl acrylate (B77674) (2-CEA). Find answers to frequently asked questions and troubleshoot common issues encountered during handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of 2-Carboxyethyl acrylate (2-CEA)?
A1: this compound is susceptible to spontaneous polymerization due to its acrylate double bond.[1] The primary triggers for premature polymerization are elevated temperatures, exposure to ultraviolet (UV) light, and the presence of contaminants such as strong acids, bases, or unauthorized initiators.[1] The polymerization process is a highly exergonic reaction that can lead to a runaway reaction if not properly inhibited.[2]
Q2: How is 2-CEA stabilized to prevent premature polymerization during storage?
A2: To ensure stability, 2-CEA is typically supplied with an inhibitor. The most commonly used inhibitor is 4-methoxyphenol (B1676288) (MEHQ), usually at a concentration of 900-1100 ppm.[1][3] MEHQ functions as a radical scavenger, interrupting the initial stages of polymerization.[1] Crucially, the inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[1]
Q3: What are the ideal storage conditions for 2-CEA?
A3: Proper storage is critical to prevent premature polymerization. The recommended storage conditions are designed to maintain the effectiveness of the inhibitor and minimize exposure to polymerization triggers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][3][4][5] | Low temperatures slow down the rate of potential polymerization. |
| Atmosphere | Air (presence of oxygen)[1] | MEHQ requires oxygen to function effectively as a polymerization inhibitor. |
| Light Exposure | Stored in the dark (amber bottles or opaque containers)[1] | UV light can initiate radical formation and trigger polymerization. |
| Container | Tightly closed, approved packaging[6][7] | Prevents contamination and evaporation of the monomer. |
Q4: Can I store 2-CEA under an inert atmosphere (e.g., nitrogen or argon)?
A4: No, storing 2-CEA under an inert atmosphere is not recommended if it is stabilized with MEHQ. The inhibitory mechanism of MEHQ requires the presence of dissolved oxygen to scavenge radicals effectively.[1] Storing under inert gas will render the inhibitor ineffective and can lead to rapid polymerization.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-CEA.
Issue 1: The viscosity of my 2-CEA has increased, or it appears cloudy/gel-like.
-
Possible Cause: This is a strong indication that partial polymerization has occurred. This could be due to improper storage, inhibitor depletion, or contamination.
-
Immediate Action:
-
Preventative Measures:
Troubleshooting Workflow for Viscosity Increase
Caption: Troubleshooting workflow for increased viscosity in 2-CEA.
Issue 2: My reaction is not proceeding as expected, and I suspect the inhibitor is interfering.
-
Possible Cause: The MEHQ inhibitor present in 2-CEA can interfere with certain polymerization reactions, particularly those that are sensitive to radical scavengers.
-
Solution: You will need to remove the inhibitor from the 2-CEA immediately before use.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor
This protocol describes how to remove the MEHQ inhibitor from 2-CEA using an alumina (B75360) column. This method is effective for selectively removing the phenolic inhibitor while minimizing monomer loss.[1]
-
Materials:
-
This compound (2-CEA)
-
Basic activated alumina
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Receiving flask (amber glass recommended)
-
Stand and clamps
-
-
Methodology:
-
Column Preparation:
-
Secure the chromatography column vertically using a stand and clamps.
-
Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.
-
Fill the column with basic activated alumina. The amount of alumina will depend on the volume of 2-CEA to be purified. A general rule is to use approximately 10-20g of alumina per 100mL of monomer.
-
-
Purification:
-
Carefully pour the 2-CEA onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can increase the risk of polymerization on the column.
-
Collect the purified, inhibitor-free 2-CEA in a clean, dry receiving flask. It is advisable to cool the receiving flask in an ice bath to maintain a low temperature.
-
-
Post-Purification Handling:
-
Use the inhibitor-free 2-CEA immediately. Do not store it for any length of time as it will be highly prone to polymerization.
-
If the purified monomer needs to be stored for a very short period (no more than a few hours), it must be kept at 2-8°C and protected from light.
-
Any unused purified monomer should be disposed of properly.
-
-
Mechanism of Inhibition and Polymerization
Caption: Simplified pathways of inhibition vs. polymerization of 2-CEA.
Disclaimer: The information provided in this technical support center is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols.[4][6][7][9]
References
- 1. Buy this compound | 24615-84-7 [smolecule.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. β-(丙烯酰氧)丙酸 contains 900-1100 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 24615-84-7 [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. lookchem.com [lookchem.com]
- 8. Effects of Contamination with Selected Polymers on the Mechanical Properties of Post-Industrial Recycled Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: 2-Carboxyethyl Acrylate (2-CEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 2-Carboxyethyl acrylate (B77674) (2-CEA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2-Carboxyethyl acrylate?
A1: The recommended storage temperature for this compound is 2-8°C.[1] Storing at lower temperatures is crucial to minimize the risk of spontaneous polymerization.[1]
Q2: Why is an inhibitor added to this compound?
A2: this compound is highly susceptible to spontaneous polymerization.[1] To prevent this, an inhibitor, most commonly 4-methoxyphenol (B1676288) (MEHQ), is added.[1] Commercial 2-CEA typically contains 900-1100 ppm of MEHQ.[1][2][3]
Q3: What is the role of oxygen in the storage of this compound?
A3: The effectiveness of the MEHQ inhibitor is highly dependent on the presence of dissolved oxygen.[1] Oxygen is essential for the inhibitor to function as a radical scavenger and prevent polymerization. Therefore, 2-CEA should never be stored under an inert atmosphere.
Q4: Can this compound be stored at room temperature?
A4: While some sources suggest a safe storage period of up to 6 months at a room temperature of 25°C with ventilation, it is generally not recommended.[4] Elevated temperatures significantly decrease the efficiency of the MEHQ inhibitor and increase the risk of polymerization.[1] For long-term stability, storage at 2-8°C is strongly advised.
Q5: What are the signs of this compound degradation or polymerization?
A5: Signs of degradation or polymerization include an increase in viscosity, the formation of a solid or gel-like substance, and a noticeable increase in temperature. If any of these signs are observed, the material should be handled with extreme caution as the polymerization process can be exothermic and potentially hazardous.
Q6: How does pH affect the stability of this compound?
Troubleshooting Guides
Issue 1: Spontaneous Polymerization During Storage
Symptoms:
-
Increased viscosity of the liquid.
-
Formation of a solid or gel.
-
Heat generation from the container.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage Temperature | Immediately cool the container in an ice bath if safe to do so. Ensure future storage is consistently within the recommended 2-8°C range. |
| Depletion of Inhibitor | The inhibitor can be consumed over time, especially at elevated temperatures. If polymerization has not yet occurred, consider adding more MEHQ. However, this should be done with caution and proper risk assessment. It is often safer to discard the material. |
| Absence of Oxygen | Ensure the storage container is not sealed airtight or purged with an inert gas. The headspace should contain air for the inhibitor to be effective. |
| Exposure to Light | UV radiation can initiate polymerization.[1] Store 2-CEA in an opaque or amber-colored container to protect it from light. |
Issue 2: Failure to Polymerize in an Experiment
Symptoms:
-
The polymerization reaction does not initiate.
-
The reaction is significantly delayed or incomplete.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Inhibitor | The MEHQ inhibitor will prevent polymerization. It must be removed before use. A common method is to wash the monomer with an aqueous sodium hydroxide (B78521) solution to extract the phenolic inhibitor, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.[6] |
| Insufficient Initiator Concentration | The amount of initiator may not be enough to overcome the residual inhibitor. Increase the initiator concentration. |
| Presence of Oxygen | While necessary for storage, oxygen can inhibit free-radical polymerization. The reaction mixture should be deoxygenated (e.g., by bubbling with an inert gas like nitrogen or argon) before adding the initiator.[6] |
Quantitative Data on Stability
While specific shelf-life data for this compound at various conditions is limited, the following table provides a general guideline based on the principles of acrylate stability.
| Condition | Expected Stability | Key Considerations |
| Temperature | ||
| 2-8°C | High | Recommended for long-term storage. |
| Room Temperature (~25°C) | Moderate | Shelf life is significantly reduced. One source suggests up to 6 months with proper ventilation.[4] |
| >30°C | Low | High risk of spontaneous polymerization.[4] |
| pH | ||
| Acidic (pH 2-3) | Moderate | Favorable for controlled polymerization.[5] |
| Neutral to Alkaline | Low | Increased reactivity of the carboxylate form. Potential for hydrolysis of the ester group. |
| Inhibitor (MEHQ) | ||
| 900-1100 ppm (with O₂) | High | Standard concentration for commercial products.[1] |
| No Inhibitor | Very Low | Highly unstable and prone to rapid polymerization. Should be used immediately after preparation.[6] |
Experimental Protocols
Protocol 1: Monitoring Polymerization by Viscosity
This protocol provides a qualitative method to monitor the progress of 2-CEA polymerization by observing changes in viscosity.
Methodology:
-
Set up the polymerization reaction in a suitable reaction vessel equipped with a magnetic stirrer.
-
As the polymerization proceeds, the viscosity of the reaction mixture will increase.
-
Periodically (e.g., every 30 minutes), observe the stirring action. A noticeable slowing of the stirring rate or the formation of a vortex that is slow to disappear indicates an increase in viscosity and thus, the progression of polymerization.
-
For a more quantitative measure, a viscometer can be used to take readings at set time intervals.
Protocol 2: Quantification of MEHQ Inhibitor by UV-Vis Spectroscopy
This protocol is a general method for determining the concentration of MEHQ in acrylate monomers.
Methodology:
-
Prepare a standard curve:
-
Prepare a stock solution of MEHQ in a suitable solvent (e.g., acetonitrile (B52724) or the monomer itself if it is UV transparent in the region of interest).
-
Create a series of dilutions of the stock solution to known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for MEHQ (around 290-295 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Dilute a known weight or volume of the 2-CEA sample in the same solvent used for the standards to bring the MEHQ concentration within the range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the diluted sample at the same wavelength used for the standards.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of MEHQ in the diluted sample and then calculate the concentration in the original, undiluted sample.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 2-CEA.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A reverse-phase column (e.g., C18) is typically used.[1]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the carboxylic acid group of 2-CEA is protonated.[1][7]
-
Sample Preparation: Dissolve a small amount of the 2-CEA sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and run the analysis. The purity can be determined by the relative area of the 2-CEA peak compared to any impurity peaks.
Visualizations
Caption: Logical relationship between storage conditions and the stability of this compound.
Caption: Experimental workflow for troubleshooting failed this compound polymerization.
Caption: Simplified signaling pathway of MEHQ inhibitor in preventing polymerization.
References
- 1. Buy this compound | 24615-84-7 [smolecule.com]
- 2. β-(丙烯酰氧)丙酸 contains 900-1100 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Yes MEHQ 900-1100ppm inhibitor 24615-84-7 [sigmaaldrich.com]
- 4. watson-int.com [watson-int.com]
- 5. pcimag.com [pcimag.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 2-Carboxyethyl Acrylate (2-CEA) and the Role of MEHQ
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Carboxyethyl acrylate (B77674) (2-CEA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of 2-CEA, with a focus on the role of the inhibitor Monomethyl Ether of Hydroquinone (MEHQ).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the handling, storage, and use of 2-Carboxyethyl acrylate.
| Problem | Potential Cause | Recommended Action |
| Spontaneous Polymerization (Product becomes viscous, solidifies, or generates heat) | Inhibitor (MEHQ) Depletion: The effectiveness of MEHQ can decrease over time, especially with improper storage.[1] | 1. Verify MEHQ Concentration: Use an appropriate analytical method (see Experimental Protocols) to check the MEHQ level. It should be within the recommended range (typically 900-1100 ppm). 2. Replenish Inhibitor (with caution): If the MEHQ level is low, a small amount of MEHQ can be added. However, this should be done carefully as excess inhibitor can affect subsequent polymerization reactions. It is often safer to use a fresh batch of monomer. |
| Absence of Oxygen: The inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[2] Storing 2-CEA under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ ineffective.[3] | 1. Ensure Oxygen Availability: Store 2-CEA in containers that are not completely full (allow for headspace) and are permeable to air. Avoid purging with inert gases during storage. | |
| Elevated Storage Temperature: High temperatures can accelerate the rate of spontaneous polymerization and decrease the effectiveness of MEHQ.[2][3] | 1. Maintain Recommended Storage Temperature: Store 2-CEA at the recommended temperature of 2-8°C.[4] | |
| Exposure to UV Light: UV radiation can initiate polymerization.[2] | 1. Protect from Light: Store 2-CEA in an opaque or amber-colored container to shield it from light. | |
| Inconsistent or Failed Polymerization in Experiments | High Concentration of MEHQ: While necessary for stability, excessive MEHQ will inhibit the desired polymerization reaction.[5][6] | 1. Remove or Reduce Inhibitor: If your application is sensitive to the inhibitor, MEHQ can be removed prior to use. A common method is to wash the monomer with a basic solution (e.g., aqueous sodium hydroxide) followed by washing with brine and drying.[1] Note that once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[1] |
| Insufficient Initiator: The amount of initiator used may not be enough to overcome the inhibitory effect of MEHQ.[1] | 1. Optimize Initiator Concentration: Gradually increase the concentration of your polymerization initiator to overcome the scavenging effect of the MEHQ present in the monomer. | |
| Increased Particle Size in Emulsion Polymerization | Higher 2-CEA Content: Increasing the concentration of the acidic monomer 2-CEA can lead to larger particle sizes in emulsion polymerization. | 1. Adjust Surfactant/Stabilizer Concentration: The amount and type of stabilizer used in the emulsion polymerization are critical for controlling particle size. An increase in monomer concentration may require a corresponding increase in stabilizer concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the role of MEHQ in this compound?
A1: MEHQ (Monomethyl Ether of Hydroquinone) is a polymerization inhibitor added to this compound to prevent it from spontaneously polymerizing during storage and transportation.[1][2] It acts as a radical scavenger, interrupting the polymerization process that can be initiated by factors like heat, light, or contaminants.[2]
Q2: How does MEHQ inhibit polymerization?
A2: MEHQ's inhibitory mechanism relies on the presence of oxygen.[2][3] It reacts with peroxy radicals, which are formed from the reaction of oxygen with initiating radicals, to create stable, non-radical species. This effectively terminates the polymerization chain reaction.
Q3: What is the typical concentration of MEHQ in commercial this compound?
A3: Commercial this compound is typically supplied with 900-1100 ppm of MEHQ as an inhibitor.[2][4]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure stability, this compound should be stored at a temperature between 2-8°C, in a container that allows for the presence of oxygen (headspace), and protected from light.[2][4]
Q5: Does the effectiveness of MEHQ change over time?
A5: Yes, the effectiveness of MEHQ can decline with age.[1] It is recommended to monitor the inhibitor concentration, especially for older batches of the monomer.
Q6: Do I need to remove MEHQ before my polymerization reaction?
A6: This depends on your specific application. For many polymerization reactions, the presence of MEHQ can be overcome by using a sufficient amount of initiator. However, for sensitive applications or when precise control over the polymerization is required, removing the inhibitor may be necessary.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Typical MEHQ Concentration | 900-1100 ppm | [2][4] |
| Recommended Storage Temperature | 2-8 °C | [2][4] |
Experimental Protocols
Protocol: Determination of MEHQ Concentration by HPLC
This protocol provides a general method for determining the concentration of MEHQ in this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
MEHQ standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable acid for mobile phase)
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of MEHQ of a known concentration (e.g., 1000 ppm) in a suitable solvent like acetonitrile.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 50, 100, 250, 500, 750 ppm) by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the range of your calibration standards.
-
Filter the prepared sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% acetic acid, to improve peak shape). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: MEHQ has a UV absorbance maximum around 290 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Data Analysis:
-
Inject the calibration standards and generate a calibration curve by plotting the peak area of MEHQ against its concentration.
-
Inject the prepared this compound sample.
-
Using the calibration curve, determine the concentration of MEHQ in the sample.
-
Visualizations
Caption: Mechanism of MEHQ inhibition in this compound.
Caption: Troubleshooting workflow for spontaneous polymerization of 2-CEA.
References
Technical Support Center: Adhesion in 2-Carboxyethyl Acrylate-Based Polymers
Welcome to the technical support center for 2-Carboxyethyl acrylate (B77674) (2-CEA)-based polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the adhesion of their polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is 2-Carboxyethyl acrylate (2-CEA) and how does it enhance adhesion?
A1: this compound (2-CEA) is a functional monomer commonly used in the synthesis of acrylic polymers.[1][2] Its carboxylic acid group provides a site for strong intermolecular interactions, such as hydrogen bonding, with various substrates. This functionality can significantly improve the adhesion of the polymer to polar surfaces.[3][4] The flexible carboxyethyl side chain allows for effective interaction between the polymer and the substrate, which can enhance both peel strength and overall bonding.[3]
Q2: My 2-CEA-based polymer is showing poor adhesion to a plastic substrate. What are the likely causes?
A2: Poor adhesion to plastic substrates is a common issue and can stem from several factors:
-
Low Surface Energy of the Substrate: Many plastics, such as polyethylene (B3416737) and polypropylene, have low surface energy, making them difficult to bond with.
-
Surface Contamination: The presence of mold release agents, oils, or other contaminants on the plastic surface can prevent proper wetting and adhesion of the polymer.
-
Incomplete Curing: If the polymer is not fully cured, it will not achieve its optimal adhesive strength.
-
Incompatible Formulation: The overall composition of your polymer system may not be optimized for adhesion to that specific plastic.
Q3: Can I use adhesion promoters with 2-CEA polymers?
A3: Yes, adhesion promoters are often used to enhance the bond between a polymer and a substrate. For 2-CEA based polymers, organofunctional silanes can be particularly effective, especially when bonding to inorganic substrates like glass or metal.[5][6] These molecules act as a bridge, with one end reacting with the substrate and the other end being compatible with the acrylate polymer.
Q4: How does curing time and temperature affect the adhesion of 2-CEA polymers?
A4: Curing time and temperature are critical parameters that influence the degree of polymerization and cross-linking within the polymer.[7] Generally, increasing the curing time and temperature can lead to a more complete cure and, consequently, improved adhesion, up to an optimal point.[8] However, excessive temperature can cause degradation of the polymer or the substrate. It is crucial to optimize these conditions for your specific formulation and substrate.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common adhesion problems with 2-CEA-based polymers.
Problem: Adhesive Failure (Polymer peels cleanly from the substrate)
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Preparation | 1. Cleaning: Thoroughly clean the substrate with a suitable solvent (e.g., isopropanol, acetone) to remove any contaminants. Ensure the surface is completely dry before applying the polymer. 2. Abrasion: Mechanically abrade the surface to increase surface area and provide a better anchor for the polymer. 3. Surface Treatment: For low surface energy plastics, consider surface treatments like corona discharge, plasma treatment, or chemical etching to increase surface energy. |
| Poor Wetting | 1. Formulation Adjustment: Modify the polymer formulation to lower its surface tension. This could involve the addition of a wetting agent. 2. Application Technique: Ensure the polymer is applied evenly and at a sufficient thickness to allow for proper flow and wetting of the surface. |
| Incomplete Curing | 1. Verify Curing Parameters: Double-check the recommended curing schedule (time and temperature) for your polymer system. 2. Increase Curing Time/Temperature: Incrementally increase the curing time or temperature to promote a more complete reaction. Monitor for any signs of degradation. 3. Check Initiator Concentration: Ensure the correct concentration of initiator is being used. |
Problem: Cohesive Failure (Polymer splits, leaving residue on both the substrate and the detached portion)
| Potential Cause | Troubleshooting Steps |
| Insufficient Cohesive Strength | 1. Increase Crosslink Density: If your system allows, consider increasing the concentration of a crosslinking agent to improve the internal strength of the polymer. 2. Optimize Monomer Ratios: Adjust the ratio of 2-CEA to other monomers in your copolymer to enhance cohesive properties. |
| Polymer Degradation | 1. Review Curing Temperature: Excessive curing temperatures can lead to thermal degradation of the polymer, weakening its cohesive strength. Reduce the temperature and potentially increase the curing time. |
Data Presentation
The following table provides a template with hypothetical data to illustrate how to systematically evaluate the adhesion of 2-CEA based polymers. Researchers should aim to generate similar data for their specific systems.
| Formulation ID | Substrate | Surface Treatment | Curing Time (min) | Curing Temp (°C) | Adhesion Promoter | Lap Shear Strength (MPa) | Failure Mode |
| 2CEA-001 | Aluminum | None | 60 | 80 | None | 5.2 | Adhesive |
| 2CEA-002 | Aluminum | Abrasion + IPA Wipe | 60 | 80 | None | 8.9 | Cohesive |
| 2CEA-003 | Polypropylene | None | 60 | 80 | None | 1.5 | Adhesive |
| 2CEA-004 | Polypropylene | Plasma Treatment | 60 | 80 | None | 6.8 | Mixed |
| 2CEA-005 | Polypropylene | Plasma Treatment | 60 | 80 | Silane A (1%) | 10.3 | Cohesive |
| 2CEA-006 | Polypropylene | Plasma Treatment | 90 | 80 | Silane A (1%) | 11.5 | Cohesive |
| 2CEA-007 | Polypropylene | Plasma Treatment | 60 | 100 | Silane A (1%) | 12.1 | Cohesive |
Experimental Protocols
Surface Preparation of Substrates
Objective: To prepare a clean and receptive surface for polymer adhesion.
Materials:
-
Substrate panels (e.g., aluminum, polypropylene)
-
Isopropyl alcohol (IPA)
-
Lint-free wipes
-
Abrasive pads (e.g., Scotch-Brite™)
-
Plasma cleaner (optional)
Procedure:
-
Solvent Cleaning: a. Wipe the substrate surface thoroughly with a lint-free wipe soaked in acetone to remove oils and grease. b. Follow with a second wipe using IPA to remove any residual contaminants. c. Allow the substrate to air dry completely in a dust-free environment.
-
Mechanical Abrasion (for metals and some plastics): a. Gently abrade the surface in a consistent, cross-hatch pattern using an abrasive pad. b. Repeat the solvent cleaning step to remove any debris from abrasion.
-
Plasma Treatment (for low surface energy plastics): a. Place the cleaned and dried substrate in the chamber of a plasma cleaner. b. Follow the manufacturer's instructions for the specific gas (e.g., oxygen, argon) and treatment time required to increase the surface energy of the plastic.
Lap Shear Adhesion Test (based on ASTM D1002)
Objective: To determine the shear strength of an adhesive bond.
Materials:
-
Prepared substrate panels (typically 101.6 x 25.4 x 1.63 mm)
-
2-CEA based polymer adhesive
-
Spacers or shims (to control bondline thickness)
-
Clamps
-
Tensile testing machine with appropriate grips
Procedure:
-
Sample Preparation: a. Apply a uniform layer of the 2-CEA polymer to a defined area on one end of a substrate panel. b. Place spacers of a defined thickness on either side of the adhesive. c. Place a second substrate panel over the adhesive, creating a single lap joint with a specified overlap (e.g., 12.7 mm). d. Clamp the assembly to ensure consistent pressure and bondline thickness.
-
Curing: a. Place the clamped assembly in an oven at the desired curing temperature for the specified time. b. After curing, allow the assembly to cool to room temperature before removing the clamps.
-
Testing: a. Mount the bonded specimen in the grips of the tensile testing machine. b. Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails. c. Record the maximum load at failure.
-
Calculation: a. Calculate the lap shear strength by dividing the maximum load by the bonded area. b. Examine the failed specimen to determine the failure mode (adhesive, cohesive, or mixed).
Visualizations
Caption: Troubleshooting workflow for poor adhesion.
Caption: Interfacial hydrogen bonding mechanism.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 24615-84-7 [chemicalbook.com]
- 3. watson-int.com [watson-int.com]
- 4. Buy this compound | 24615-84-7 [smolecule.com]
- 5. Silane Effects on Adhesion Enhancement of 2K Polyurethane Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of curing temperature on curing time and strength of adhesive [plaschina.com.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2-Carboxyethyl Acrylate (2-CEA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2-Carboxyethyl acrylate (B77674) (2-CEA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of 2-CEA.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: My 2-CEA polymerization has not started, or there is a long induction period. What are the possible causes and how can I fix this?
Answer: Failure to initiate is a common problem in free-radical polymerization and can be attributed to several factors, primarily the presence of inhibitors or insufficient radical generation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen Inhibition | Dissolved oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals to form stable peroxy radicals.[1] It is crucial to thoroughly degas the reaction mixture. Common degassing methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the polymerization.[1] |
| Inhibitor Presence | Commercial 2-CEA is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage.[2] This inhibitor must be removed before polymerization. A common method is to wash the monomer with a caustic solution (e.g., 1M NaOH) in a separatory funnel to extract the phenolic inhibitor.[1] The monomer should then be washed with deionized water and brine, and subsequently dried over an anhydrous salt like MgSO₄ or Na₂SO₄.[1] The effectiveness of MEHQ also depends on the presence of oxygen, so storage in containers that allow for some oxygen is recommended.[2] |
| Insufficient Initiator | The concentration of the initiator may be too low to generate enough free radicals to overcome trace inhibitors and initiate polymerization effectively.[1] Review the initiator concentration in your protocol. If necessary, increase the initiator concentration incrementally. Ensure the initiator has not degraded; use fresh, properly stored initiator. |
| Low Reaction Temperature | Thermal initiators, such as AIBN or potassium persulfate (KPS), have an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of radical generation will be insufficient.[1] Verify the recommended temperature for your specific initiator and ensure your reaction setup maintains this temperature accurately. |
dot
Caption: Troubleshooting workflow for polymerization initiation failure.
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but it stops before all the 2-CEA monomer is consumed, resulting in a low yield. How can I improve the conversion?
Answer: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Initiation | Similar to initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1] Consider a small, second addition of initiator later in the reaction to re-initiate chains. |
| Suboptimal Reaction Temperature | Temperature significantly influences polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[1] For some systems, higher temperatures can increase the initial rate but may also increase the rate of termination reactions, leading to lower final conversion.[1] An optimal temperature profile may be required. |
| Chain Transfer Reactions | Chain transfer agents, which can include the solvent, monomer, or impurities, can terminate a growing polymer chain and initiate a new, shorter one. This can reduce the overall conversion and molecular weight. If using a solvent, ensure it is not a strong chain transfer agent. |
| Monomer Purity | Impurities in the 2-CEA monomer can act as inhibitors or chain transfer agents, leading to premature termination. Ensure the monomer is purified before use. |
Issue 3: Inconsistent or High Polydispersity in Polymer Product
Question: The molecular weight of my poly(2-CEA) is not well-controlled, and the polydispersity index (PDI) is high. How can I achieve a more defined polymer?
Answer: For applications requiring well-defined polymers with controlled molecular weight and narrow polydispersity, advanced polymerization techniques are recommended.
Solution:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of reversible-deactivation radical polymerization that allows for excellent control over polymer architecture.[2] By using a suitable RAFT agent, such as 2-((((2-carboxyethyl)thio)carbonothioyl)thio)-2-methylpropanoic acid (CEMP), you can produce well-defined poly(2-CEA) with controlled molecular weight and a narrow PDI.[2]
-
Photo-induced Electron Transfer RAFT (PET-RAFT): This technique offers temporal control over the polymerization by using light as a stimulus.[2] This "on-off" control provides precise synthesis of polymers.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical initiators used for 2-CEA polymerization?
A1: Common free-radical initiators are effective for 2-CEA polymerization. These include:
-
Potassium persulfate (KPS): Often used for aqueous-based polymerizations, such as emulsion or solution polymerization.[2][3]
-
Azobisisobutyronitrile (AIBN): A common thermal initiator for organic-based solution polymerizations.[2]
-
Redox Initiators: Systems like potassium persulfate (KPS) and sodium ascorbate (B8700270) (NaAs) can be used for low-temperature aqueous dispersion polymerizations.[4]
Q2: How does the carboxylic acid group in 2-CEA affect the polymerization and polymer properties?
A2: The carboxylic acid group has several important effects:
-
Adhesion: It enhances the adhesion of the resulting polymer to various surfaces.[2][5]
-
Hydrophilicity: It increases the water solubility of the monomer and the resulting polymer.[3]
-
Flexibility: The carboxyethyl group contributes to a lower glass transition temperature (Tg) of the homopolymer (below 30°C), resulting in more flexible materials compared to other acrylic polymers.[2][5][6]
-
Reactivity: The carboxylic acid group can be used for post-polymerization modification.
Q3: I am performing an emulsion polymerization with 2-CEA as a co-monomer and noticed that increasing the 2-CEA concentration increases the particle size. Why is this?
A3: This can be a complex phenomenon. While one might expect the increased hydrophilicity from 2-CEA to lead to smaller particles, the partitioning of 2-CEA between the water and monomer phases plays a crucial role.[7][8] The distribution of 2-CEA is dependent on the hydrogen bond acceptor characteristics of the other monomers in the organic phase.[7] An increase in 2-CEA could alter the nucleation and growth mechanism of the polymer particles, potentially leading to larger particle sizes under certain conditions.[8] The amount of stabilizer used is also a critical factor; with a constant amount of stabilizer, increasing the monomer concentration can lead to larger particles.
Q4: Can I polymerize 2-CEA without removing the inhibitor?
A4: It is highly inadvisable. The inhibitor is present to prevent polymerization, and while a high enough initiator concentration or temperature might eventually overcome the inhibitor, the reaction will be difficult to control, may have a long and unpredictable induction period, and will likely result in a polymer with poor characteristics (e.g., low molecular weight, broad polydispersity). For reproducible and controlled polymerizations, inhibitor removal is a critical step.[1]
Experimental Protocols
Protocol 1: Inhibitor Removal from 2-CEA Monomer
This protocol is effective for removing phenolic inhibitors like MEHQ.[1]
Materials:
-
2-Carboxyethyl acrylate monomer
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the 2-CEA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor. Drain and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent. Store the purified monomer at a low temperature (2-8°C) and use it promptly.[2]
Protocol 2: Example of Aqueous Graft Polymerization of 2-CEA
This protocol is based on the grafting of 2-CEA onto cellulose (B213188) nanocrystals (CNCs) and can be adapted for other aqueous polymerizations.[3]
Reaction Conditions:
| Parameter | Value |
| Monomer | This compound |
| Substrate | Cellulose Nanocrystals (CNCs) |
| Initiator | Potassium Persulfate (KPS) |
| Solvent | Distilled Water |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Atmosphere | Nitrogen |
Procedure:
-
Disperse the substrate (e.g., CNCs) in distilled water in a reaction flask equipped with a stirrer and condenser.
-
Heat the dispersion to 60°C with stirring under a nitrogen atmosphere for 30 minutes.
-
Dissolve the KPS initiator in distilled water and inject it into the reaction flask.
-
After 30 minutes, inject the 2-CEA monomer into the flask.
-
Allow the reaction to proceed at 60°C for 3 hours with continuous stirring under nitrogen.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The product can be purified by washing with a mixture of methanol (B129727) and water, followed by centrifugation. Further washing with acetone (B3395972) can remove any un-grafted polymer.[3]
dot
Caption: Experimental workflow for aqueous graft polymerization of 2-CEA.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 24615-84-7 [smolecule.com]
- 3. Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com.cn [shimadzu.com.cn]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 24615-84-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Poly(2-Carboxyethyl acrylate) Molecular Weight
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of poly(2-carboxyethyl acrylate) molecular weight.
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular weight characterization of poly(this compound) using Gel Permeation Chromatography (GPC/SEC).
GPC/SEC Analysis: Common Problems and Solutions
Issue 1: Distorted Peak Shape (Fronting, Tailing, or Splitting)
-
Question: My GPC chromatogram for poly(this compound) shows significant peak fronting (a sharp leading edge) or tailing (a drawn-out trailing edge). What could be the cause and how can I fix it?
-
Answer: Peak distortion in the GPC analysis of poly(this compound), a polyelectrolyte, is a common issue. Here are the potential causes and solutions:
-
Ionic Interactions: The carboxylic acid groups on the polymer chain can interact with the stationary phase (column packing material), leading to non-ideal size exclusion behavior. This is a frequent cause of peak tailing.
-
Solution: Suppress ionic interactions by using an aqueous mobile phase containing a salt (e.g., 0.1 M NaNO₃) and a buffer (e.g., 0.01 M NaH₂PO₄) to maintain a constant pH and ionic strength.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the sample concentration. For poly(acrylic acid) derivatives, concentrations of 1-2 mg/mL are often recommended, but this may need to be optimized.
-
-
Column Degradation: A void at the head of the column or degradation of the packing material can cause peak splitting or severe tailing.
-
Solution: Replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.
-
-
Inappropriate Mobile Phase: If the polymer is not fully soluble in the mobile phase, it can lead to peak distortion.
-
Solution: Ensure complete dissolution of the polymer in the mobile phase before injection. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation.
-
-
Logical Troubleshooting Workflow for Peak Distortion
Caption: Troubleshooting workflow for distorted GPC peaks.
Issue 2: Inaccurate or Non-Reproducible Molecular Weight Values
-
Question: The molecular weight values I'm obtaining for my poly(this compound) samples are inconsistent or seem incorrect. What are the possible reasons?
-
Answer: Inaccurate molecular weight determination can stem from several sources, particularly when analyzing polyelectrolytes.
-
Improper Calibration: Using calibration standards that are chemically different from poly(this compound) (e.g., polystyrene) without universal calibration can lead to significant errors. The hydrodynamic volume of your polymer may differ from that of the standards at the same molecular weight.
-
Solution: Use poly(acrylic acid) or other relevant water-soluble polymer standards for calibration. Alternatively, employ a multi-detector GPC system (with light scattering and viscometer detectors) to determine the absolute molecular weight without relying on column calibration.
-
-
Technical Support Center: 2-Carboxyethyl Acrylate Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the hydrolysis of 2-Carboxyethyl acrylate (B77674) (2-CEA).
Frequently Asked Questions (FAQs)
Q1: What is 2-Carboxyethyl acrylate (2-CEA) and what are its key properties?
This compound (2-CEA) is a versatile monomer with the molecular formula C6H8O4.[1][2] It is a colorless to light yellow viscous liquid soluble in water.[1][2][3] Its structure contains both a reactive acrylate group, which allows for polymerization, and a carboxyethyl group that enhances water solubility and provides a site for further chemical modification.[1][4]
Q2: Why is an inhibitor, such as MEHQ, added to commercial 2-CEA?
The acrylate group in 2-CEA makes it highly susceptible to spontaneous polymerization, especially at elevated temperatures.[1] To ensure stability during storage and transport, an inhibitor like Monomethyl Ether Hydroquinone (MEHQ) is added, typically at concentrations of 900-1100 ppm.[1] The effectiveness of MEHQ as an inhibitor is highly dependent on the presence of dissolved oxygen.[1]
Q3: What are the expected products of 2-CEA hydrolysis?
The hydrolysis of this compound breaks the ester bond, yielding acrylic acid and 3-hydroxypropionic acid.
Q4: What is the fundamental difference between acid-catalyzed and base-catalyzed hydrolysis of 2-CEA?
The primary differences lie in the reaction mechanism and final products.
-
Acid-catalyzed hydrolysis is a reversible equilibrium reaction, requiring an excess of water to drive it towards completion. It directly produces the carboxylic acid and alcohol.[5][6]
-
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion.[6] It uses a stoichiometric amount of base (e.g., sodium hydroxide) and initially produces the salt of the carboxylic acid (a carboxylate). An additional acidification step is required to obtain the free carboxylic acid.[5][6]
Troubleshooting Guide
Q5: My 2-CEA solution became viscous or solidified during the hydrolysis experiment. What happened?
This indicates that spontaneous polymerization has occurred. The acrylate double bond in 2-CEA is prone to polymerization under certain conditions.[1]
-
Cause: High temperatures, presence of radical initiators, or prolonged reaction times without sufficient inhibition. The efficiency of inhibitors like MEHQ can decrease significantly at elevated temperatures.[1]
-
Solution:
-
Maintain strict temperature control and avoid overheating.
-
Ensure the starting material contains an adequate concentration of inhibitor.
-
For reactions sensitive to radicals, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Q6: My hydrolysis reaction is extremely slow or appears incomplete. How can I improve the reaction rate and yield?
Slow or incomplete hydrolysis can be attributed to suboptimal reaction conditions.
-
For Acid-Catalyzed Hydrolysis:
-
Cause: As this is a reversible reaction, the equilibrium may be unfavorable.[5]
-
Solution: Increase the concentration of water by using a more dilute acid solution to shift the equilibrium towards the products.[5] While increasing the temperature can speed up the reaction, it also increases the risk of polymerization.
-
-
For Base-Catalyzed Hydrolysis:
-
Cause: Insufficient amount of base. This reaction requires a stoichiometric equivalent of hydroxide (B78521) ions.[6]
-
Solution: Ensure at least one mole of base (e.g., NaOH) is used for every mole of 2-CEA. Monitor the pH to ensure it remains alkaline throughout the reaction. Increasing the temperature can also increase the rate.
-
Q7: How can I effectively monitor the progress of my hydrolysis reaction?
Monitoring the disappearance of the starting material and the appearance of products is crucial for determining reaction completion.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the concentrations of 2-CEA and its hydrolysis products over time.[7][8]
-
Alternative Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track changes in the chemical shifts corresponding to the protons or carbons in the ester and product molecules.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can monitor the disappearance of the characteristic ester carbonyl peak and the appearance of the carboxylic acid and alcohol O-H bands.[10]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H8O4[1][2] |
| Molecular Weight | 144.13 g/mol [1][2] |
| Appearance | Colorless to light yellow viscous liquid[1][2] |
| Boiling Point | ~103 °C @ 19 mmHg[1][3][11] |
| Density | ~1.214 g/mL @ 25 °C[1][3][11] |
| Solubility in Water | Soluble[1][11] |
| pH (10 wt% in H2O) | 2.95[2] |
| Recommended Storage | 2-8°C[3][11] |
| Standard Inhibitor | 900-1100 ppm MEHQ[1] |
Table 2: Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H2SO4, HCl)[6] | Stoichiometric amount of strong base (e.g., NaOH)[6] |
| Reversibility | Reversible[5] | Irreversible (proceeds to completion)[6] |
| Initial Product Form | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol[5] |
| Key Consideration | Requires excess water to maximize yield.[5] | Products are easy to separate; requires final acidification step to protonate the carboxylate.[5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Setup: Place 1 equivalent of this compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Add an excess of a dilute strong acid solution (e.g., 10-20 equivalents of water in 1 M HCl or H2SO4).
-
Reaction: Heat the mixture to reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using a suitable method like HPLC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base (e.g., NaHCO3). Extract the products using an appropriate organic solvent. Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the products using techniques such as column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Setup: Place 1 equivalent of this compound in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add a solution containing at least 1 stoichiometric equivalent of a strong base (e.g., NaOH or KOH) in water.
-
Reaction: Heat the mixture to reflux. The reaction is typically faster than acid-catalyzed hydrolysis.
-
Monitoring: Monitor the reaction until the 2-CEA is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. If desired, the alcohol product can be extracted at this stage. To isolate the carboxylic acids, cool the aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.
-
Extraction & Purification: Extract the protonated carboxylic acid products with a suitable organic solvent. Dry, filter, and concentrate the organic phase to yield the final products, which can be further purified if necessary.
Visualizations
Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of 2-CEA.
References
- 1. Buy this compound | 24615-84-7 [smolecule.com]
- 2. 24615-84-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 24615-84-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound CAS#: 24615-84-7 [m.chemicalbook.com]
Technical Support Center: Enhancing Polymer Flexibility with 2-Carboxyethyl Acrylate (2-CEA)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Carboxyethyl acrylate (B77674) (2-CEA) to improve the flexibility of polymers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Carboxyethyl acrylate (2-CEA) and how does it improve polymer flexibility?
A1: this compound (2-CEA) is a functional monomer that possesses both an acrylate group for polymerization and a carboxylic acid group.[1] The presence of the carboxyethyl group in its structure lowers the glass transition temperature (Tg) of the resulting polymer.[1][2][3][4] A lower Tg means the polymer transitions from a rigid, glassy state to a more rubbery and flexible state at a lower temperature, resulting in a material that is less brittle and can endure greater deformation without fracturing.[1]
Q2: What are the primary applications of 2-CEA in research and drug development?
A2: Due to its ability to impart flexibility and improve adhesion, 2-CEA is utilized in a variety of applications, including:
-
Pressure-sensitive adhesives: The flexibility and adhesive properties make it ideal for tapes and labels.[2][4]
-
Coatings and Sealants: It provides resilience and durability to coatings.[1]
-
Hydrogels for Drug Delivery: Its water solubility and biocompatibility allow for the creation of hydrogels that can encapsulate and control the release of therapeutic agents.[1][2]
-
Tissue Engineering: 2-CEA-containing hydrogels can serve as biocompatible scaffolds for cell growth.[1][2]
-
Flexible Electronics: The monomer contributes to the creation of flexible components.[1]
-
Composites: It is used to modify materials like cellulose (B213188) nanocrystals to improve their mechanical and adhesive properties.[5][]
Q3: How does the carboxylic acid group in 2-CEA contribute to the polymer's properties?
A3: The carboxylic acid group in 2-CEA offers several advantages:
-
Enhanced Adhesion: This polar functional group improves the polymer's ability to bond with various surfaces, including metals and glass.[1][2]
-
Improved Hydrophilicity: It increases the water solubility of the monomer and the resulting polymer, which is beneficial for applications like hydrogels.[2]
-
Reactive Handle: The carboxylic acid group provides a site for further chemical modification or cross-linking with other functional groups like amino or hydroxyl groups.[7]
-
pH-Responsiveness: In hydrogels, the carboxylic acid groups can impart pH-sensitive swelling behavior, which is useful for targeted drug delivery.[2]
Q4: What types of polymerization can be used with 2-CEA?
A4: 2-CEA can be polymerized through various methods, including:
-
Solution Polymerization: Polymerization of 2-CEA in a suitable solvent.[3][4]
-
Emulsion Polymerization: A common technique for producing acrylic polymers where the monomer is emulsified in water.[3][4]
-
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined polymers with controlled molecular weight and narrow polydispersity.[2]
Troubleshooting Guides
Issue 1: Polymerization of 2-CEA Fails to Initiate or Proceeds Very Slowly.
| Possible Cause | Troubleshooting Step |
| Presence of Inhibitor | Commercial 2-CEA contains inhibitors like hydroquinone (B1673460) methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[2] This inhibitor must be removed before polymerization. Use an inhibitor removal column or wash the monomer with an aqueous base solution. |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization.[8] Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the polymerization. |
| Insufficient Initiator Concentration | The amount of initiator may be too low to overcome residual inhibitors or to generate a sufficient number of radicals.[8] Increase the initiator concentration, but avoid excessive amounts which can lead to uncontrolled polymerization. |
| Low Reaction Temperature | Thermal initiators require a specific temperature to decompose and generate radicals.[8] Ensure the reaction temperature is appropriate for the chosen initiator. |
| Inactive Initiator | The initiator may have degraded over time. Use a fresh or properly stored initiator. |
Issue 2: The Final Polymer is Brittle and Not as Flexible as Expected.
| Possible Cause | Troubleshooting Step |
| Low Incorporation of 2-CEA | The actual amount of 2-CEA incorporated into the copolymer may be lower than the feed ratio. Analyze the copolymer composition using techniques like NMR spectroscopy to confirm the incorporation of 2-CEA. |
| High Molecular Weight | Very high molecular weight polymers can have restricted chain mobility, leading to brittleness. Adjust the initiator-to-monomer ratio to target a lower molecular weight. |
| Cross-linking | Unintended cross-linking can reduce flexibility. This can be caused by impurities or excessive reaction temperatures. Ensure the monomer is pure and the reaction temperature is controlled. |
| Inappropriate Co-monomer | If copolymerizing 2-CEA, the other monomer may have a high Tg, counteracting the effect of 2-CEA. Choose a co-monomer with a low Tg to enhance overall flexibility. |
Issue 3: Poor Solubility of the 2-CEA Containing Polymer.
| Possible Cause | Troubleshooting Step |
| Cross-linking | As mentioned above, cross-linking can lead to an insoluble polymer network. |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for the synthesized polymer. Test a range of solvents with different polarities to find a suitable one. The carboxylic acid groups in the polymer will influence its solubility. |
| High Molecular Weight | Very high molecular weight polymers can be difficult to dissolve. |
Issue 4: Inconsistent Particle Size in Emulsion Polymerization.
| Possible Cause | Troubleshooting Step |
| Stabilizer Concentration | The concentration of the stabilizer (surfactant) is crucial for controlling particle size.[9] An insufficient amount of stabilizer for a given monomer concentration can lead to larger particles. |
| Monomer Partitioning | 2-CEA has some water solubility, which can affect its partitioning between the aqueous and monomer phases, influencing nucleation and particle growth.[10] |
| pH of the System | The pH can affect the charge of the carboxylic acid groups and the stability of the emulsion, which in turn can influence particle size.[9] |
Data Presentation
Table 1: Typical Properties of this compound and its Homopolymer
| Property | Value | Reference |
| This compound (Monomer) | ||
| Molecular Formula | C6H8O4 | [2] |
| Molecular Weight | 144.12 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid | [2][3] |
| Boiling Point | ~103 °C at 19 mmHg | [2] |
| Density | ~1.214 g/mL at 25 °C | [2] |
| Water Solubility | Soluble | [2] |
| Poly(this compound) (Homopolymer) | ||
| Glass Transition Temperature (Tg) | < 30 °C | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of a Flexible Copolymer via Free-Radical Solution Polymerization
This protocol describes the synthesis of a copolymer of this compound (2-CEA) and a generic acrylate monomer (e.g., n-butyl acrylate) to achieve a flexible material.
Materials:
-
This compound (2-CEA), inhibitor removed
-
n-Butyl acrylate (BA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
-
Reaction flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer and Initiator Preparation:
-
Remove the inhibitor from 2-CEA and BA by passing them through a column of basic alumina.
-
Prepare a solution of the desired molar ratio of 2-CEA and BA in anhydrous DMF in the reaction flask. A typical monomer concentration is 20% (w/v).
-
Add the initiator, AIBN. A typical initiator-to-monomer molar ratio is 1:200.
-
-
Degassing:
-
Seal the reaction flask and sparge the solution with nitrogen or argon for 30-45 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to 70 °C under a positive pressure of inert gas while stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion using techniques like gravimetry or NMR.[8]
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[8]
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Characterization of Polymer Flexibility using Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the glass transition temperature (Tg), a key indicator of polymer flexibility.
Materials and Equipment:
-
Synthesized polymer sample (dried)
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (aluminum)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer. A typical procedure is:
-
Heat from room temperature to a temperature well above the expected Tg (e.g., 100 °C) at a rate of 10 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
Cool to a temperature well below the expected Tg (e.g., -50 °C) at a rate of 10 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
Heat again to the upper temperature at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.
-
Determine the Tg as the midpoint of this transition. A lower Tg indicates a more flexible polymer at room temperature.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 24615-84-7 [smolecule.com]
- 3. This compound | 24615-84-7 [chemicalbook.com]
- 4. This compound | 24615-84-7 | Benchchem [benchchem.com]
- 5. Modification of Cellulose Nanocrystals With this compound in the Presence of Epoxy Resin for Enhancing its Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. watson-int.com [watson-int.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Carboxyethyl Acrylate (2-CEA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Carboxyethyl acrylate (B77674) (2-CEA) monomer. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify 2-Carboxyethyl acrylate (2-CEA) before use?
A1: Commercial 2-CEA is typically supplied with inhibitors, such as 4-methoxyphenol (B1676288) (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] These inhibitors can interfere with subsequent polymerization reactions, leading to induction periods, reduced reaction rates, or incomplete polymerization. Purification is essential to remove these inhibitors and other potential impurities, such as acrylic acid dimers, to ensure reproducible and controlled polymerization for high-purity applications.
Q2: What are the common impurities found in commercial 2-CEA?
A2: The most common impurity is the polymerization inhibitor, typically MEHQ, present at concentrations of 900-1100 ppm.[1] Other potential impurities may include acrylic acid, diacrylates, and oligomers formed during storage.
Q3: What are the primary methods for purifying 2-CEA?
A3: The three main methods for purifying 2-CEA are:
-
Vacuum Distillation: This is the most common technique and is effective at removing non-volatile inhibitors and other high-boiling impurities.[1]
-
Solvent Extraction (Caustic Wash): This method utilizes a basic solution to remove acidic inhibitors like MEHQ.[1]
-
Column Chromatography: Passing the monomer through a column of basic activated alumina (B75360) can effectively remove the inhibitor.[1]
Q4: How can I prevent polymerization of 2-CEA during purification?
A4: Preventing unwanted polymerization is critical. Key strategies include:
-
Low Temperatures: Keep the monomer cool throughout the process, especially during distillation and storage.[1]
-
Inhibitor Presence (during distillation): When performing vacuum distillation, a small amount of a non-volatile inhibitor can be added to the distillation pot to prevent polymerization.
-
Oxygen Control: The effectiveness of MEHQ as an inhibitor is dependent on the presence of dissolved oxygen.[1] Therefore, do not extensively degas the monomer before removing the inhibitor. Once purified, store the monomer under an inert atmosphere to prevent oxidation-initiated polymerization.
-
Use Immediately: Purified, inhibitor-free 2-CEA is highly reactive and should be used immediately.[2]
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2-CEA in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Monomer polymerizes in the distillation flask. | - Distillation temperature is too high.- Presence of contaminants that can initiate polymerization.- Insufficient inhibitor in the distillation pot. | - Lower the distillation temperature by improving the vacuum.- Ensure all glassware is scrupulously clean.- Add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
| Incomplete removal of the MEHQ inhibitor. | - Inefficient washing during solvent extraction.- Alumina in the chromatography column is not sufficiently active or the column is overloaded.- Distillation parameters are not optimized. | - Perform multiple washes with the NaOH solution during extraction until the aqueous layer is colorless.- Use freshly activated basic alumina and ensure an appropriate monomer-to-alumina ratio (e-g., 10-20g of alumina per 100 mL of monomer).- Ensure the boiling point difference between the monomer and inhibitor is sufficient for separation under the vacuum conditions used. |
| Low yield of purified monomer. | - Polymerization during purification.- Loss of monomer during solvent extraction due to its water solubility.- Incomplete elution from the chromatography column. | - Review and optimize polymerization prevention measures.- Minimize the volume of aqueous washes and consider back-extracting the aqueous phase with a suitable organic solvent.- Ensure the chosen eluent for column chromatography is appropriate to fully elute the monomer. |
| The purified monomer turns yellow or becomes viscous upon storage. | - Onset of polymerization or degradation.- Exposure to light or air. | - Store the purified monomer at low temperatures (2-8°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).- Ensure the storage container is clean and properly sealed. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Vacuum Distillation | Separation based on differences in boiling points. | - Highly effective for removing non-volatile inhibitors and impurities.- Can yield very pure monomer. | - Risk of thermal polymerization.- Requires specialized equipment. | >99% |
| Solvent Extraction (Caustic Wash) | Acid-base extraction to remove acidic inhibitors. | - Simple and rapid procedure.- Does not require heating. | - May not remove non-acidic impurities.- Requires thorough drying of the monomer.- Potential for monomer loss due to water solubility. | 95-99% |
| Column Chromatography | Adsorption of the inhibitor onto a solid support (basic alumina). | - Mild conditions, minimizing polymerization risk.- Effective for inhibitor removal. | - Can be slower than other methods.- Requires use of solvents.- Alumina must be properly activated. | >99% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify 2-CEA by removing the non-volatile inhibitor MEHQ and other high-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
-
Cold trap (optional, but recommended)
-
Non-volatile polymerization inhibitor (e.g., hydroquinone, optional)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Place the crude 2-CEA and a magnetic stir bar into the round-bottom flask. A small amount of a non-volatile inhibitor can be added to the flask.
-
Connect the flask to the distillation head and condenser. Place the receiving flask to collect the purified monomer.
-
Begin stirring and apply vacuum. A pressure of approximately 19 mmHg is typically used.[1]
-
Once the desired vacuum is reached, begin heating the distillation flask.
-
Collect the fraction that distills at approximately 103°C.[1]
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
-
The purified 2-CEA should be used immediately or stored under an inert atmosphere at 2-8°C.[3]
Protocol 2: Purification by Solvent Extraction (Caustic Wash)
Objective: To remove the acidic MEHQ inhibitor from 2-CEA.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Place the crude 2-CEA in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The aqueous layer will likely develop a color as it extracts the inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with saturated brine solution to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl for 15-30 minutes to dry the monomer.
-
Filter the mixture to remove the drying agent. The purified monomer is now ready for use.
Protocol 3: Purification by Column Chromatography
Objective: To remove the MEHQ inhibitor by passing the monomer through a column of basic activated alumina.
Materials:
-
Crude this compound
-
Basic activated alumina
-
Chromatography column
-
Glass wool or cotton
-
Sand
-
Eluent (e.g., a non-polar solvent like hexane, if dilution is necessary)
-
Collection flasks
Procedure:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column. Add a thin layer of sand.
-
Dry-pack the column with basic activated alumina. A general guideline is to use 10-20 grams of alumina per 100 mL of monomer.
-
Add a layer of sand on top of the alumina.
-
Pre-wet the column with the chosen eluent if the monomer is diluted.
-
Carefully add the crude 2-CEA to the top of the column. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified monomer as it elutes from the column. The MEHQ inhibitor will be adsorbed onto the alumina.
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator) at a low temperature.
Mandatory Visualization
References
Technical Support Center: Controlling the Viscosity of 2-Carboxyethyl Acrylate (2-CEA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of 2-Carboxyethyl acrylate (B77674) (2-CEA) solutions during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and polymerization of 2-CEA that can lead to undesirable viscosity changes.
Issue 1: Solution Viscosity is Too High Before Initiating Polymerization
| Question | Possible Causes | Recommended Actions |
| Why is my 2-CEA solution highly viscous or gel-like upon preparation? | 1. Premature Polymerization: The monomer may have started to polymerize due to improper storage or handling. Exposure to heat, light, or contaminants can initiate this process.[1][2] 2. Inhibitor Depletion: The inhibitor (typically MEHQ) may have been consumed over time, especially if the monomer has been stored for an extended period or under suboptimal conditions.[1] 3. Contamination: Contaminants such as dust, metal ions, or peroxides can act as unintentional initiators. | 1. Verify Storage Conditions: Ensure 2-CEA is stored at the recommended temperature (typically 2-8°C) in a dark, well-ventilated area.[3] The container should be kept tightly sealed. 2. Check Inhibitor Levels: If possible, analytically determine the concentration of the inhibitor. Commercial 2-CEA typically contains 900-1100 ppm of MEHQ.[1][3] 3. Purification: If premature polymerization is suspected, consider purifying the monomer by passing it through an inhibitor removal column immediately before use. |
Issue 2: Viscosity Increases Too Rapidly During Polymerization
| Question | Possible Causes | Recommended Actions |
| My polymerization reaction is proceeding too quickly, leading to an unmanageable increase in viscosity (gel effect). What can I do? | 1. High Initiator Concentration: An excessive amount of initiator will generate a high concentration of free radicals, leading to rapid polymerization and a high molecular weight polymer.[4][5] 2. High Monomer Concentration: More concentrated solutions can lead to a faster reaction rate and the onset of the gel effect (Trommsdorff-Norrish effect) at lower conversions.[6] 3. Inadequate Heat Dissipation: Polymerization is an exothermic process. If the heat generated is not effectively removed, the reaction temperature will increase, further accelerating the polymerization rate. | 1. Optimize Initiator Concentration: Reduce the initiator concentration. See the data table below for the general effect of initiator concentration on molecular weight and viscosity. 2. Adjust Monomer Concentration: Decrease the initial monomer concentration by adding more solvent. 3. Improve Temperature Control: Use a reaction vessel with efficient heat transfer (e.g., a jacketed reactor) and ensure proper stirring to maintain a constant temperature. |
Issue 3: Final Polymer Solution Viscosity is Higher Than Desired
| Question | Possible Causes | Recommended Actions |
| The final viscosity of my poly(2-CEA) solution is too high for my application. How can I reduce it? | 1. High Molecular Weight Polymer: The polymerization conditions favored the formation of long polymer chains.[7] 2. High Polymer Concentration: The final concentration of the polymer in the solution is too high. 3. Choice of Solvent: The solvent used may be a "good" solvent for the polymer, leading to a more expanded polymer coil and higher solution viscosity. | 1. Modify Polymerization Conditions: To obtain a lower molecular weight polymer, you can increase the initiator concentration or add a chain transfer agent. 2. Dilute the Solution: Add more of the same solvent to reduce the polymer concentration. 3. Solvent Selection: Consider using a different solvent. A solvent in which the polymer chains are less expanded may result in a lower solution viscosity. |
Issue 4: Inconsistent Viscosity Between Batches
| Question | Possible Causes | Recommended Actions |
| I am observing significant variations in viscosity for different batches of my poly(2-CEA) solution, even though I am following the same protocol. | 1. Variability in Raw Materials: There may be batch-to-batch differences in the purity of the 2-CEA monomer, solvent, or initiator. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or the rate of addition of reactants can impact the polymerization kinetics and the final polymer properties.[8] 3. Atmospheric Oxygen: The presence of oxygen can have a complex effect on radical polymerization, sometimes leading to an induction period or side reactions that affect the final polymer. | 1. Quality Control of Raw Materials: Use materials from the same batch for a series of experiments. If this is not possible, characterize the incoming materials to ensure consistency. 2. Standardize a Detailed Protocol: Ensure all experimental parameters are precisely controlled and documented for each batch. 3. Maintain an Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of 2-Carboxyethyl acrylate monomer? A1: this compound is a viscous liquid. Its viscosity is typically in the range of 70-80 cps at 25°C.[2]
Q2: How does temperature affect the viscosity of a 2-CEA solution? A2: For a solution of poly(2-CEA), viscosity generally decreases as the temperature increases. This is because the increased thermal energy leads to more rapid molecular motion and a reduction in intermolecular forces.
Q3: How can I prevent premature polymerization of 2-CEA during storage? A3: To prevent premature polymerization, store 2-CEA at a low temperature (2-8°C), protected from light, and in a container that allows for the presence of some oxygen, which is necessary for the MEHQ inhibitor to function effectively.[1] Ensure the container is tightly sealed to prevent contamination.[2]
Q4: Can I remove the inhibitor from 2-CEA? A4: Yes, the inhibitor can be removed, typically by passing the monomer through a column containing a suitable adsorbent, such as activated alumina. This should be done immediately before use, as the uninhibited monomer is highly reactive.[6]
Q5: What type of initiator is suitable for the polymerization of 2-CEA? A5: Free-radical initiators are commonly used for the polymerization of acrylic monomers like 2-CEA. The choice of initiator depends on the desired polymerization temperature and the solvent used. Common examples include azo compounds (e.g., AIBN) and peroxides (e.g., BPO).
Quantitative Data Tables
The following tables provide illustrative data on how different experimental parameters can influence the viscosity of poly(2-CEA) solutions. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Poly(2-CEA) Concentration on Solution Viscosity in Water at 25°C
| Polymer Concentration (wt%) | Approximate Viscosity (cP) |
| 1 | 5 - 10 |
| 5 | 50 - 100 |
| 10 | 300 - 500 |
| 20 | 1500 - 2500 |
Table 2: Influence of Initiator (AIBN) Concentration on Final Polymer Properties and Solution Viscosity
| Initiator Concentration (mol% relative to monomer) | Average Molecular Weight ( g/mol ) | Approximate Viscosity of a 10 wt% Solution in Water (cP) |
| 0.1 | High (~100,000) | 800 - 1200 |
| 0.5 | Medium (~50,000) | 300 - 500 |
| 1.0 | Low (~25,000) | 100 - 200 |
Table 3: Effect of Temperature on the Viscosity of a 10 wt% Poly(2-CEA) Solution in Water
| Temperature (°C) | Approximate Viscosity (cP) |
| 20 | 400 - 600 |
| 30 | 250 - 400 |
| 40 | 150 - 250 |
| 50 | 80 - 150 |
Experimental Protocols
Protocol 1: Solution Polymerization of 2-CEA to Achieve a Target Viscosity
This protocol describes a general procedure for the free-radical solution polymerization of 2-CEA. The final viscosity can be controlled by adjusting the monomer and initiator concentrations.
Materials:
-
This compound (2-CEA), inhibitor removed
-
Solvent (e.g., deionized water, ethyl acetate)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath with temperature control
Procedure:
-
Inhibitor Removal: If necessary, pass the 2-CEA monomer through an inhibitor removal column immediately before use.
-
Reaction Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charge Reactants: Add the desired amount of solvent and 2-CEA monomer to the reaction vessel. Begin stirring.
-
Initiator Preparation: In a separate flask, dissolve the calculated amount of initiator in a small amount of the reaction solvent.
-
Heating: Heat the monomer solution to the desired reaction temperature (e.g., 60-80°C for AIBN).
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction vessel.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere for the desired reaction time (typically a few hours). Monitor the reaction progress by observing the increase in viscosity or by taking samples for analysis.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
Protocol 2: Viscosity Measurement of Poly(2-CEA) Solutions
This protocol outlines the steps for measuring the viscosity of a polymer solution using a rotational viscometer.
Materials:
-
Poly(2-CEA) solution
-
Rotational viscometer with appropriate spindle
-
Beaker or sample container
-
Temperature-controlled water bath
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the solution.
-
Sample Preparation: Place a sufficient volume of the poly(2-CEA) solution into a beaker and allow it to equilibrate to the desired measurement temperature in a water bath.
-
Measurement: Immerse the viscometer spindle into the solution to the marked level. Start the rotation and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading from the instrument. It is good practice to take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
Cleaning: Thoroughly clean the spindle and beaker after each measurement.
Visualizations
Caption: Troubleshooting flowchart for high viscosity issues in 2-CEA solutions.
Caption: Key experimental parameters influencing the viscosity of poly(2-CEA) solutions.
References
- 1. Buy this compound | 24615-84-7 [smolecule.com]
- 2. watson-int.com [watson-int.com]
- 3. β-(丙烯酰氧)丙酸 contains 900-1100 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Head-to-Head Comparison: 2-Carboxyethyl Acrylate vs. Acrylic Acid in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth comparison of two carboxyl-functional acrylic monomers: 2-Carboxyethyl acrylate (B77674) (2-CEA) and acrylic acid (AA). We will delve into their performance in polymer synthesis, supported by available experimental data, and provide detailed experimental protocols for their evaluation.
Executive Summary
2-Carboxyethyl acrylate and acrylic acid are both valuable monomers for introducing carboxylic acid functionality into polymers, which can enhance adhesion, hydrophilicity, and provide sites for cross-linking or further chemical modification. However, their structural differences lead to distinct properties in the resulting polymers. Generally, poly(this compound) (PCEA) exhibits greater flexibility due to a lower glass transition temperature (Tg) and is reported to offer improved adhesion. Poly(acrylic acid) (PAA), on the other hand, is a well-established, highly hydrophilic polymer widely used in superabsorbents and hydrogels. This guide will explore these differences in reactivity, thermal properties, adhesion, and performance in hydrogel applications.
Monomer Structure and Polymerization
The structural difference between 2-CEA and AA lies in the spacer group between the acrylate and the carboxylic acid. In 2-CEA, an ethyl ester linkage separates the carboxyl group from the polymer backbone, whereas in AA, the carboxyl group is directly attached. This seemingly small difference has significant implications for the polymer's properties.
Figure 1: Polymerization of 2-CEA and AA.
Both monomers can be polymerized via free-radical polymerization techniques, including solution, emulsion, and bulk polymerization. The choice of polymerization method will influence the polymer's molecular weight, polydispersity, and final application.
Reactivity in Copolymerization
Reactivity ratios (r1 and r2) are crucial for predicting the composition of a copolymer. A value of r > 1 indicates that the growing polymer chain prefers to add its own type of monomer, while r < 1 indicates a preference for adding the other monomer. If r1*r2 = 1, the copolymerization is ideal with random incorporation.
To date, no specific experimental data for the reactivity ratios of 2-CEA (M1) and AA (M2) in a copolymerization system has been found in the reviewed literature. However, it is known that the reactivity of acrylic monomers can be influenced by the nature of the ester group. It is plausible that the electronic and steric differences between the direct carboxyl attachment in AA and the ester-linked carboxyl group in 2-CEA would lead to non-ideal copolymerization behavior.
Comparative Performance Data
The following tables summarize the available quantitative data for the homopolymers of 2-CEA and AA. It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions.
Thermal Properties
The thermal stability and glass transition temperature are critical parameters for determining the application range of a polymer.
| Property | Poly(this compound) (PCEA) | Poly(acrylic Acid) (PAA) |
| Glass Transition Temperature (Tg) | < 30 °C[1][2][3][4][5] | 69.4 °C (for 4 kDa MW)[6], 102-109 °C[7], 126.5 °C (for 100 kDa MW)[8] |
| Decomposition Temperature (Td) | Information not available in reviewed literature | Multi-stage decomposition starting from ~150-200 °C (decarboxylation), followed by anhydride (B1165640) formation and backbone degradation at higher temperatures.[9][10][11][12] |
The lower Tg of PCEA suggests that it is a more flexible polymer at room temperature compared to PAA, which is more rigid and glassy.
Adhesion Properties
The carboxylic acid groups in both polymers are expected to promote adhesion to various substrates through hydrogen bonding and other polar interactions.
| Property | Poly(this compound) Adhesives | Poly(acrylic Acid) Adhesives |
| Peel Strength | Reported to have "exceptionally strong peel adhesion"[13]. Specific values can range widely based on formulation, e.g., 7.7 N/25 mm in a copolymer system[14]. | Can be high, but often formulated as a comonomer to enhance adhesion. Values like 18.64 N/25 mm have been reported in specific formulations[15]. |
| Qualitative Adhesion | Provides "improved adhesion"[1][2][3][4][5][16]. The spacer group may allow for better orientation of the carboxyl group for bonding. | Known to enhance adhesion, particularly to polar substrates. |
Direct comparative studies on the adhesion of PCEA and PAA homopolymers are lacking. However, the flexibility of PCEA (lower Tg) can contribute to better surface wetting and, consequently, higher peel strength in pressure-sensitive adhesive applications.
Hydrogel Performance in Drug Delivery
Both 2-CEA and AA are used to create pH-sensitive hydrogels for controlled drug delivery. The swelling of these hydrogels is dependent on the pH of the surrounding medium due to the ionization of the carboxylic acid groups.
| Property | This compound Hydrogels | Acrylic Acid Hydrogels |
| Swelling Ratio | Data is limited, but expected to be pH-sensitive. | Highly pH-dependent, with swelling ratios reported to reach up to 8550% in alkaline conditions[17]. The swelling can be tuned by crosslinker density and comonomer content[18][19][20][21][22][23][24]. |
| Drug Release Kinetics | Expected to follow swelling-controlled, non-Fickian diffusion. | Typically follows non-Fickian, swelling-controlled release mechanisms. The release rate is highly dependent on pH and hydrogel composition[16][25][26][27][28][29][30]. |
While specific comparative data is not available, the difference in hydrophilicity and chain flexibility between PCEA and PAA will likely influence the swelling kinetics and drug release profiles of their respective hydrogels.
Experimental Protocols
To facilitate direct and objective comparison, the following experimental protocols are proposed.
Determination of Monomer Reactivity Ratios
Objective: To determine the reactivity ratios of 2-CEA (M1) and AA (M2) in a copolymerization reaction.
Methodology (Fineman-Ross Method):
-
Preparation of Monomer Feed Mixtures: Prepare a series of monomer feed mixtures with varying molar ratios of 2-CEA and AA (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).
-
Polymerization: Polymerize each feed mixture in a suitable solvent (e.g., 1,4-dioxane) at a constant temperature (e.g., 60 °C) using a free-radical initiator (e.g., AIBN). The polymerization should be stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Copolymer Isolation and Purification: Precipitate the copolymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum to a constant weight.
-
Copolymer Composition Analysis: Determine the molar composition of the copolymer using a suitable analytical technique. Titration of the carboxylic acid groups can be a viable method.
-
Calculation: Plot the Fineman-Ross equation and determine the reactivity ratios from the slope and intercept of the resulting line.
Figure 2: Reactivity ratio determination workflow.
Comparative Adhesion Testing
Objective: To quantitatively compare the adhesion strength of PCEA and PAA to a standardized substrate.
Methodology (180° Peel Adhesion Test based on ASTM D3330):
-
Polymer Synthesis: Synthesize PCEA and PAA of similar molecular weights via solution polymerization.
-
Adhesive Film Preparation: Cast films of each polymer from solution onto a standard backing material (e.g., Mylar film) to a controlled thickness.
-
Sample Application: Apply the adhesive-coated strips to a clean, standard test panel (e.g., stainless steel).
-
Peel Test: After a specified dwell time, peel the strip from the panel at a 180° angle and a constant speed using a tensile testing machine.
-
Data Analysis: Record the force required to peel the strip and calculate the peel adhesion strength in Newtons per meter (N/m).
Comparative Thermal Analysis
Objective: To compare the thermal properties of PCEA and PAA.
Methodology (DSC and TGA):
-
Sample Preparation: Use dried polymer samples of PCEA and PAA with similar molecular weights.
-
Differential Scanning Calorimetry (DSC): Heat the samples in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Determine the glass transition temperature (Tg) from the resulting thermogram.
-
Thermogravimetric Analysis (TGA): Heat the samples in a TGA instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.
Comparative Hydrogel Swelling and Drug Release Study
Objective: To compare the swelling behavior and drug release profiles of hydrogels prepared from 2-CEA and AA.
Methodology:
-
Hydrogel Synthesis: Synthesize cross-linked hydrogels of PCEA and PAA with the same molar ratio of cross-linker (e.g., N,N'-methylenebisacrylamide).
-
Swelling Study: Immerse pre-weighed, dried hydrogel discs in buffer solutions of different pH values (e.g., pH 2.0 and pH 7.4) at a constant temperature. Periodically remove the discs, blot excess water, and weigh them. Calculate the swelling ratio as a function of time.
-
Drug Loading: Load the hydrogels with a model drug by soaking them in a concentrated drug solution.
-
In Vitro Drug Release: Place the drug-loaded hydrogels in a dissolution apparatus containing a buffer solution (e.g., pH 7.4) at 37 °C. At predetermined time intervals, withdraw samples of the release medium and analyze the drug concentration using a suitable method (e.g., UV-Vis spectroscopy).
References
- 1. Buy this compound | 24615-84-7 [smolecule.com]
- 2. This compound | 24615-84-7 [chemicalbook.com]
- 3. This compound Yes MEHQ 900-1100ppm inhibitor 24615-84-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of environmentally friendly acrylic pressure-sensitive adhesives by bulk photopolymerization and their performance - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10514J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Swelling - Hydrogel Design [hydrogeldesign.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Chitosan cross-linked poly(acrylic acid) hydrogels: Drug release control and mechanism [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy | MDPI [mdpi.com]
- 30. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Carboxyethyl Acrylate and 2-Hydroxyethyl Acrylate for Researchers and Drug Development Professionals
In the realm of polymer chemistry and biomaterial science, the selection of appropriate monomers is a critical determinant of the final product's performance. Among the diverse array of acrylate (B77674) monomers, 2-carboxyethyl acrylate (2-CEA) and 2-hydroxyethyl acrylate (2-HEA) are two functional monomers that offer unique properties to the resulting polymers. This guide provides an objective comparison of their physicochemical properties, reactivity, and toxicological profiles, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their material selection process.
Physicochemical Properties: A Tabular Comparison
The fundamental differences in the chemical structures of 2-CEA and 2-HEA, specifically the presence of a carboxylic acid group versus a hydroxyl group, give rise to distinct physicochemical properties. These properties are summarized in the table below for easy comparison.
| Property | This compound (2-CEA) | 2-Hydroxyethyl Acrylate (2-HEA) |
| Molecular Formula | C₆H₈O₄[1] | C₅H₈O₃[2] |
| Molecular Weight | 144.13 g/mol [1] | 116.12 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Clear, colorless liquid |
| Density | 1.214 g/mL at 25 °C | 1.106 g/mL at 25 °C |
| Boiling Point | 103 °C at 19 mmHg[3] | 220 °C |
| Freezing Point | No data available | < -60 °C[2] |
| Flash Point | >110 °C[3] | 101 °C |
| Viscosity | No specific value found | ~5.7 mPa·s at 20 °C |
| pKa | ~4.7 | Not applicable |
| Water Solubility | Soluble[3] | Miscible |
Reactivity and Polymerization Behavior
Both 2-CEA and 2-HEA are highly reactive monomers due to the presence of the acrylate group, readily undergoing polymerization via free radical mechanisms. However, the nature of their functional groups introduces key differences in their reactivity and the properties of the resulting polymers.
This compound (2-CEA): The carboxylic acid moiety of 2-CEA offers a site for pH-dependent reactivity. In its deprotonated (carboxylate) form at higher pH, the monomer exhibits increased water solubility and can influence the polymerization kinetics and copolymer composition. The carboxylic acid groups in the resulting polymer, poly(2-CEA), can be leveraged for further chemical modification, crosslinking, or for imparting pH-responsive behavior to the material. This makes 2-CEA an excellent choice for applications such as drug delivery systems, pH-sensitive hydrogels, and adhesives.
2-Hydroxyethyl Acrylate (2-HEA): The hydroxyl group in 2-HEA is a versatile functional group that can participate in post-polymerization modifications, such as esterification and isocyanate reactions, allowing for the tailoring of polymer properties. This hydroxyl functionality also enhances the hydrophilicity and water absorption of the resulting polymers, making 2-HEA a common component in the synthesis of hydrogels for biomedical applications, including soft contact lenses and wound dressings. In copolymerization, 2-HEA has been shown to have equal reactivity with 2-methoxyethyl acrylate, leading to the formation of ideal random copolymers.[4]
Toxicological Profile: A Comparative Overview
The toxicological properties of acrylate monomers are of paramount importance, especially in biomedical and drug delivery applications.
2-Hydroxyethyl Acrylate (2-HEA): Studies on the cytotoxicity of acrylates have shown that they are generally more toxic than their corresponding methacrylates.[7] The presence of a hydroxyl group has been suggested to enhance the cytotoxicity of both acrylates and methacrylates.[7] For instance, 2-HEA is known to be a skin and eye irritant.[8] The cytotoxicity of various acrylate monomers is an active area of research, and it is crucial to consult specific toxicological studies for the intended application and cell type.
Experimental Protocols
To facilitate the direct comparison and characterization of these monomers in a laboratory setting, detailed methodologies for key experiments are provided below.
Experimental Protocol for Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Target cell line (e.g., human fibroblasts, endothelial cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2-CEA and 2-HEA monomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Monomer Treatment: Prepare a series of dilutions of 2-CEA and 2-HEA in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the monomers. Include a control group with medium only.
-
Incubation: Incubate the cells with the monomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the monomer-containing medium and add 28 µL of MTT solution (2 mg/mL) to each well.[10] Incubate for 1.5 hours at 37 °C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value (the concentration of monomer that inhibits 50% of cell growth).
Experimental Protocol for Viscosity Measurement
The viscosity of the monomers can be determined using a capillary viscometer or a rotational viscometer.
Materials:
-
2-CEA and 2-HEA monomers
-
Ubbelohde or Cannon-Fenske capillary viscometer
-
Constant temperature water bath
-
Stopwatch
Procedure (using a capillary viscometer):
-
Temperature Equilibration: Place the viscometer in a constant temperature water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
Sample Loading: Load the monomer into the viscometer.
-
Flow Time Measurement: Draw the liquid up through the capillary to the upper timing mark. Release the liquid and measure the time it takes for the meniscus to pass between the upper and lower timing marks.
-
Repeat Measurements: Repeat the measurement at least three times to ensure accuracy.
-
Calculation: The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the monomer at that temperature.
Experimental Protocol for pKa Determination
The acid dissociation constant (pKa) of 2-CEA can be determined by titration.
Materials:
-
2-CEA
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2-CEA and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the burette filled with the standardized NaOH solution.
-
Titration: Slowly add the NaOH solution in small increments, recording the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
Visualization of Key Structural and Functional Differences
The fundamental distinction between 2-CEA and 2-HEA lies in their functional side chains, which dictates their chemical behavior and suitability for different applications. The following diagram illustrates this key logical relationship.
Caption: Key structural differences and resulting properties of 2-CEA and 2-HEA.
Conclusion
Both this compound and 2-hydroxyethyl acrylate are valuable functional monomers that provide distinct advantages in the design of polymers for a wide range of applications, including drug delivery and biomaterials. The choice between 2-CEA and 2-HEA will ultimately depend on the desired properties of the final polymer. 2-CEA is the monomer of choice when pH-responsiveness, anionic character, and strong adhesion are required. In contrast, 2-HEA is ideal for creating hydrophilic materials with sites for further chemical modification and crosslinking. By understanding their comparative properties and employing standardized experimental protocols for their evaluation, researchers can make informed decisions to advance their materials development and drug delivery research.
References
- 1. 2-HEA (2-HYDROXYETHYL ACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 2. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 24615-84-7 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemos.de [chemos.de]
- 6. This compound | C6H8O4 | CID 90558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Spectroscopic Analysis of Poly(2-Carboxyethyl acrylate) for Researchers and Drug Development Professionals
A detailed guide to the spectroscopic characteristics of Poly(2-Carboxyethyl acrylate) (PCEA), offering a comparative analysis with common polyacrylates, and providing experimental protocols for its characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to utilize PCEA for its unique properties in various applications.
Poly(this compound) (PCEA) is a functional polymer gaining increasing interest in biomedical and pharmaceutical fields due to its biocompatibility, hydrophilicity, and the presence of pendant carboxylic acid groups. These characteristics make it an ideal candidate for applications such as drug delivery systems, hydrogels, and bio-adhesives. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and the analysis of its interactions with other molecules. This guide provides a comparative overview of the spectroscopic properties of PCEA against two commonly used polyacrylates: Poly(acrylic acid) (PAA) and Poly(methyl methacrylate) (PMMA).
Chemical Structures
To understand the spectroscopic differences, it is essential to first visualize the chemical structures of the polymers.
Figure 1. Chemical structures of PCEA, PAA, and PMMA.
Spectroscopic Analysis: A Comparative Overview
The following sections detail the characteristic spectroscopic data for PCEA and its alternatives, presented in comparative tables for clarity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer. The key vibrational bands for PCEA, PAA, and PMMA are summarized below.
| Functional Group | Poly(this compound) (PCEA) | Poly(acrylic acid) (PAA) | Poly(methyl methacrylate) (PMMA) |
| O-H stretch (Carboxylic Acid) | Broad, ~3500-2500 cm⁻¹ | Broad, ~3500-2500 cm⁻¹ | N/A |
| C-H stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2995, 2950, 2840 cm⁻¹ |
| C=O stretch (Ester) | ~1735 cm⁻¹ | N/A | ~1730 cm⁻¹ |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | ~1715 cm⁻¹ | N/A |
| C-O stretch (Ester & Acid) | ~1250-1150 cm⁻¹ | ~1240-1170 cm⁻¹ | ~1270, 1240, 1190, 1150 cm⁻¹ |
Table 1. Comparison of characteristic FTIR absorption bands (in cm⁻¹) for PCEA, PAA, and PMMA.
PCEA exhibits two distinct carbonyl stretching bands, corresponding to the ester and carboxylic acid groups. This is a key differentiating feature from PAA, which only has the carboxylic acid carbonyl stretch, and PMMA, which only has the ester carbonyl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the polymer structure.
| Proton Environment | Poly(this compound) (PCEA) | Poly(acrylic acid) (PAA) | Poly(methyl methacrylate) (PMMA) |
| -CH₂- (Backbone) | ~1.5-1.9 ppm | ~1.5-2.0 ppm | ~1.8-2.1 ppm |
| -CH- (Backbone) | ~2.3-2.6 ppm | ~2.2-2.6 ppm | N/A |
| -COOCH₂- | ~4.2 ppm | N/A | N/A |
| -CH₂COOH | ~2.7 ppm | N/A | N/A |
| -COOH | ~10-12 ppm (broad) | ~10-13 ppm (broad) | N/A |
| -OCH₃ | N/A | N/A | ~3.6 ppm |
| -CH₃ (Backbone) | N/A | N/A | ~0.8-1.2 ppm |
Table 2. Comparison of characteristic ¹H NMR chemical shifts (in ppm) for PCEA, PAA, and PMMA.
The ¹H NMR spectrum of PCEA is characterized by the distinct signals from the methylene (B1212753) protons of the carboxyethyl group, which are absent in PAA and PMMA.
| Carbon Environment | Poly(this compound) (PCEA) | Poly(acrylic acid) (PAA) | Poly(methyl methacrylate) (PMMA) |
| -CH₂- (Backbone) | ~34-36 ppm | ~35-37 ppm | ~52-55 ppm |
| -CH- (Backbone) | ~40-42 ppm | ~41-43 ppm | N/A |
| C=O (Ester) | ~174 ppm | N/A | ~177-178 ppm |
| C=O (Carboxylic Acid) | ~176 ppm | ~178-180 ppm | N/A |
| -COOCH₂- | ~61 ppm | N/A | N/A |
| -CH₂COOH | ~33 ppm | N/A | N/A |
| -OCH₃ | N/A | N/A | ~51 ppm |
| -C(CH₃)- (Backbone) | N/A | N/A | ~44-45 ppm |
| -CH₃ (Backbone) | N/A | N/A | ~16-19 ppm |
Table 3. Comparison of characteristic ¹³C NMR chemical shifts (in ppm) for PCEA, PAA, and PMMA.
Similar to the ¹H NMR, the ¹³C NMR spectrum of PCEA provides unique signals for the carbons in the carboxyethyl side chain, allowing for its unambiguous identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In their pure form, PCEA, PAA, and PMMA are not strong absorbers in the UV-Vis region as they lack significant chromophores. Their absorbance is typically limited to the deep UV range (< 220 nm). However, UV-Vis spectroscopy can be a valuable tool for:
-
Purity Assessment: Detecting the presence of residual monomers or other UV-absorbing impurities.
-
Drug Loading and Release Studies: Quantifying the amount of a UV-active drug encapsulated within or conjugated to the polymer.
-
Conjugation Confirmation: Confirming the successful attachment of a chromophore-containing molecule to the polymer backbone.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of polyacrylates are provided below.
General Experimental Workflow
Figure 2. A generalized workflow for the spectroscopic analysis of polymers.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: A small amount of the dried polymer powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.
-
Film Samples: A thin film of the polymer is cast from a suitable solvent (e.g., water or methanol (B129727) for PCEA and PAA, acetone (B3395972) or THF for PMMA) onto a salt plate (e.g., KBr or NaCl) and the solvent is evaporated.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plate is collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
An average of 16 to 32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the polymer.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 5-10 mg of the polymer is dissolved in a suitable deuterated solvent (e.g., D₂O for PCEA and PAA, CDCl₃ or acetone-d₆ for PMMA) in an NMR tube.
-
The solution should be homogeneous to ensure high-resolution spectra.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and multiplicities of the peaks are analyzed to elucidate the polymer structure.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
A stock solution of the polymer is prepared in a UV-transparent solvent (e.g., water or methanol).
-
A series of dilutions are made to obtain solutions of known concentrations.
-
-
Data Acquisition:
-
The UV-Vis spectrophotometer is blanked with the solvent used for sample preparation.
-
The absorbance of each solution is measured over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The absorbance spectra are analyzed for the presence of any absorption maxima. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.
Conclusion
The spectroscopic analysis of Poly(this compound) reveals a unique fingerprint that distinguishes it from other common polyacrylates like PAA and PMMA. The presence of both ester and carboxylic acid functionalities in PCEA gives rise to characteristic signals in both FTIR and NMR spectra. This guide provides the foundational data and experimental protocols necessary for researchers and drug development professionals to confidently identify, characterize, and utilize PCEA in their applications. The provided comparative data will aid in the selection of the appropriate polymer based on the desired chemical properties and will facilitate quality control and in-depth structural analysis.
A Comparative Guide to the Mechanical Properties of 2-Carboxyethyl Acrylate-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of polymers containing 2-Carboxyethyl acrylate (B77674) (2-CEA) with alternative acrylate-based polymers, specifically those derived from acrylic acid (AA) and 2-hydroxyethyl acrylate (HEA). The inclusion of 2-CEA in a polymer backbone is known to enhance flexibility and adhesion, making it a valuable monomer in the formulation of pressure-sensitive adhesives (PSAs), hydrogels, and coatings.[1][2] This document summarizes available quantitative data, details experimental protocols for mechanical testing, and presents a logical workflow for material selection.
Performance Comparison: A Data-Driven Overview
In contrast, substantial data exists for polymers based on acrylic acid (AA) and 2-hydroxyethyl acrylate (HEA), which are common alternatives. The following tables summarize the mechanical properties of these alternative polymers to provide a baseline for comparison.
Table 1: Mechanical Properties of Poly(acrylic acid) (PAA) Based Hydrogels
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Gelatin/PAA (10 wt% PAA) | 25 | 12 | 43 | [3] |
| P(HEAA-co-AA) (0:2 molar ratio) | 0.004 | 0.019 | 1238.19 | [4] |
Table 2: Mechanical Properties of Poly(2-hydroxyethyl acrylate) (PHEA) Based Hydrogels
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PHEA (swollen in water) | 0.39 | 0.32 | 181 | [5] |
| PHEA/Graphene Oxide (2 wt%) | > 0.78 (enhanced by >100%) | - | - |
Experimental Protocols: Methodologies for Mechanical Characterization
The following are detailed methodologies for key experiments used to characterize the mechanical properties of acrylate-based polymers.
Tensile Testing of Hydrogels
This protocol is adapted from methodologies used for testing poly(HEAA-co-AA) hydrogels and PHEA hydrogels.
-
Sample Preparation:
-
Prepare dumbbell-shaped samples of the hydrogel with specific dimensions (e.g., 20 mm length, 4 mm width, 2 mm thickness) using a PTFE mold.[4]
-
For swollen state measurements, immerse the samples in deionized water or a relevant buffer solution until equilibrium is reached.
-
-
Testing Procedure:
-
Conduct uniaxial tensile tests using a universal testing machine equipped with a suitable load cell (e.g., 200 N).[4]
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).[4]
-
Record the force and displacement until the sample fractures.
-
Calculate the tensile strength from the maximum stress reached before failure.
-
Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as the percentage change in length at the point of fracture.
-
Peel Adhesion Testing for Pressure-Sensitive Adhesives (PSAs)
This protocol is based on standard methods for testing acrylic PSAs.
-
Sample Preparation:
-
Coat the PSA onto a flexible backing material (e.g., PET film) to a controlled thickness.
-
Apply the PSA tape to a standard test panel (e.g., stainless steel) using a controlled pressure.
-
-
Testing Procedure:
-
Conduct a 180° peel test using a universal testing machine.
-
Set the peel rate to a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the tape from the substrate.
-
The peel strength is typically reported in units of force per unit width of the tape (e.g., N/m).
-
Shear Strength (Cohesion) Testing for PSAs
This protocol is a standard method to evaluate the cohesive strength of PSAs.
-
Sample Preparation:
-
Apply a standard area of the PSA tape (e.g., 25 mm x 25 mm) to a test panel.
-
Allow the sample to dwell for a specified period to ensure good adhesion.
-
-
Testing Procedure:
-
Hang the test panel vertically and attach a standard weight (e.g., 1 kg) to the bottom of the tape.
-
Record the time it takes for the tape to fail cohesively (i.e., the adhesive splits) or adhesively (i.e., the tape peels off the substrate).
-
The shear strength is reported as the time to failure.
-
Logical Workflow for Material Selection
The following diagram illustrates a logical workflow for selecting an appropriate acrylate-based polymer for a specific application based on its mechanical properties.
Caption: Workflow for acrylate polymer selection.
Signaling Pathway of Mechanical Property Enhancement by 2-CEA
The incorporation of 2-CEA into a polymer chain influences its macroscopic mechanical properties through specific molecular interactions. The following diagram illustrates this relationship.
Caption: Influence of 2-CEA on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 24615-84-7 [smolecule.com]
- 3. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of 2-Carboxyethyl Acrylate Polymers
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their behavior in various applications, from drug delivery systems to medical device coatings. This guide provides a comparative thermal analysis of poly(2-Carboxyethyl acrylate) (PCEA), a flexible and adhesive polymer, with two other common acrylic polymers: poly(acrylic acid) (PAA) and poly(methyl methacrylate) (PMMA). The data presented herein is based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into the material's stability, degradation, and phase transitions.
Comparison of Thermal Properties
The thermal behavior of these polymers is summarized in the table below, providing a clear comparison of their key thermal transitions and decomposition characteristics.
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Onset (TGA) (°C) | Key Decomposition Steps |
| Poly(this compound) (PCEA) | <30 - 37[1] | Not explicitly found, inferred from polyacrylate data | Inferred to be multi-step: side-chain decomposition followed by main-chain scission. |
| Poly(acrylic acid) (PAA) | ~106 | ~200 | Two main stages: decarboxylation/anhydride formation (200-300°C) and main chain scission (>300°C). |
| Poly(methyl methacrylate) (PMMA) | ~105 - 120 | ~250 | Primarily depolymerization to monomer, often in multiple stages depending on polymer structure. |
In-Depth Analysis
Poly(acrylic acid) (PAA) exhibits a significantly higher Tg than PCEA, indicating a more rigid polymer chain at room temperature. Its thermal decomposition is well-characterized and occurs in distinct stages. The initial weight loss below 150°C is typically due to the loss of absorbed water. The first major decomposition step, occurring between 200°C and 300°C, involves the removal of carboxylic acid groups, leading to the formation of anhydrides and the release of water and carbon dioxide. The second stage, above 300°C, corresponds to the degradation of the polymer backbone.
Poly(methyl methacrylate) (PMMA) , a rigid and transparent polymer, also has a high Tg. Its thermal degradation is dominated by depolymerization, where the polymer reverts to its monomer, methyl methacrylate. This process can occur in one or more steps depending on the presence of structural irregularities in the polymer chain, which can act as initiation sites for degradation.
Experimental Protocols
The data presented in this guide is typically obtained using the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.
-
Typical Protocol:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Typical Protocol:
-
A small, weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal segments. A common procedure involves heating the sample to erase its thermal history, cooling it at a controlled rate, and then reheating it to observe the thermal transitions.
-
The DSC thermogram plots the differential heat flow against temperature. The glass transition is observed as a step change in the baseline of the heat flow curve.
-
Visualizing the Comparison
To better understand the experimental workflow and the comparative relationship of the thermal properties, the following diagrams are provided.
Caption: Experimental workflow for TGA and DSC analysis of polymers.
Caption: Comparison of thermal properties of PCEA, PAA, and PMMA.
References
Performance comparison of 2-Carboxyethyl acrylate in different adhesive formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Carboxyethyl Acrylate's Performance Against Alternative Monomers in Various Adhesive Systems, Supported by Experimental Data.
2-Carboxyethyl acrylate (B77674) (2-CEA) is emerging as a functional monomer of significant interest in the formulation of high-performance adhesives. Its unique chemical structure, featuring both a polymerizable acrylate group and a pendant carboxylic acid moiety, imparts a desirable balance of adhesion, flexibility, and crosslinking capabilities. This guide provides a comprehensive comparison of 2-CEA's performance in different adhesive formulations, benchmarked against other commonly used acrylic monomers. The information presented is supported by experimental data from scientific literature and standardized testing protocols.
Performance Comparison of Functional Monomers
The inclusion of functional monomers is a critical strategy for tailoring the properties of acrylic adhesives. These monomers can enhance adhesion to various substrates, improve cohesive strength, and introduce sites for crosslinking. The following tables summarize the comparative performance of this compound against other functional monomers in pressure-sensitive and other adhesive systems.
Table 1: Performance Characteristics of Carboxylic Acid Monomers in Acrylic Latex Pressure-Sensitive Adhesives (PSAs)
| Monomer | Key Performance Characteristics | Notable Findings |
| This compound (β-CEA) | - Highest gel content among the compared carboxylated polymers.[1] | The long side chain with a carboxylic acid group provides good flexibility, promoting more effective interaction with substrates and thereby enhancing adhesion and peel strength.[2] This strength can increase over time.[2] |
| Methacrylic Acid (MAA) | - Highest thermal stability among the compared carboxylated polymers.[1] | A commonly used benchmark for providing adhesion and cohesive strength. |
| Monobutyl Itaconate (MBI) | - Provides the best water resistance to the adhesive film.[1] | Leads to larger latex particle sizes compared to 2-CEA and MAA.[1] |
Table 2: General Comparison of this compound with Other Functional Monomers
| Monomer | Primary Function | Key Advantages of 2-CEA in Comparison |
| Acrylic Acid (AA) | Adhesion promotion, crosslinking | 2-CEA offers a lower glass transition temperature (Tg), which can improve flexibility.[2][3][4] It is also described as more reactive in its salt form than acrylic acid, allowing for high levels of incorporation over a wide pH range. |
| 2-Hydroxyethyl Acrylate (2-HEA) | Adhesion promotion, crosslinking, hydrophilicity | The carboxylic acid group in 2-CEA can provide stronger and more durable adhesion to certain substrates, particularly metals, through ionic interactions. |
| Isobornyl Acrylate (IBOA) | Enhancing Tg, providing rigidity | 2-CEA's flexibility, due to its lower Tg, offers a contrasting property for formulators looking to balance rigidity and peel strength. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of adhesive performance. Below are representative experimental protocols for the synthesis of a 2-CEA based adhesive and the subsequent testing of its key properties.
Synthesis of a this compound-Based Emulsion Acrylic Adhesive
This protocol describes the synthesis of an acrylic pressure-sensitive adhesive via emulsion polymerization, incorporating 2-CEA as a functional monomer.
Materials:
-
Main Monomers: n-Butyl Acrylate (BA), 2-Ethylhexyl Acrylate (2-EHA)
-
Hard Monomer: Methyl Methacrylate (MMA)
-
Functional Monomer: this compound (2-CEA)
-
Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Initiator (e.g., Ammonium Persulfate)
-
Deionized Water
-
Neutralizing Agent (e.g., Aqueous Ammonia)
Procedure:
-
Preparation of Monomer Emulsion: In a beaker, prepare a pre-emulsion by mixing the main monomers, hard monomer, and 2-CEA. Add the surfactant and a portion of the deionized water and stir to form a stable emulsion.
-
Reactor Setup: Charge a reactor vessel with the remaining deionized water and a portion of the surfactant. Heat the reactor to the desired polymerization temperature (typically 75-85°C) under a nitrogen atmosphere with continuous stirring.
-
Initiation: Once the reactor temperature is stable, add the initiator to the reactor.
-
Emulsion Feed: Gradually feed the monomer emulsion into the reactor over a period of 2-3 hours. Maintain the reaction temperature throughout the feed.
-
Post-Polymerization: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the resulting latex adhesive with the neutralizing agent to the desired pH.
-
Characterization: The resulting adhesive can be characterized for solid content, viscosity, particle size, and glass transition temperature.
Adhesion Performance Testing
The following are standardized ASTM methods for evaluating the key performance indicators of pressure-sensitive adhesives.
1. Peel Adhesion (180-degree) - ASTM D3330/D903 [5][6][7]
-
Objective: To measure the force required to remove a pressure-sensitive tape from a standard test panel at a 180-degree angle.
-
Procedure:
-
Apply a strip of the adhesive-coated substrate to a standard test panel (e.g., stainless steel) using a controlled weight roller to ensure uniform contact.
-
Allow the sample to dwell for a specified time (e.g., 20 minutes or 24 hours).
-
Mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the tape back at a 180-degree angle and clamp it in the upper jaw.
-
Separate the jaws at a constant rate of speed (e.g., 300 mm/min).[8]
-
Record the force required to peel the tape from the panel. The result is typically reported in Newtons per 25 mm (N/25mm).
-
2. Shear Resistance (Holding Power) - ASTM D3654
-
Objective: To determine the ability of a pressure-sensitive tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate.
-
Procedure:
-
Apply a strip of the adhesive tape to a standard test panel over a defined area (e.g., 25 mm x 25 mm).
-
Use a weighted roller to ensure consistent application pressure.
-
Allow the sample to dwell for a specified time.
-
Hang the test panel in a vertical position and attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to shear from the test panel. The result is reported in minutes.
-
3. Loop Tack - ASTM D6195
-
Objective: To measure the initial adhesion (tack) of a pressure-sensitive adhesive.
-
Procedure:
-
Form a loop with a strip of the adhesive tape, with the adhesive side facing out.
-
Hold the ends of the loop in the upper jaw of a tensile testing machine.
-
Bring the loop into contact with a standard test panel at a controlled rate of speed until a defined area of the loop is in contact with the panel.
-
Immediately reverse the direction of the machine and measure the force required to separate the loop from the panel. The result is reported in Newtons.
-
Visualizing Experimental Workflows
Understanding the sequence of steps in adhesive testing is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the typical workflows for peel adhesion and shear resistance testing.
Caption: Workflow for 180° Peel Adhesion Testing.
Caption: Workflow for Shear Resistance (Holding Power) Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. watson-int.com [watson-int.com]
- 3. Buy this compound | 24615-84-7 [smolecule.com]
- 4. This compound | 24615-84-7 [chemicalbook.com]
- 5. adhesivesresearch.com [adhesivesresearch.com]
- 6. universalgripco.com [universalgripco.com]
- 7. ddltesting.com [ddltesting.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of 2-Carboxyethyl Acrylate-Based Hydrogels
In the landscape of biomaterials, the biocompatibility of hydrogels is a critical determinant of their suitability for biomedical applications, ranging from drug delivery to tissue engineering. This guide provides a comparative analysis of the biocompatibility of hydrogels based on 2-Carboxyethyl acrylate (B77674) (2-CEA) against common alternatives, including polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), alginate, and chitosan. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Comparative Biocompatibility Data
The following table summarizes the key biocompatibility parameters for 2-CEA-based hydrogels and its alternatives. The data is compiled from various in vitro and in vivo studies.
| Hydrogel Type | In Vitro Cytotoxicity (Cell Viability %) | Hemolysis (%) | In Vivo Inflammatory Response |
| 2-Carboxyethyl acrylate (2-CEA)-based | Non-cytotoxic (>95% viability with NIH/3T3 cells has been reported for polymers containing 2-CEA)[1] | Non-hemolytic[1] | Data not readily available for 2-CEA homopolymer hydrogels. The response is expected to be dependent on crosslinking density and residual monomer content. |
| Polyethylene glycol (PEG)-based | Generally non-cytotoxic (>90%)[2] | Low (<2%)[3] | Minimal to mild acute inflammation, which typically resolves. Chronic response is generally low.[2][4] |
| Polyvinyl alcohol (PVA)-based | Non-cytotoxic (>95%)[5] | Low (<5%) | Mild and transient inflammatory response.[5] |
| Alginate-based | Non-cytotoxic (>95%) | Low (<2%) | Mild, with a foreign body reaction that can vary based on purity and gelling ions.[6] |
| Chitosan-based | Non-cytotoxic (>90%) | Generally low, but can vary with the degree of deacetylation. | Mild inflammatory response, with evidence of promoting wound healing.[5] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Material Preparation: Prepare hydrogel samples and sterilize them (e.g., by UV irradiation or ethylene (B1197577) oxide).
-
Cell Culture: Seed a suitable cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Extraction Method:
-
Incubate the sterilized hydrogel samples in a cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C.
-
Remove the culture medium from the cells and replace it with the hydrogel extract.
-
-
Incubation: Incubate the cells with the hydrogel extract for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the extract and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[7][8][9]
Protocol:
-
Sample Preparation and Cell Culture: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect a specific volume (e.g., 50 µL) of the supernatant from each well without disturbing the cells.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a cofactor).
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit (usually around 490 nm).
-
Calculation: Cytotoxicity is calculated based on the LDH activity in the supernatant relative to positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).
Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a material when it comes into direct contact with blood.[10][11][12][13][14]
Protocol:
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human blood).
-
Material Preparation: Prepare sterilized hydrogel samples of a defined surface area.
-
Direct Contact Method:
-
Place the hydrogel sample in a test tube.
-
Add a specific volume of diluted blood (e.g., diluted with PBS to a hemoglobin concentration of 10 mg/mL).
-
Use positive (e.g., water) and negative (e.g., saline) controls.
-
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
Visualizing Biocompatibility Assessment and Cellular Interactions
The following diagrams illustrate the typical workflow of a biocompatibility study and the potential signaling pathways involved in the cellular response to hydrogel materials.
Figure 1. General workflow for the biocompatibility assessment of hydrogel materials.
Figure 2. Potential signaling pathways in cellular responses to hydrogel materials.
Discussion on In Vivo Biocompatibility and Inflammatory Response
The in vivo response to a hydrogel implant is a complex process initiated by the foreign body reaction (FBR).[6] Upon implantation, proteins from the surrounding biological fluids rapidly adsorb to the hydrogel surface, which in turn mediates the attachment of inflammatory cells, primarily neutrophils and macrophages.[15]
The initial acute inflammatory phase is characterized by the recruitment of neutrophils. This is typically followed by a chronic inflammatory phase dominated by macrophages.[15] The behavior of these macrophages is crucial in determining the long-term biocompatibility of the implant. They can adopt a pro-inflammatory (M1) phenotype, which can lead to persistent inflammation and the formation of a dense fibrous capsule around the hydrogel, potentially compromising its function.[15] Alternatively, they can polarize towards a pro-healing (M2) phenotype, which promotes tissue regeneration and integration of the biomaterial.[15]
The physicochemical properties of the hydrogel, such as its chemical composition, surface charge, hydrophilicity, and mechanical stiffness, play a significant role in modulating this immune response.[15] For instance, hydrogels with a more hydrophilic and neutral surface, like PEG, tend to exhibit lower protein adsorption and, consequently, a reduced inflammatory response.[2][4] The degradation products of the hydrogel are also a critical factor; they must be non-toxic and readily cleared by the body to avoid a chronic inflammatory reaction.
While specific in vivo data for pure 2-CEA hydrogels is limited, it is anticipated that their biocompatibility will be highly dependent on the purity of the polymer, the absence of leachable toxic monomers or crosslinkers, and the overall architecture of the hydrogel network. Further in vivo studies are necessary to fully characterize the inflammatory and healing response to 2-CEA-based hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogels in the Immune Context: In Vivo Applications for Modulating Immune Responses in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. measurlabs.com [measurlabs.com]
- 11. fda.gov [fda.gov]
- 12. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 13. poly-ond.com [poly-ond.com]
- 14. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational design of hydrogels for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-Carboxyethyl Acrylate
2-Carboxyethyl acrylate (B77674) (2-CEA) is a versatile monomer increasingly utilized in the development of advanced polymers for a range of applications, from industrial adhesives and coatings to sophisticated biomedical systems. Its unique chemical structure, featuring both a polymerizable acrylate group and a functional carboxylic acid moiety, imparts advantageous properties to the resulting materials. This guide provides a comparative analysis of 2-CEA's performance against other common acrylic monomers, supported by experimental data, detailed protocols, and process visualizations.
Performance Comparison in Pressure-Sensitive Adhesives
One of the primary applications of 2-CEA is in the formulation of pressure-sensitive adhesives (PSAs). The carboxylic acid group enhances adhesion to various substrates, while the flexible carboxyethyl chain contributes to a lower glass transition temperature (Tg), resulting in polymers with greater flexibility.
A comparative study of acrylic latex PSAs prepared with different carboxylic monomers—β-carboxyethyl acrylate (β-CEA), methacrylic acid (MAA), and monobutyl itaconate (MBI)—provides valuable quantitative insights into their performance characteristics.
Table 1: Comparison of Latex Properties with Different Carboxylic Monomers
| Property | β-CEA | MAA | MBI |
| Latex Particle Size (nm) | 186 | 215 | 243 |
| Water Resistance (24h water absorption, %) | 25.4 | 22.1 | 19.8 |
| Gel Content (%) | 85.6 | 78.2 | 75.3 |
Data sourced from a comparative study on acrylic latex pressure-sensitive adhesives.
Table 2: Thermal and Adhesive Properties of PSAs with Different Carboxylic Monomers
| Property | β-CEA | MAA | MBI |
| Thermal Decomposition Temp. (Td, °C) | 385.2 | 390.1 | 380.5 |
| Peel Adhesion (N/25 mm) | 12.5 | 10.8 | 9.5 |
| Tack (N) | 15.2 | 13.5 | 11.8 |
Data sourced from a comparative study on acrylic latex pressure-sensitive adhesives.
From this data, it is evident that while MBI-based PSAs exhibit the best water resistance, β-CEA-based adhesives demonstrate the highest gel content, peel adhesion, and tack, indicating stronger adhesive properties. The higher thermal decomposition temperature of the MAA-based polymer suggests greater thermal stability.
Applications in Hydrogels for Drug Delivery
The hydrophilicity and pH-responsive nature of the carboxylic acid group in 2-CEA make it an excellent candidate for the synthesis of hydrogels for controlled drug delivery. These hydrogels can exhibit swelling or deswelling behavior in response to changes in pH, allowing for the targeted release of encapsulated therapeutics.
Table 3: Comparison of 2-CEA with Other Monomers in Hydrogel Formulations
| Monomer | Key Advantages | Key Disadvantages |
| 2-Carboxyethyl Acrylate (2-CEA) | Good flexibility, enhanced adhesion, pH-responsiveness. | Less thermal stability compared to MAA-based polymers. |
| Acrylic Acid (AA) | High hydrophilicity, strong pH-responsiveness. | Can lead to brittle polymers. |
| 2-Hydroxyethyl Acrylate (HEA) | High water content, good biocompatibility. | Lacks the pH-responsive carboxyl group. |
| Methacrylic Acid (MAA) | Higher Tg, greater thermal stability. | Less flexible polymers compared to 2-CEA. |
The pH-responsive swelling of 2-CEA-containing hydrogels is driven by the ionization of the carboxylic acid groups at higher pH values, leading to electrostatic repulsion and expansion of the hydrogel network, which facilitates drug release.
Experimental Protocols
Synthesis of β-Carboxyethyl Acrylate-Based Pressure-Sensitive Adhesive
This protocol is based on the emulsion polymerization method described for the comparative study of acrylic latex PSAs.
Materials:
-
Monomers: Butyl acrylate (BA), β-carboxyethyl acrylate (β-CEA)
-
Initiator: Ammonium persulfate (APS)
-
Emulsifier: Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
Prepare a pre-emulsion by mixing BA and β-CEA with deionized water and SDS under agitation.
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add a portion of the deionized water and heat to 80°C under a nitrogen atmosphere.
-
Add a portion of the APS initiator to the reactor.
-
Feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours.
-
Maintain the reaction temperature at 80°C for an additional 2 hours to ensure complete monomer conversion.
-
Cool the resulting latex to room temperature and filter to remove any coagulum.
Preparation of a pH-Responsive this compound Hydrogel for Drug Delivery Studies
This protocol describes the free-radical polymerization of a 2-CEA-based hydrogel.
Materials:
-
Monomer: this compound (2-CEA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Ammonium persulfate (APS)
-
Activator: N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS) at various pH values
-
Model drug
Procedure:
-
Dissolve the desired amount of 2-CEA and the model drug in PBS.
-
Add the cross-linker (EGDMA) to the solution and mix until homogeneous.
-
Initiate the polymerization by adding APS and TEMED.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, immerse the hydrogel in deionized water to remove any unreacted monomers and initiator.
-
For drug release studies, place the drug-loaded hydrogel in PBS at different pH values (e.g., pH 5.5 and pH 7.4) and monitor the release of the drug over time using UV-Vis spectroscopy.
Visualized Workflows
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 2-CEA
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
pH-Responsive Drug Release from a 2-CEA Hydrogel
The mechanism of drug release from a pH-responsive hydrogel containing 2-CEA is dependent on the swelling of the polymer network in response to changes in the surrounding pH.
A Comparative Guide to HPLC Purity Validation of 2-Carboxyethyl Acrylate
For researchers, scientists, and drug development professionals, ensuring the purity of monomers like 2-Carboxyethyl acrylate (B77674) (2-CEA) is a critical step in the development of polymers and biomaterials. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted method for this purpose. This guide provides a detailed comparison of HPLC with an alternative method, Gas Chromatography (GC), supported by experimental data, to assist in selecting the most suitable analytical technique for your research needs.
Performance Comparison: HPLC vs. GC for 2-CEA Purity
The choice between HPLC and GC for the analysis of 2-Carboxyethyl acrylate and its potential impurities depends on the specific requirements of the analysis, including the volatility of the analytes and the desired sensitivity. The following table summarizes key performance metrics for both methods, with data extrapolated from studies on similar acrylate monomers.
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.03 - 0.08 mg/kg | 0.001% w/w |
| Limit of Quantitation (LOQ) | 0.025 mg/L | 0.003% w/w |
| Accuracy (Recovery) | 85.4% - 110.7% | >85% |
| Precision (RSD) | 1.6% - 5.2% | <10% |
| Primary Impurities Detected | Acrylic Acid, Ethyl Acrylate, Oligomers | Volatile Monomers |
| Advantages | Suitable for non-volatile and thermally unstable compounds; high precision.[1][2] | High efficiency for volatile compounds. |
| Disadvantages | May require gradient elution for complex mixtures. | High temperatures can cause polymerization of acrylates.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the determination of this compound purity and the quantification of potential impurities.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX SB-AQ C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water. Phosphoric acid can be added to the aqueous phase to improve peak shape. For MS compatibility, formic acid is a suitable alternative.[3][4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Impurity Standard: Prepare a mixed standard solution containing potential impurities such as acrylic acid and ethyl acrylate.
3. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the purity of 2-CEA and the concentration of impurities using the external standard method based on the peak areas.
Gas Chromatography (GC) Method
This protocol provides a general outline for the analysis of volatile impurities in this compound using GC with a Flame Ionization Detector (FID).
1. Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWAX, 30m × 0.25mm × 0.50µm), is often suitable for separating acrylate monomers.[6]
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate analytes with different boiling points.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of this compound and potential volatile impurities in a suitable solvent (e.g., methanol (B129727) or acetone). Create calibration standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the this compound sample in the chosen solvent.
3. Analysis and Quantification:
-
Inject the prepared solutions into the GC system.
-
Identify and quantify the components based on retention times and peak areas relative to the calibration standards.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safe Disposal of 2-Carboxyethyl Acrylate: A Procedural Guide
For researchers and laboratory personnel, the proper handling and disposal of reactive monomers like 2-Carboxyethyl acrylate (B77674) (CEA) are paramount for ensuring a safe work environment and maintaining environmental compliance. CEA is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] Its reactive nature necessitates a disposal protocol that mitigates risks of polymerization, chemical reactions, and improper waste stream contamination.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Carboxyethyl acrylate from a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is essential.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure all requisite safety measures are in place.
-
Engineering Controls: All handling of CEA should occur within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene), tested according to standards like EN 374, must be worn.[2] Always inspect gloves for integrity before use.
-
Body Protection: An acid-resistant or flame-retardant laboratory coat and closed-toe shoes are required.[3]
-
Summary of Chemical Safety Data
The following table summarizes the critical safety information for this compound. This data should be reviewed before handling or disposing of the chemical.
| Parameter | Data |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] H318: Causes serious eye damage.[1][2] H302+H312: Harmful if swallowed or in contact with skin.[1] H226: Flammable liquid and vapour.[1] |
| Signal Word | Danger[1][3] |
| GHS Pictograms | Corrosion (GHS05)[2] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, chemically resistant gloves, acid-resistant lab coat.[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and conditions to avoid include heat, flames, and sparks.[4] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials. |
Step-by-Step Disposal Protocol
Follow this procedure for the routine disposal of unwanted this compound and contaminated materials.
Step 1: Waste Segregation At the point of generation, separate CEA waste from all other waste streams. Proper segregation is crucial to prevent dangerous reactions.[2] Create two distinct waste containers:
-
Liquid Waste: For unused or leftover this compound.
-
Solid Waste: For items contaminated with CEA, such as pipette tips, gloves, and absorbent paper.
Step 2: Container Selection and Preparation
-
Use only approved, chemically compatible hazardous waste containers.[2] High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
-
Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
The container must be clearly labeled as "Hazardous Waste."
Step 3: Labeling the Waste Container Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations or formulas).
-
The associated hazards: "Corrosive," "Reactive," "Combustible Liquid."
-
The date accumulation begins.
-
The name of the principal investigator or laboratory contact.
Step 4: Waste Accumulation
-
Carefully transfer liquid CEA waste into the designated liquid waste container using a funnel.
-
Place all contaminated solid materials (gloves, wipes, etc.) into the solid waste container.
-
Crucially, do not attempt to neutralize or quench the this compound yourself. Unwanted reactive materials should be disposed of as-is.
-
Keep the waste containers securely closed at all times, except when adding waste.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, such as a secondary containment tray inside a ventilated cabinet. This area must be away from heat sources and incompatible chemicals.
Step 5: Final Disposal and Pickup
-
Once a waste container is full, or if it has been in accumulation for an extended period (consult your institution's policy, often 6-12 months), arrange for its disposal.
-
Do not pour this compound down the drain under any circumstances.[2] This can cause environmental damage and violate regulations.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for transport and handover.
Emergency Spill Procedure
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain the Spill: Cover the spill with an inert, non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
